molecular formula C3H6N2NaO6P B11931006 N-Nitrosoglyphosate sodium

N-Nitrosoglyphosate sodium

Cat. No.: B11931006
M. Wt: 220.05 g/mol
InChI Key: ANBNFCKWUZJADZ-UHFFFAOYSA-M
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Description

N-Nitrosoglyphosate sodium is a useful research compound. Its molecular formula is C3H6N2NaO6P and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N2NaO6P

Molecular Weight

220.05 g/mol

IUPAC Name

sodium 2-[nitroso(phosphonomethyl)amino]acetate

InChI

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1

InChI Key

ANBNFCKWUZJADZ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])N(CP(=O)(O)O)N=O.[Na+]

Origin of Product

United States

Foundational & Exploratory

N-Nitrosoglyphosate Sodium: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56516-71-3

This technical guide provides a comprehensive overview of N-Nitrosoglyphosate sodium, a compound of significant interest to researchers in the fields of environmental science, toxicology, and drug development. As a nitrosamine (B1359907) degradation product and synthetic impurity of the widely used herbicide glyphosate (B1671968), understanding its properties and biological interactions is of paramount importance.[1][2]

Chemical and Physical Properties

PropertyValueSource
CAS Number 56516-71-3[3]
Molecular Formula C3H6N2NaO6P[3]
Molecular Weight 220.05 g/mol [3]
Appearance White crystalline solid[4]
Solubility High solubility in water. May also be soluble in DMSO, Ethanol, or DMF.[2][4]
Melting Point Not available
Boiling Point Not available
pKa Data not available for the sodium salt. The parent acid, glyphosate, has pKa values of <2, 2.6, 5.6, and 10.6.[5][6]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general approach to the synthesis of N-nitroso compounds involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) or an organic nitrite like tert-butyl nitrite.

A plausible synthetic pathway for N-Nitrosoglyphosate would involve the nitrosation of glyphosate. The subsequent formation of the sodium salt would be achieved by reacting the N-Nitrosoglyphosate with a sodium base, such as sodium hydroxide (B78521).

Conceptual Synthesis Workflow:

G Glyphosate Glyphosate Nitrosation Nitrosation Reaction Glyphosate->Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/HCl) Nitrosating_Agent->Nitrosation N_Nitrosoglyphosate N-Nitrosoglyphosate Nitrosation->N_Nitrosoglyphosate Salt_Formation Salt Formation N_Nitrosoglyphosate->Salt_Formation Sodium_Base Sodium Base (e.g., NaOH) Sodium_Base->Salt_Formation N_Nitrosoglyphosate_Sodium This compound Salt_Formation->N_Nitrosoglyphosate_Sodium

Caption: Conceptual workflow for the synthesis of this compound.

Toxicological Profile and Signaling Pathways

This compound belongs to the nitrosamine class of compounds, which are recognized as a group of impurities of particular concern due to their potential to be activated into genotoxic carcinogens.[5] Regulatory bodies like the US EPA have set strict limits for N-nitrosoglyphosate impurity in glyphosate formulations, typically around 1 ppm.[7]

The general mechanism of toxicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6.[8] This enzymatic process, which occurs via α-hydroxylation, leads to the formation of highly reactive electrophilic diazonium ions. These intermediates can then alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9] While this pathway is established for nitrosamines in general, specific studies detailing the signaling pathways directly affected by N-Nitrosoglyphosate are not currently available.

Generalized Signaling Pathway for Nitrosamine-Induced Genotoxicity:

G cluster_0 Cellular Environment Nitrosamine N-Nitrosoglyphosate Metabolic_Activation Metabolic Activation (α-hydroxylation) Nitrosamine->Metabolic_Activation Metabolized by CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP450->Metabolic_Activation Diazonium_Ion Reactive Diazonium Ion Metabolic_Activation->Diazonium_Ion DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If unrepaired Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Generalized metabolic activation and genotoxic mechanism of nitrosamines.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of this compound are crucial for quality control and research purposes. Two primary analytical methods have been described in the literature: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.

HPLC with Post-Column Derivatization

This method involves separating N-Nitrosoglyphosate from the sample matrix using a strong anion exchange (SAX) column, followed by a post-column reaction to produce a colored compound that can be detected spectrophotometrically.[10]

Experimental Parameters:

ParameterDescription
Instrumentation HPLC system with a pump, sample injector, strong anion exchange (SAX) column (e.g., Whatman Partisil 10 SAX, 25 cm x 4.6 mm I.D.), post-column reactor (including a proportioning pump, mixing coils, and a heated oil bath), and a colorimetric detector set to 550 nm.
Mobile Phase 20 g of ammonium (B1175870) phosphate (B84403) monobasic and 400 mL of methanol (B129727) in 4.0 L of deionized water, with the pH adjusted to 2.1 using 85% phosphoric acid. The mobile phase should be filtered and degassed.
Post-Column Reagents 1. NED/HBr Solution: 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 500 mL of 48% HBr in 1.0 L of deionized water.2. Sulfanilamide (B372717) Solution: 40.0 g of sulfanilamide, 400 mL of concentrated HCl, and 135 mL of 30% Brij 35 in 4.0 L of deionized water.
Sample Preparation Accurately weigh the sample (e.g., 0.4 g of glyphosate wetcake), add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide, and dilute to 10.0 g with deionized water.
Standard Preparation Prepare a 1000 ppm stock solution of N-Nitrosoglyphosate in deionized water. Prepare working standards in the range of 10-200 ppb by appropriate dilutions of the stock solution.
Procedure 1. Inject a 1 mL sample onto the HPLC system.2. The eluent from the column is mixed with the post-column reagents in the reactor.3. The N-Nitrosoglyphosate reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.4. The absorbance of the dye is measured at 550 nm.

Workflow for HPLC with Post-Column Derivatization:

G Sample Sample Injection HPLC_Column SAX HPLC Column (Separation) Sample->HPLC_Column Post_Column_Reactor Post-Column Reactor HPLC_Column->Post_Column_Reactor Color_Formation Colorimetric Reaction Post_Column_Reactor->Color_Formation Reagent_Addition Addition of NED/HBr and Sulfanilamide Reagent_Addition->Post_Column_Reactor Detector Detector (550 nm) Color_Formation->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for the analysis of N-Nitrosoglyphosate by HPLC with post-column derivatization.

Ion Chromatography with UV Detection

This method provides a direct, simple, and sensitive alternative for the determination of N-Nitrosoglyphosate in technical glyphosate samples without the need for derivatization.[11]

Experimental Parameters:

ParameterDescription
Instrumentation Ion chromatography system equipped with an anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) and a photodiode array (PDA) or UV detector set to 244 nm.
Mobile Phase A high ionic strength solution containing 0.01 mol/L sodium sulfate (B86663) (Na2SO4) and 0.01 mol/L sodium hydroxide (NaOH) at pH 10.
Chromatographic Conditions - Flow rate: 0.8 mL/min- Injection volume: 40 µL- Column temperature: 25 °C
Sample Preparation Dilute 2 g of the technical glyphosate product with 0.1 mol/L NaOH to a final volume of 10 mL. Stir vigorously for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter.
Standard Preparation Prepare stock solutions of glyphosate (10.0 g/L in 0.1 mol/L NaOH) and N-Nitrosoglyphosate (500 mg/L in water). Prepare working standards by diluting the stock solutions. Matrix-matched standards are recommended.
Procedure 1. Inject the prepared sample onto the IC system.2. Separate N-Nitrosoglyphosate from the glyphosate matrix.3. Detect N-Nitrosoglyphosate by its UV absorbance at 244 nm.

Workflow for Ion Chromatography with UV Detection:

G Sample_Prep Sample Preparation (Dilution & Filtration) IC_Injection IC Injection Sample_Prep->IC_Injection Anion_Exchange_Column Anion Exchange Column (Separation) IC_Injection->Anion_Exchange_Column UV_Detector UV Detector (244 nm) Anion_Exchange_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of N-Nitrosoglyphosate by Ion Chromatography with UV detection.

References

N-Nitrosoglyphosate Sodium: A Technical Guide to a Critical Glyphosate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Nitrosoglyphosate (NNG), a critical impurity found in glyphosate (B1671968) formulations. N-Nitrosoglyphosate, and its sodium salt, are of significant interest due to their classification within the N-nitrosamine class of compounds, which are recognized as potential genotoxic carcinogens.[1][2] This guide details the formation, chemical properties, analytical methodologies for detection, and the toxicological context of NNG, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a synthetic impurity and a degradation product of the widely used herbicide, glyphosate.[3][4] Its presence in technical grade glyphosate is a regulatory concern due to the known carcinogenic properties of many N-nitrosamines.[2][5] Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) and the United States Environmental Protection Agency (EPA) have established a maximum permissible limit for NNG in glyphosate products, underscoring the importance of its monitoring and control.[1][3][6]

Chemical Properties and Formation

N-Nitrosoglyphosate is a derivative of glyphosate where a nitroso group (-N=O) is attached to the nitrogen atom. The sodium salt of N-Nitrosoglyphosate is also a relevant form of this impurity.

Table 1: Chemical and Physical Properties of N-Nitrosoglyphosate and its Sodium Salt

PropertyN-NitrosoglyphosateN-Nitrosoglyphosate Sodium
IUPAC Name N-Nitroso-N-(phosphonomethyl)glycineSodium [carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate
CAS Number 56516-72-456516-71-3
Molecular Formula C₃H₇N₂O₆PC₃H₆N₂NaO₆P
Molar Mass 198.07 g/mol 220.05 g/mol
Appearance White crystalline solidSolid
Solubility High solubility in waterData not readily available, expected to be water-soluble

Sources:[3][7][8][9]

Formation Pathway

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrites (like sodium nitrite) under acidic conditions.[10] In the context of glyphosate, NNG can be formed during the synthesis process or through the reaction of glyphosate with nitrites present in the environment, such as in soil.[3][6]

G cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Glyphosate Glyphosate (Secondary Amine) NNG N-Nitrosoglyphosate (NNG) Glyphosate->NNG Nitrite (B80452) Nitrite (e.g., NaNO₂) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid + H⁺ Acidic Acidic Conditions (H⁺) NitrousAcid->NNG + Glyphosate

Caption: Formation pathway of N-Nitrosoglyphosate from glyphosate and nitrite under acidic conditions.

Analytical Methodologies for NNG Detection

Accurate and sensitive analytical methods are crucial for the quantification of NNG in glyphosate samples to ensure compliance with regulatory limits. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.

HPLC with Post-Column Derivatization

This method offers high sensitivity for detecting NNG at parts-per-billion levels.[1] It involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column, followed by a post-column reaction to form a colored compound that can be detected by a UV-Vis detector.

Table 2: Summary of HPLC with Post-Column Derivatization Method Parameters

ParameterDescription
Principle Separation by HPLC followed by post-column derivatization and colorimetric detection.
Stationary Phase Strong Anion Exchange (SAX) column (e.g., Whatman Partisil 10 SAX).
Mobile Phase Methanol (B129727)/ammonium (B1175870) phosphate (B84403) monobasic solution, pH adjusted to 2.1 with phosphoric acid.
Post-Column Reaction NNG reacts with hydrobromic acid (HBr) to form a nitrosyl cation. This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to form a purple azo dye.
Detection UV-Vis detector at 550 nm.
Validated Range 200 - 400 ppb in glyphosate wetcake.
Standard Curve Range 10 - 200 ppb.
Recovery Average recovery of 93% from glyphosate wetcake.
Precision Pooled coefficient of variation of 0.014.

Source:[1]

1. Reagent Preparation:

  • Mobile Phase: Mix 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas through a 0.22 micron filter.[1]

  • Post-Column Reagent 1 (HBr/NED): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[1]

  • Post-Column Reagent 2 (Sulfanilamide/HCl): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[1]

  • Sulfamic Acid Wash: Dissolve 20 g of sulfamic acid in 1.0 L of deionized water. Use this to rinse all glassware to remove any trace nitrite ions.[1]

2. Sample and Standard Preparation:

  • NNG Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute with deionized water.[1]

  • Working Stock Solution (5 ppm): Prepare by dilution of the 1000 ppm stock solution. This should be made fresh weekly.[1]

  • Calibration Standards: Prepare standards in the range of 10 – 200 ppb by appropriate dilutions of the 5 ppm working solution.[1]

  • Sample Preparation: Weigh approximately 0.4 g of glyphosate wetcake into a sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide and dilute to 10.00 g with deionized water. The NaOH/hydrogen peroxide solution helps to prevent the formation of NNG during analysis.[1]

3. Chromatographic Analysis:

  • Injection Volume: 1.0 mL.[1]

  • Flow Rate (HPLC): 1.5 mL/min.[1]

  • Post-Column Reactor Temperature: 94 °C.[1]

  • Detection Wavelength: 550 nm.[1]

  • Procedure: Start all reagent and mobile phase flows. Once a stable baseline is obtained, begin injections, alternating between samples and standards. Measure the peak height of NNG for all injections and prepare a calibration curve to quantify NNG in the samples.[1]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reactor cluster_detection Detection Sample Glyphosate Sample (in NaOH/H₂O₂) Injector Injector (1 mL) Sample->Injector Standard NNG Standard Solutions Standard->Injector Column SAX Column Injector->Column Mobile Phase Reactor Heated Reactor (94°C) Column->Reactor Eluent containing NNG Detector UV-Vis Detector (550 nm) Reactor->Detector Purple Azo Dye Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for the analysis of N-Nitrosoglyphosate by HPLC with post-column derivatization.

Ion Chromatography with UV Detection

A simpler and more direct method for NNG determination involves ion chromatography (IC) coupled with a UV detector. This method avoids the complexity of a post-column derivatization system.

Table 3: Summary of Ion Chromatography with UV Detection Method Parameters

ParameterDescription
Principle Direct separation and quantification by ion chromatography with UV detection.
Stationary Phase Anionic exchange column (e.g., Metrosep A Supp 7).
Mobile Phase High ionic strength solution of sodium sulfate (B86663) (Na₂SO₄) and sodium hydroxide (B78521) (NaOH) at pH 10.
Detection Photo-diode array (PDA) or UV detector at 244 nm.
Linearity Range 0.1 - 4.0 mg/L.
Limit of Detection (LOD) 0.04 mg/L (equivalent to 0.8 mg/kg in solid sample).
Recovery 83.0 ± 0.9% and 105.3 ± 10.0% at two different fortification levels.

Sources:[2][5][11][12]

1. Reagent Preparation:

  • Mobile Phase: Prepare a solution containing 0.01 mol/L Na₂SO₄ and 0.01 mol/L NaOH, with a final pH of 10.[5]

2. Sample and Standard Preparation:

  • Stock Solutions: Prepare stock solutions of glyphosate (e.g., 10.0 g/L in 0.1 mol/L NaOH) and NNG (e.g., 500 mg/L in water).[12]

  • Calibration Standards: Prepare matrix-matched standards by diluting the NNG stock solution into the glyphosate stock solution to achieve concentrations in the range of 0.1 to 4.0 mg/L.[13]

  • Sample Preparation: Dissolve 2 grams of the technical glyphosate product in 0.1 mol/L NaOH to a final volume of 10 mL. Stir vigorously for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter.[12]

3. Chromatographic Analysis:

  • Injection Volume: 40 µL.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 244 nm.[5]

Toxicological Profile of N-Nitrosoglyphosate

As a member of the N-nitrosamine class of compounds, N-Nitrosoglyphosate is considered to be of toxicological concern.[1][2] N-nitrosamines are known to be potent carcinogens in various animal species, and some are classified as probable human carcinogens.[10]

General Mechanism of N-Nitrosamine Toxicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[14][15] This activation process leads to the formation of highly reactive electrophilic intermediates, such as diazonium ions, which can then alkylate DNA.[14][15]

The alkylation of DNA at various sites, particularly the O⁶- and N⁷-positions of guanine, can lead to DNA damage, gene mutations, and chromosomal aberrations if not repaired by cellular DNA repair mechanisms.[10] These genetic alterations can initiate the process of carcinogenesis. Some N-nitrosamines have also been shown to activate inflammatory pathways, such as NFκB and AKT, which can promote cell survival and proliferation, further contributing to cancer development.[3]

G cluster_intake Exposure cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_outcome Potential Outcome NNitrosamine N-Nitrosamine (e.g., NNG) CYP CYP Enzymes (Liver) NNitrosamine->CYP ReactiveIntermediate Reactive Electrophilic Intermediate (Diazonium Ion) CYP->ReactiveIntermediate Metabolism AlkylatedDNA Alkylated DNA ReactiveIntermediate->AlkylatedDNA Alkylation DNA DNA DNA->AlkylatedDNA Mutation Gene Mutations & Chromosomal Aberrations AlkylatedDNA->Mutation Faulty DNA Repair/Replication Cancer Carcinogenesis Mutation->Cancer

Caption: Generalized signaling pathway for the genotoxicity of N-nitrosamines.

Regulatory Landscape and Conclusion

The presence of N-Nitrosoglyphosate in glyphosate formulations is regulated globally due to the potential health risks associated with N-nitrosamines.

Table 4: Regulatory Limits for N-Nitrosoglyphosate in Glyphosate

Regulatory BodyJurisdictionMaximum Limit
Food and Agricultural Organization (FAO) International1 ppm (1 mg/kg)
United States Environmental Protection Agency (EPA) United States1 ppm (1 mg/kg)
Brazilian Regulation (INC 2/2008) Brazil1 mg/kg

Sources:[1][2][6][13]

References

An In-depth Technical Guide on the Toxicological Profile of N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available toxicological data for N-Nitrosoglyphosate sodium is limited. This document summarizes the existing information, drawing from safety data sheets, regulatory assessments of it as an impurity, and the broader scientific literature on nitrosamines to infer its potential toxicological profile. A comprehensive toxicological assessment would require dedicated studies.

This compound is a nitrosamine (B1359907) that is a degradation product and synthetic impurity of the widely used herbicide, glyphosate (B1671968).[1][2] Due to its classification as a nitrosamine, a class of compounds known for their carcinogenic properties, the presence of N-Nitrosoglyphosate in glyphosate formulations is a significant concern.[3][4]

Hazard Identification and Classification

While a complete toxicological profile is not available, a Safety Data Sheet (SDS) for N-Nitroso-glyphosate provides key hazard information.[5]

Table 1: GHS Hazard Statements for N-Nitroso-glyphosate

Hazard ClassHazard Statement
Acute toxicity (Oral)H302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH318: Causes serious eye damage
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardH401: Toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects

Source: Synquest Labs Safety Data Sheet[5]

Regulatory Limits

Regulatory bodies have set limits for the maximum allowable concentration of N-Nitrosoglyphosate in technical glyphosate products.

Table 2: Regulatory Limits for N-Nitrosoglyphosate

Regulatory BodyMaximum LimitReference
Food and Agricultural Organization of the United Nations (FAO)1 mg/kg (1 ppm)[4][6]
United States Environmental Protection Agency (US EPA)1 ppm[2]

These limits are established to minimize potential risks associated with this impurity, which is recognized as a genotoxic carcinogen.[6]

General Toxicology of Nitrosamines

The primary toxicological concern for N-Nitrosoglyphosate stems from its classification as a nitrosamine. N-nitroso compounds (NOCs) are a group of chemicals known to be potent genotoxic carcinogens.[7]

A significant body of research has demonstrated the carcinogenic potential of nitrosamines.[8] Many N-nitroso compounds are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[7] Animal studies have shown that nitrosamines can induce tumors in various organs.[9] The carcinogenic action of nitrosamines is linked to their ability to directly damage DNA, leading to mutations that can initiate cancer.[7]

Nitrosamines are genotoxic, meaning they can damage the genetic material within a cell.[10] Their metabolic activation can lead to the formation of reactive intermediates that can alkylate DNA, forming DNA adducts. This DNA damage, if not repaired, can lead to mutations and chromosomal aberrations, which are key events in the initiation of cancer.[10]

The carcinogenic mechanism of nitrosamines generally involves metabolic activation by cytochrome P450 enzymes.[10] This process transforms the relatively inert nitrosamine into a highly reactive electrophilic species. This reactive metabolite can then bind to nucleophilic sites on DNA, forming adducts. These adducts can cause mispairing during DNA replication, leading to permanent mutations in the genetic code.

G cluster_0 Metabolic Activation cluster_1 DNA Damage and Mutagenesis Nitrosamine Nitrosamine Reactive Metabolite Reactive Metabolite Nitrosamine->Reactive Metabolite Cytochrome P450 Enzymes DNA DNA Reactive Metabolite->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer Initiation

General Carcinogenic Mechanism of Nitrosamines.

Analytical Methodology for Detection

Given the regulatory limits on N-Nitrosoglyphosate, robust analytical methods for its detection in glyphosate samples are crucial. The most common methods involve High-Performance Liquid Chromatography (HPLC).

A widely referenced method for the determination of N-Nitrosoglyphosate in technical glyphosate is based on HPLC with post-column derivatization.[3][11]

1. Sample Preparation:

  • A known weight of the technical glyphosate sample is dissolved in a sodium hydroxide (B78521) solution.

  • The solution is then diluted to a specific volume with deionized water.

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into an HPLC system.

  • The separation is achieved using a strong anion exchange column.

  • The mobile phase typically consists of a buffer solution, such as monobasic ammonium (B1175870) phosphate.

3. Post-Column Derivatization:

  • After separation on the column, the eluate containing N-Nitrosoglyphosate is mixed with a strong acid (e.g., hydrobromic acid) to facilitate denitrosation, which releases a nitrosyl cation.

  • This nitrosyl cation then reacts with a chromogenic reagent, typically a mixture of N-(1-naphthyl)ethylenediamine (NED) and sulfanilamide (B372717) (the Griess reagent), to form a colored azo dye.

4. Detection:

  • The resulting colored compound is detected by a UV-Vis spectrophotometric detector at a specific wavelength (e.g., 546 nm).

5. Quantification:

  • The concentration of N-Nitrosoglyphosate in the sample is determined by comparing the peak area of the sample to a calibration curve prepared from known standards.

G Sample Sample Dissolution Dissolution in NaOH Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Separation Anion Exchange Column Separation HPLC_Injection->Separation Post_Column_Reaction Post-Column Derivatization (Griess Reagent) Separation->Post_Column_Reaction Detection UV-Vis Detection Post_Column_Reaction->Detection Quantification Quantification Detection->Quantification

Analytical Workflow for N-Nitrosoglyphosate Detection.

Data Gaps and Future Research

The current understanding of the toxicological profile of this compound is incomplete. Key data gaps include:

  • Pharmacokinetics (ADME): No studies are publicly available on the absorption, distribution, metabolism, and excretion of this compound.

  • Acute and Chronic Toxicity: Quantitative data from acute and chronic toxicity studies are lacking.

  • Carcinogenicity: While inferred from its chemical class, specific carcinogenicity studies on N-Nitrosoglyphosate have not been published.

  • Reproductive and Developmental Toxicity: There is no information on the potential reproductive or developmental effects of this compound.

To conduct a thorough risk assessment, dedicated toxicological studies on this compound are necessary. These studies would provide the data needed to establish a comprehensive toxicological profile and refine regulatory limits to ensure human and environmental safety.

References

Environmental Fate of N-Nitrosoglyphosate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) derivative of glyphosate (B1671968), the world's most widely used herbicide. While the environmental fate of glyphosate has been extensively studied, specific data on the behavior of NNG in soil is notably scarce in publicly available scientific literature. This technical guide synthesizes the current understanding of NNG's potential environmental fate in soil, drawing inferences from the known properties of glyphosate and other N-nitrosamines. It also provides detailed, standardized experimental protocols that are essential for generating the much-needed quantitative data on NNG's degradation, sorption, and leaching in soil. The formation of NNG in soil is a key consideration, arising from the reaction of glyphosate with nitrites. This guide outlines the potential pathways of its dissipation and the methodologies required to rigorously assess its environmental risk.

Introduction

N-Nitrosoglyphosate (NNG) is recognized as a potentially toxic impurity and a degradation product of glyphosate.[1] Its formation can occur in soil under conditions where both glyphosate and nitrite (B80452) are present.[1] Concerns regarding N-nitrosamines as a class of compounds, many of which are potent carcinogens, necessitate a thorough understanding of the environmental fate of NNG. However, a comprehensive review of the scientific literature reveals a significant data gap regarding the specific degradation kinetics, sorption characteristics, and leaching potential of NNG in soil environments.

This guide provides a framework for understanding the potential behavior of NNG in soil by examining the well-documented fate of its parent compound, glyphosate, and the general behavior of other N-nitrosamines. Furthermore, it details the standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP) that are critical for generating the necessary quantitative data to perform a robust environmental risk assessment of NNG.

Formation of N-Nitrosoglyphosate in Soil

The primary pathway for the formation of N-Nitrosoglyphosate in the soil environment is the reaction of glyphosate with nitrite ions (NO₂⁻). This reaction, known as nitrosation, is influenced by several soil properties.

  • Presence of Precursors: The fundamental requirement for NNG formation is the simultaneous presence of glyphosate and nitrite in the soil. Glyphosate is introduced through agricultural practices, while nitrites are naturally occurring intermediates in the nitrogen cycle, formed during the nitrification of ammonia.

  • Soil pH: The nitrosation of secondary amines is generally favored under acidic conditions.

  • Organic Matter: The presence of organic matter can influence the availability of both glyphosate and nitrites, potentially impacting the rate of NNG formation.[2]

  • Microbial Activity: Soil microorganisms play a crucial role in the nitrogen cycle and can influence nitrite concentrations.

NNG_Formation Glyphosate Glyphosate Soil Soil Environment (Acidic pH, Organic Matter) Glyphosate->Soil Application Nitrite Nitrite (NO₂⁻) Nitrite->Soil Nitrification NNG N-Nitrosoglyphosate Soil->NNG Nitrosation Reaction Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Soil_Selection Select Diverse Soils Application Apply NNG to Soil Samples Soil_Selection->Application Test_Substance Prepare Radiolabeled NNG Test_Substance->Application Incubation Incubate under Controlled Aerobic Conditions Application->Incubation Sampling Collect Soil Samples over Time Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/Radio-detection Extraction->Analysis Data_Analysis Calculate DT50 & Identify Metabolites Analysis->Data_Analysis

References

N-Nitrosoglyphosate Sodium: A Technical Guide to Physical Constants, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoglyphosate sodium is a nitrosamine (B1359907) derivative of glyphosate (B1671968), the world's most widely used herbicide. As a potential impurity in technical-grade glyphosate, its detection and characterization are of significant interest due to the toxicological concerns associated with N-nitroso compounds. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, detailed analytical methodologies for its quantification, a summary of its synthesis, and an illustration of its presumed genotoxic mechanism.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆N₂NaO₆PChemSrc
Molecular Weight 220.05 g/mol ChemSrc
CAS Number 56516-71-3ChemSrc
Appearance White crystalline solid[1]
Solubility (Water) High[1]
Melting Point Data not availableChemSrc
Boiling Point Data not availableChemSrc
Density Data not availableChemSrc

Table 2: Physical and Chemical Properties of N-Nitrosoglyphosate

PropertyValueSource
Molecular Formula C₃H₇N₂O₆PWikipedia
Molar Mass 198.071 g/mol Wikipedia
CAS Number 56516-72-4Wikipedia
IUPAC Name N-Nitroso-N-(phosphonomethyl)glycineWikipedia

Synthesis of this compound

A detailed, step-by-step laboratory synthesis protocol for this compound is not extensively documented in readily available literature. However, a general method for its preparation has been described.[1] The synthesis of its parent compound, N-Nitrosoglyphosate, can be achieved through the reaction of glyphosate with a nitrosating agent, such as sodium nitrite, under acidic conditions. The subsequent formation of the sodium salt would involve reacting the N-Nitrosoglyphosate acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1]

It is important to note that N-Nitrosoglyphosate can also be formed unintentionally in soils treated with both glyphosate and high levels of sodium nitrite.[2]

Experimental Protocols: Analytical Methods for Quantification

The quantification of N-Nitrosoglyphosate as an impurity in technical glyphosate is crucial for regulatory and safety purposes. Several analytical methods have been developed for this purpose, primarily based on High-Performance Liquid Chromatography (HPLC).

HPLC with Post-Column Derivatization and Colorimetric Detection

This method involves the separation of N-Nitrosoglyphosate from the glyphosate matrix using an anion exchange column, followed by a post-column chemical reaction to produce a colored compound that can be detected by a UV-Vis spectrophotometer.[3][4]

Methodology:

  • Sample Preparation: A solid sample of technical glyphosate is dissolved in a sodium hydroxide solution.[3]

  • Chromatographic Separation:

    • Column: Anionic exchange resin column (e.g., 2.50 mm x 4.00 mm i.d., 15 µm particle size).[3]

    • Mobile Phase: A solution of sodium sulfate (B86663) (Na₂SO₄) at a concentration of 0.0075 M and a pH of 11.5 is used as the mobile phase.[3]

    • Flow Rate: 1.0 mL/min.[3]

  • Post-Column Derivatization:

    • The eluate from the column is mixed with a colorimetric reagent.

    • This reagent typically contains sulfanilamide (B372717) (0.3% w/v) and N-(1-naphthyl)ethylenediamine (0.03% w/v) in hydrochloric acid (4.5 M).[3]

    • The reaction is carried out in a thermostatized bath at 95°C.[3]

  • Detection: The resulting colored azo dye is detected at a wavelength of 546 nm.[3]

The workflow for this analytical method can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_derivatization Post-Column Derivatization cluster_detection Detection dissolution Dissolution of Technical Glyphosate in NaOH injection Injection dissolution->injection separation Anion Exchange Separation injection->separation mixing Mixing with Colorimetric Reagent separation->mixing Eluate reaction Heating at 95°C mixing->reaction detection Colorimetric Detection at 546 nm reaction->detection Colored Product

Figure 1: Workflow for HPLC with post-column derivatization.

Ion Chromatography with UV Detection

A more direct method for the determination of N-Nitrosoglyphosate in technical glyphosate samples involves ion chromatography (IC) coupled with UV detection, which leverages the UV absorbance of the nitroso group.[5]

Methodology:

  • Sample and Standard Preparation:

    • A known weight of the technical glyphosate sample is dissolved in 0.1 M sodium hydroxide.[6]

    • The solution is stirred, sonicated, and filtered.[6]

    • Stock solutions of glyphosate and this compound salt are prepared for calibration.[6]

  • Chromatographic Conditions:

    • Column: Anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) with a pre-column.[5]

    • Mobile Phase: A high ionic strength solution containing sodium sulfate (Na₂SO₄, 0.01 mol L⁻¹) and sodium hydroxide (NaOH, 0.01 mol L⁻¹) at pH 10.[5]

    • Flow Rate: 0.8 mL min⁻¹.[5]

    • Injection Volume: 40 µL.[5]

    • Temperature: 25°C.[5]

  • Detection:

    • Detection is performed at a wavelength of 244 nm, corresponding to the absorbance peak of the nitrous group.[7]

Signaling Pathway: Genotoxicity of N-Nitrosamines

N-Nitrosoglyphosate is a member of the N-nitrosamine class of compounds, which are known for their carcinogenic properties.[5][8] The genotoxicity of nitrosamines is generally attributed to their metabolic activation into reactive electrophilic species that can damage DNA. While specific signaling pathways for N-Nitrosoglyphosate are not well-documented, the general mechanism of action for nitrosamines provides a framework for understanding its potential biological effects.

The proposed pathway involves the following steps:

  • Metabolic Activation: N-nitrosamines are metabolized by cytochrome P450 enzymes in the liver. This process, often an α-hydroxylation, converts the relatively stable nitrosamine into an unstable intermediate.

  • Formation of Diazonium Ions: The unstable intermediate decomposes to form a highly reactive diazonium ion.

  • DNA Adduct Formation: The diazonium ion is a powerful alkylating agent that can react with DNA bases (primarily guanine (B1146940) and adenine), forming DNA adducts.

  • Genotoxicity: These DNA adducts can lead to mutations during DNA replication and transcription, potentially initiating carcinogenesis.

This generalized pathway is illustrated in the following diagram:

genotoxicity_pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage cluster_cellular_outcome Cellular Outcome NNG N-Nitrosoglyphosate Intermediate Unstable α-hydroxy Nitrosamine NNG->Intermediate Cytochrome P450 Diazonium Reactive Diazonium Ion Intermediate->Diazonium Spontaneous Decomposition Adduct DNA Adducts Diazonium->Adduct Alkylation DNA DNA DNA->Adduct Mutation Mutations Adduct->Mutation Faulty DNA Repair/ Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Figure 2: Generalized pathway of nitrosamine-induced genotoxicity.

Conclusion

This technical guide has compiled the available information on the physical constants, synthesis, and analysis of this compound. While there are gaps in the experimental data for some of its physical properties, detailed analytical methods for its quantification are well-established. The presumed genotoxic mechanism, based on the broader class of N-nitrosamines, highlights the importance of monitoring for this impurity in glyphosate-based products. Further research is warranted to fully characterize the physical properties of this compound and to investigate its specific biological activities and signaling pathways.

References

An In-depth Technical Guide to the Mechanism of N-Nitrosoglyphosate Formation in Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) compound recognized as a synthetic impurity and a potential degradation product of glyphosate (B1671968), the world's most widely used broad-spectrum herbicide.[1][2] Due to the toxicological concern associated with N-nitroso compounds, which are often potent carcinogens, regulatory bodies like the US Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have established strict limits for NNG in technical glyphosate formulations, typically at a maximum of 1 part per million (ppm).[1][3][4]

The formation of NNG can occur both during the manufacturing process of glyphosate and post-formulation, particularly under environmental conditions where glyphosate coexists with nitrosating agents. Understanding the core mechanisms of its formation, the kinetics of the reaction, and the factors that influence its yield is critical for developing mitigation strategies and ensuring the safety of herbicide products. This guide provides a detailed examination of the chemical pathways, influencing factors, and analytical methodologies pertinent to N-Nitrosoglyphosate formation.

Core Mechanism: The Nitrosation of Glyphosate

The fundamental chemical reaction responsible for the formation of N-Nitrosoglyphosate is the nitrosation of the secondary amine group present in the glyphosate molecule.[5] This reaction requires two primary components: glyphosate itself and a nitrosating agent.

  • The Substrate: Glyphosate, or N-(phosphonomethyl)glycine, is an amino acid analog containing a secondary amine (-NH) group, which is susceptible to nitrosation.[4][6]

  • The Nitrosating Agent: The most common nitrosating agent in this context is the nitrosonium ion (NO⁺) . This electrophilic species is typically generated from nitrite (B80452) (NO₂⁻) under acidic conditions.[5][7] The process begins with the protonation of a nitrite ion to form nitrous acid (HNO₂), which then, in the presence of another proton, can lose a water molecule to form the highly reactive nitrosonium ion.[8]

The overall reaction can be summarized as the attack of the nucleophilic nitrogen atom of glyphosate's secondary amine on the electrophilic nitrosonium ion, leading to the formation of a stable N-nitroso bond.[5]

Chemical Reaction: HOOC-CH₂-NH-CH₂-PO(OH)₂ + HNO₂ → O=N-N(CH₂-COOH)(CH₂-PO(OH)₂) + H₂O (Glyphosate) + (Nitrous Acid) → (N-Nitrosoglyphosate) + (Water)

dot

NNG_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products glyphosate Glyphosate (Secondary Amine) nng N-Nitrosoglyphosate (NNG) glyphosate->nng nitrite Nitrite (NO₂⁻) acid Acidic Conditions (H⁺) nitrite->acid nitrosating_agent Nitrosating Agent (e.g., NO⁺) acid->nitrosating_agent Forms nitrosating_agent->nng Reacts with

Caption: Chemical pathway for N-Nitrosoglyphosate (NNG) formation.

Reaction Kinetics and Influencing Factors

The nitrosation of glyphosate has been studied kinetically and is understood to follow third-order kinetics.[6][9] The rate of NNG formation is highly dependent on several environmental and chemical factors.

Key Influencing Factors:

  • pH: The reaction rate is critically dependent on pH. The maximum rate of nitrosation for glyphosate occurs at an acidic pH of approximately 2.5.[6][9] This is because acidic conditions are necessary to form the active nitrosating species from nitrite.[7]

  • Temperature: The reaction is accelerated by increasing temperature. The activation energy for the nitrosation of glyphosate has been determined to be 9.5 kcal/mole, which suggests that glyphosate is nitrosated quite readily.[6][9]

  • Catalysts: Certain anions can act as catalysts, significantly accelerating the rate of nitrosation. Thiocyanate (SCN⁻) is a particularly effective catalyst, capable of increasing the reaction rate by a factor of 4.6.[6][9][10]

  • Inhibitors: Conversely, some compounds can inhibit NNG formation. Ascorbic acid (Vitamin C) and its isomers can effectively scavenge nitrosating agents by reducing nitrite to nitric oxide, thereby preventing the nitrosation of glyphosate.[10][11]

dot

Influencing_Factors cluster_enhancers Rate Enhancers cluster_inhibitors Rate Inhibitors Formation NNG Formation Rate Acidic_pH Acidic pH (Optimal ~2.5) Acidic_pH->Formation Increases High_Temp Increased Temperature High_Temp->Formation Increases Catalysts Catalysts (e.g., Thiocyanate) Catalysts->Formation Increases Reactants Reactant Concentration Reactants->Formation Increases Inhibitors Inhibitors (e.g., Ascorbic Acid) Inhibitors->Formation Decreases Basic_pH Neutral/Basic pH Basic_pH->Formation Decreases

Caption: Factors influencing the rate of N-Nitrosoglyphosate formation.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the formation and analysis of N-Nitrosoglyphosate.

Table 1: Kinetic Parameters for Glyphosate Nitrosation

ParameterValueConditionsReference
Reaction Order Third-order-[6][9]
Optimal pH ~2.525°C[6][9]
Rate Constant (k) 2.43 M⁻² sec⁻¹25°C, pH 2.5[6][9]
Activation Energy (Ea) 9.5 kcal/molepH 3.0[6][9]
Catalytic Effect 4.6-fold rate increaseWith 5.0 mM Potassium Thiocyanate[9]

Table 2: Regulatory Limits and Method Detection Limits for NNG

ParameterValueMatrix/MethodReference
Regulatory Limit (FAO/EPA) 1 ppm (1 mg/kg)Technical Glyphosate[1][3]
Method Validation Range 200 - 400 ppbGlyphosate Wetcake (HPLC)[12]
LOD (HPLC/Post-Deriv.) 0.04 mg/L (0.8 mg/kg)Solid Sample[13]
LOQ (IC-UV) 0.048 mg/L (0.24 mg/kg)Technical Glyphosate[3][14]

Experimental Protocol: Analysis of NNG by HPLC with Post-Column Derivatization

The determination of NNG at trace levels in a complex matrix like technical glyphosate requires a sensitive and selective analytical method. The most established method involves High-Performance Liquid Chromatography (HPLC) with post-column derivatization based on the Griess reaction.[12][13][15]

Principle: The sample is injected into an HPLC system where NNG is separated from glyphosate and other matrix components on a strong anion exchange (SAX) column.[12] After separation, the column effluent is mixed with a reagent in a post-column reactor. Here, NNG is denitrosated by a strong acid (like hydrobromic acid) to form a nitrosyl cation. This cation then reacts with sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine (NED) to produce a highly colored purple azo dye.[12][13] The intensity of this color, which is directly proportional to the NNG concentration, is measured by a UV-Vis detector at approximately 550 nm.[12][15]

Reagents and Materials:

  • NNG Analytical Standard: For calibration curve preparation.

  • HPLC Mobile Phase: A typical mobile phase consists of ammonium (B1175870) phosphate (B84403) monobasic and methanol (B129727) in deionized water, adjusted to an acidic pH (e.g., 2.1) with phosphoric acid.[12]

  • Griess Reagent A (Denitrosation/Diazotization): A solution of sulfanilamide in hydrochloric acid.[12][13]

  • Griess Reagent B (Coupling): A solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in hydrobromic acid and deionized water.[12][13]

  • Sulfamic Acid Solution: Used for rinsing glassware to remove any trace nitrite contamination.[12]

  • Sample Diluent: A solution of sodium hydroxide (B78521) and hydrogen peroxide in deionized water is used to dilute samples and prevent in vitro formation of NNG during analysis.[12]

Sample Preparation:

  • All glassware must be meticulously cleaned and rinsed first with a sulfamic acid solution and then with copious amounts of deionized water to eliminate any nitrite residues.[12]

  • Accurately weigh a known amount of the technical glyphosate or wetcake sample into a clean sample bottle.[12]

  • Add a specific volume of the NaOH/hydrogen peroxide solution and dilute to a final known weight with deionized water. This ensures the sample is alkaline, preventing the acid-catalyzed formation of NNG.[12]

  • Prepare a series of external standards of NNG in the expected concentration range (e.g., 10-200 ppb) using the same diluent.[12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a pump, injector, and UV-Vis detector.

  • Column: Strong Anion Exchange (SAX) column.[12]

  • Post-Column Reactor: A system capable of mixing the column effluent with the Griess reagents at an elevated temperature (e.g., 95°C) to facilitate the reaction.[13]

  • Detector Wavelength: 546-550 nm.[12][13]

  • Injection Volume: Typically a large volume (e.g., 1 mL) is used to achieve the necessary sensitivity without a pre-concentration step.[12]

Quantification:

  • Inject the prepared standards to generate a calibration curve by plotting peak height or area against NNG concentration.

  • Inject the prepared samples.

  • Calculate the concentration of NNG in the original sample using the calibration curve and accounting for the initial sample weight and dilution factor.[12]

dot

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification start Glyphosate Sample weigh Weigh Sample start->weigh dissolve Dissolve in NaOH/H₂O₂ Solution (Inhibits Formation) weigh->dissolve inject Inject into HPLC dissolve->inject separate Separate on SAX Column inject->separate react Post-Column Reactor: Add Griess Reagent (Heat to 95°C) separate->react detect Detect Azo Dye (550 nm) react->detect calculate Calculate NNG Concentration detect->calculate calibrate Generate Calibration Curve with Standards calibrate->calculate end Final Result (ppm) calculate->end

Caption: Experimental workflow for NNG analysis using HPLC.

Conclusion

The formation of N-Nitrosoglyphosate is a well-understood chemical process governed by the principles of secondary amine nitrosation. The reaction is strongly influenced by pH, temperature, and the presence of specific catalysts or inhibitors. While the potential for NNG formation exists, particularly under acidic conditions in the presence of nitrites, its concentration in final herbicide products is strictly controlled.[1] The development of robust and sensitive analytical methods, such as HPLC with post-column derivatization, allows for accurate monitoring to ensure that NNG levels remain below the regulatory limit of 1 ppm, thereby safeguarding environmental and human health.[2][3]

References

Unraveling the Carcinogenic Potential of N-Nitrosoglyphosate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate sodium, a nitrosamine (B1359907) impurity and degradation product of the widely used herbicide glyphosate (B1671968), is a compound of significant toxicological concern. As with many N-nitroso compounds, it is classified as a probable human carcinogen. This technical guide provides an in-depth analysis of the available scientific data regarding its potential carcinogenicity, focusing on genotoxicity data, the challenges in assessing long-term effects due to data invalidity, and the established mechanisms of nitrosamine-induced carcinogenesis. This document is intended to serve as a comprehensive resource for researchers and professionals in toxicology and drug development, offering detailed experimental protocols and visual representations of key biological and procedural pathways.

Introduction

N-Nitrosoglyphosate (NNG) can be present as an impurity in technical-grade glyphosate and can also be formed from the reaction of glyphosate with nitrites in the environment.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have established a maximum permissible limit for N-nitrosoglyphosate in technical glyphosate, typically not to exceed 1 part per million (ppm).[1] This limit underscores the concern regarding its potential health effects, primarily stemming from the well-documented carcinogenic properties of the N-nitrosamine class of compounds.

The primary mechanism of carcinogenicity for N-nitrosamines involves metabolic activation to reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation of cancer if not repaired. This guide will delve into the specifics of these pathways and the experimental evidence for the genotoxicity of N-Nitrosoglyphosate.

Quantitative Toxicological Data

A comprehensive review of the available literature reveals a significant gap in reliable long-term in vivo carcinogenicity data for this compound. A key study, a two-year chronic oral toxicity study in albino rats (Burnett et al., 1979), was conducted on the sodium salt of N-nitrosoglyphosate (designated CP-76100). However, this study, performed by Industrial Bio-Test Laboratories (IBT), was later deemed "Core-Invalid" by the EPA due to significant flaws, including excessive mortality in the control group.[3] Furthermore, the laboratory, IBT, was subsequently implicated in widespread scientific misconduct and fraud, leading to the conviction of several of its employees.[4][5][6][7] This history fundamentally compromises the reliability of the study's findings.

While the dose levels from this study are documented (see Table 1), the associated tumor incidence data is not presented here due to the study's invalidity. The focus of quantitative analysis, therefore, shifts to the more robustly documented genotoxic potential.

Table 1: Dose Levels from the Invalidated 1979 Chronic Oral Toxicity Study in Rats

Species/StrainSexDose Levels (mg/kg/day)Study DurationReference
Sprague-Dawley RatMale0, 3, 10, 3024 MonthsBurnett et al., 1979
Sprague-Dawley RatFemale0, 3, 10, 3024 MonthsBurnett et al., 1979

Note: This study was classified as invalid by the EPA and was conducted by a laboratory with a history of scientific fraud. The data from this study is not considered reliable for risk assessment.

In contrast to the long-term carcinogenicity data, in vitro studies provide evidence of genotoxic effects.

Table 2: Summary of In Vitro Genotoxicity Data for Glyphosate and its Formulations

AssayTest SystemCompound TestedConcentrationResultsReference
Micronucleus TestHuman Peripheral White Blood CellsGlyphosate100 µMStatistically significant increase in micronucleus frequency--INVALID-LINK--
Micronucleus TestHuman Peripheral White Blood CellsGlyphosate-Based Herbicides≥ 1,000 µMSignificant cell death--INVALID-LINK--

Note: While these studies were not on isolated this compound, they indicate the potential for genotoxic effects from glyphosate-related compounds.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of a compound's carcinogenic potential. Below are methodologies for key genotoxicity assays relevant to the evaluation of this compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

  • Test Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for detecting mutagens that require metabolic activation, as is the case for most nitrosamines.

  • Procedure (Plate Incorporation Method):

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar (B569324) containing a trace amount of histidine and biotin.

    • The bacterial tester strain is added to the top agar mixture.

    • If metabolic activation is required, the S9 mix is also added to the top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-related increase in the number of revertant colonies, typically a doubling or more over the background, is considered a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect damage to chromosomes or the mitotic apparatus in vivo. It is based on the observation that developing erythroblasts in the bone marrow that have undergone chromosomal damage may form micronuclei (small, membrane-bound DNA fragments) that are left behind in the cytoplasm after the main nucleus is expelled during maturation into a polychromatic erythrocyte (PCE).

  • Test Species: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via the oral or intraperitoneal route, once or twice.

  • Dose Selection: A preliminary range-finding study is often conducted to determine the maximum tolerated dose (MTD). The main study typically uses the MTD and at least two lower dose levels.

  • Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the bones, and a cell suspension is prepared.

    • The cells are centrifuged, and smears are made on microscope slides.

    • The slides are stained with a dye that differentiates between PCEs (younger, anucleated red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

    • At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone marrow.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Visualizations: Pathways and Workflows

Postulated Metabolic Activation and Genotoxic Action of N-Nitrosoglyphosate

G cluster_0 Metabolic Activation (Liver) cluster_1 Genotoxicity NNG N-Nitrosoglyphosate (Procarcinogen) CYP450 Cytochrome P450 (e.g., CYP2E1) NNG->CYP450 Oxidation Intermediate α-hydroxy- N-Nitrosoglyphosate (Unstable) CYP450->Intermediate Electrophile Glyoxylate Diazonium Ion (Reactive Electrophile) Intermediate->Electrophile Spontaneous Decomposition DNA Cellular DNA Electrophile->DNA Alkylation Adduct DNA Adducts (e.g., O6-carboxymethylguanine) DNA->Adduct Mutation DNA Mutation Adduct->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Postulated metabolic activation pathway of N-Nitrosoglyphosate.

Experimental Workflow for the In Vivo Micronucleus Assay

G start Start: Select Animal Model (e.g., Mouse) dose_prep Prepare Test Substance (this compound) and Vehicle Control start->dose_prep dosing Administer Substance (e.g., Oral Gavage) - Multiple Dose Groups - Positive & Negative Controls dose_prep->dosing timing Wait for Specified Time (e.g., 24h & 48h) dosing->timing sampling Euthanize and Collect Bone Marrow timing->sampling smear Prepare Bone Marrow Smears on Microscope Slides sampling->smear staining Stain Slides (e.g., Giemsa) smear->staining analysis Microscopic Analysis: - Score Micronucleated PCEs - Determine PCE/NCE Ratio staining->analysis data Statistical Analysis: - Compare Treated vs. Control - Assess Dose-Response analysis->data end Conclusion: Genotoxic or Non-genotoxic data->end

Caption: Workflow for the in vivo micronucleus assay.

Logical Framework for Carcinogenicity Assessment

G cluster_data Lines of Evidence cluster_eval Weight of Evidence Evaluation cluster_conclusion Hazard Identification genotox Genotoxicity Data (In Vitro / In Vivo) integration Integration of All Data genotox->integration carcin Long-Term Carcinogenicity (Rodent Bioassay) carcin->integration sars Structure-Activity Relationship (Comparison to other N-nitrosamines) sars->integration conclusion Conclusion on Carcinogenic Potential integration->conclusion

Caption: Weight of evidence approach for carcinogenicity assessment.

Conclusion

The potential carcinogenicity of this compound is a topic that warrants careful consideration due to its classification as a nitrosamine. The primary concern stems from its genotoxic potential, which is supported by the known mechanisms of action for this class of compounds. While direct, reliable long-term in vivo carcinogenicity data for this compound is currently lacking due to the invalidity of historical studies, the available in vitro data on related compounds and the strong evidence for the carcinogenicity of other N-nitrosamines suggest a potential hazard.

For drug development professionals, the presence of any nitrosamine impurity, including this compound, in active pharmaceutical ingredients or excipients is a critical safety concern that requires rigorous risk assessment and control. Future research should focus on conducting a valid, modern long-term rodent bioassay to definitively characterize the in vivo carcinogenic potential of this compound. Until such data is available, a precautionary approach based on its genotoxic potential and classification as a probable human carcinogen is scientifically justified.

References

Methodological & Application

Application Note: Determination of N-Nitrosoglyphosate Sodium in Pharmaceutical and Environmental Samples by High-Performance Liquid Chromatography with Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Nitrosoglyphosate (NNG) sodium salt. N-Nitrosoglyphosate is a nitrosamine (B1359907) impurity of significant concern due to its potential carcinogenicity.[1] This method utilizes a strong anion exchange (SAX) column for separation, followed by post-column derivatization with a Griess reagent to form a colored azo dye, which is then detected by a UV-Vis detector. The method is applicable for the determination of NNG in technical grade glyphosate (B1671968) and potentially other matrices, with a validated range suitable for regulatory compliance.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine impurity that can be present in glyphosate, a widely used herbicide.[1][2] Due to the toxicological risks associated with nitrosamines, regulatory bodies have set stringent limits on their presence in various products. The US Environmental Protection Agency (EPA), for instance, limits N-nitrosoglyphosate impurity to a maximum of 1 ppm in glyphosate formulated products.[1] Therefore, a sensitive and reliable analytical method is crucial for the detection and quantification of NNG at trace levels.

This application note describes an HPLC method with post-column derivatization that offers high sensitivity and specificity for NNG analysis. The separation is achieved on a strong anion exchange column, which effectively resolves NNG from the glyphosate matrix and other potential interferences.[3] Subsequent post-column reaction with a Griess reagent enhances detection sensitivity by converting the non-chromophoric NNG into a highly colored azo compound detectable at 550 nm.[3]

Experimental

Instrumentation and Columns

  • HPLC System with a pump, autosampler, and column oven

  • Post-Column Derivatization System (e.g., Pickering Laboratories Vector PCX)[4]

  • UV-Vis Detector

  • Strong Anion Exchange (SAX) Column (specific dimensions and particle size can be optimized)[3]

  • Analytical Balance

Reagents and Standards

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Strong Anion Exchange (SAX)
Mobile Phase 20 g Ammonium phosphate monobasic and 400 mL methanol in 4.0 L deionized water, pH adjusted to 2.1 with 85% phosphoric acid.[3]
Flow Rate 1.0 mL/min
Injection Volume 1.0 mL[3]
Column Temperature Ambient
Detection Wavelength 550 nm[3]

Post-Column Derivatization

ReagentCompositionFlow Rate
Griess Reagent Part A 4.35 g N-(1-naphthyl)ethylenediamine dihydrochloride and 500 mL 48% HBr in 1.0 L deionized water.[3]0.42 mL/min[3]
Griess Reagent Part B 40.0 g sulfanilamide and 135 mL 30% Brij 35 in 2.0 L deionized water with 400 mL concentrated HCl, diluted to 4.0 L.[3]1.00 mL/min[3]
Reactor Temperature 95 °C[6][7]

Protocols

Standard Solution Preparation

  • Stock Standard (1000 ppm NNG): Accurately weigh approximately 0.1000 g of this compound salt analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.[3]

  • Working Standard (5 ppm NNG): Pipette 0.5 mL of the 1000 ppm stock standard into a 100 mL volumetric flask and dilute to volume with deionized water. This solution should be prepared fresh weekly.[3]

  • Calibration Standards (10 - 200 ppb NNG): Prepare a series of calibration standards by appropriate dilutions of the 5 ppm working standard with deionized water.[3]

Sample Preparation (Glyphosate Wetcake)

  • Accurately weigh 0.4000 ± 0.100 g of glyphosate wetcake into a clean sample bottle.[3]

  • Add 0.85 mL of a solution containing 2.5 N NaOH and 0.3% hydrogen peroxide.[3]

  • Dilute the sample to a final weight of 10.00 g with deionized water.[3]

  • Mix thoroughly until the sample is completely dissolved.

Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Start the flow of the post-column derivatization reagents and allow the system to stabilize.

  • Inject the prepared standards and samples onto the HPLC system.

  • Record the peak areas of the NNG peak for all injections.

  • Construct a calibration curve by plotting the peak area versus the concentration of the NNG standards.

  • Determine the concentration of NNG in the samples from the calibration curve.

Method Validation Summary

The following table summarizes the performance characteristics of the method.

ParameterResult
Linearity Range 10 - 200 ppb[3]
Correlation Coefficient (r²) 0.9991[3]
Limit of Detection (LOD) 0.04 mg/L (0.8 mg/kg in solid sample)[6]
Precision (Pooled Coefficient of Variation) 0.014[3]
Accuracy (Average Recovery) 93%[3]

Results and Discussion

The described HPLC method with post-column derivatization provides a sensitive and reliable means for the analysis of this compound. The use of a strong anion exchange column allows for the effective separation of NNG from the glyphosate matrix. The post-column derivatization with a Griess reagent significantly enhances the detection sensitivity, enabling quantification at the parts-per-billion level.[3]

Interferences from other N-nitroso compounds and nitrate (B79036) ions are a possibility with the Griess reaction.[3] However, the chromatographic separation is designed to resolve NNG from these potential interferences. To prevent the formation of NNG during sample preparation and analysis, it is crucial to rinse all glassware with a sulfamic acid solution and to add a sodium hydroxide/hydrogen peroxide solution to the samples and standards.[3]

The HPLC method with post-column derivatization detailed in this application note is a suitable and validated procedure for the determination of this compound in glyphosate samples. The method demonstrates good sensitivity, precision, and accuracy, making it appropriate for quality control and regulatory compliance purposes.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_pcd Post-Column Derivatization cluster_detection Detection & Data Analysis Standard Prepare NNG Standards (10-200 ppb) Inject Inject Sample/Standard (1 mL) Standard->Inject Sample Prepare Glyphosate Sample (Weigh, Dissolve, Dilute) Sample->Inject Column Separation on SAX Column Inject->Column Reaction Post-Column Reaction (Formation of Azo Dye) Column->Reaction MobilePhase Mobile Phase (Ammonium Phosphate/Methanol) MobilePhase->Column GriessA Griess Reagent A (Naphthylethylenediamine/HBr) GriessA->Reaction GriessB Griess Reagent B (Sulfanilamide/HCl) GriessB->Reaction Detect UV-Vis Detection (550 nm) Reaction->Detect Data Data Acquisition & Quantification Detect->Data

Caption: HPLC workflow for N-Nitrosoglyphosate analysis.

References

Application Note: Determination of N-Nitrosoglyphosate Sodium by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) impurity, is a compound of significant concern due to its potential carcinogenic properties.[1][2] It can be present as an impurity in glyphosate-based products and may also be a subject of interest in drug development and safety assessment where glyphosate-related compounds or nitrosamine impurities are monitored.[3] Regulatory bodies worldwide have stringent requirements for the control of nitrosamine impurities in various products, including pharmaceuticals.[4][5][6] Ion chromatography (IC) offers a robust and sensitive analytical technique for the separation and quantification of ionic species like N-Nitrosoglyphosate. This application note details two primary ion chromatography-based methods for the detection of N-Nitrosoglyphosate sodium: a direct method with UV detection and a method employing post-column derivatization with visible detection.

Analytical Principles

Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. In the context of this compound analysis, an anion exchange column is typically employed. The separation is influenced by the type of stationary phase, the composition and pH of the mobile phase, and the flow rate. Detection can be achieved directly by measuring the UV absorbance of the N-nitroso group or enhanced through post-column derivatization to form a colored compound that can be detected in the visible spectrum. The primary challenge in analyzing NNG in certain matrices, such as technical glyphosate (B1671968), is its separation from the high-concentration glyphosate matrix.[1][2]

Method 1: Direct Ion Chromatography with UV Detection

This method provides a straightforward approach for the quantification of this compound without the need for derivatization.[1][4]

Experimental Protocol

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system equipped with a UV detector or a photo-diode array (PDA) detector.[1][4]

  • Anion exchange column: Metrosep A Supp 7 250/4.0 mm or equivalent.[1][4]

  • Guard column: Metrosep A Supp 4/5 Guard or equivalent.[1][4]

2. Reagents and Standards:

  • This compound salt analytical standard.

  • Sodium sulfate (B86663) (Na₂SO₄), analytical grade.

  • Sodium hydroxide (B78521) (NaOH), analytical grade.

  • Deionized water (18.2 MΩ·cm).

  • Mobile Phase: 0.01 mol/L Sodium Sulfate and 0.01 mol/L Sodium Hydroxide in deionized water, adjusted to pH 10.[1][4]

3. Sample Preparation:

  • Aqueous Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Technical Glyphosate Matrix: Accurately weigh the sample and dissolve it in 0.1 M NaOH to a known volume. The solution can then be further diluted with the mobile phase as needed. For example, 2 grams of technical glyphosate can be diluted to 10 mL with 0.1 M NaOH.[7] This solution should be vigorously stirred and sonicated to ensure complete dissolution, followed by filtration.[7]

4. Chromatographic Conditions:

ParameterValue
Mobile Phase 0.01 mol/L Na₂SO₄ + 0.01 mol/L NaOH (pH 10)[1][4]
Flow Rate 0.8 mL/min[1][4]
Injection Volume 40 µL[1][4]
Column Temperature 25 °C[1][4]
Detection Wavelength 244 nm[1][4]
Run Time 27 minutes[1][4]

5. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase or a matrix-matched solution (e.g., a glyphosate solution for technical samples).[1]

  • A typical calibration range is 0.1 to 4.0 mg/L.[1]

  • Generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct IC-UV method based on published data.[1][4]

ParameterResult
Linearity (r²) > 0.99
Repeatability (RSD%) < 5%
Intermediate Precision (RSD%) < 6%
Recovery 83.0% - 105.3%[7]
Limit of Detection (LOD) 0.03 mg/L
Limit of Quantification (LOQ) 0.10 mg/L

Method 2: Ion Chromatography with Post-Column Derivatization

This method, often considered the official method by organizations like the FAO, offers enhanced selectivity and sensitivity through a post-column reaction.[1][8]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC or IC system with a post-column derivatization unit and a visible detector.[8]

  • Anion exchange column: Strong anion exchange (SAX) column.[8]

  • Post-column reactor.

2. Reagents and Standards:

  • This compound salt analytical standard.

  • Ammonium phosphate (B84403) monobasic.

  • Methanol.

  • Phosphoric acid.

  • Hydrobromic acid (HBr).

  • N-(1-Naphthyl)ethylenediamine dihydrochloride.

  • Sulfanilamide (B372717).

  • Hydrochloric acid (HCl).

  • Deionized water.

  • Mobile Phase: Methanol/ammonium phosphate solution, pH adjusted to 2.1 with phosphoric acid.[8]

  • Derivatization Reagent 1: HBr solution.[8]

  • Derivatization Reagent 2: A solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide.[8]

3. Sample Preparation:

  • Sample preparation is similar to the direct IC-UV method. A key consideration is to avoid nitrite (B80452) contamination, which can lead to the formation of NNG during sample handling.[8] All glassware should be rinsed with a sulfamic acid solution to remove trace nitrites.[8]

4. Chromatographic and Derivatization Conditions:

ParameterValue
Mobile Phase Methanol/Ammonium Phosphate (pH 2.1)[8]
Post-Column Reaction NNG reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.[8]
Detection Wavelength 550 nm[8]

5. Calibration:

  • Prepare calibration standards and construct a calibration curve as described for the direct IC-UV method.

Quantitative Data Summary

This method is designed to be highly sensitive, capable of meeting the 1 ppm limit for NNG in glyphosate formulations set by the Food and Agricultural Organization of the United Nations (FAO).[9][10] Specific performance data will vary depending on the exact instrumental setup.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Sample Sample Matrix (Aqueous or Solid) Dissolution Dissolution/ Dilution Sample->Dissolution Standard N-Nitrosoglyphosate Sodium Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration IC_System IC System (Anion Exchange Column) Filtration->IC_System Injection UV_Detection UV Detection (244 nm) IC_System->UV_Detection Method 1 Post_Column Post-Column Derivatization IC_System->Post_Column Method 2 Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Visible_Detection Visible Detection (550 nm) Post_Column->Visible_Detection Visible_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytical Methods

logical_relationship cluster_separation Separation Technique cluster_detection Detection Methods Analyte This compound IC Ion Chromatography (Anion Exchange) Analyte->IC Direct_UV Direct UV Detection (244 nm) IC->Direct_UV Direct Method Post_Column Post-Column Derivatization IC->Post_Column Enhanced Sensitivity Method Visible_Detection Visible Detection (550 nm) Post_Column->Visible_Detection

Caption: Relationship between separation and detection methods.

Conclusion

Ion chromatography is a suitable and robust technique for the determination of this compound. The direct IC-UV method offers a simpler and faster approach, while the method with post-column derivatization provides higher sensitivity and selectivity, making it ideal for trace-level analysis and regulatory compliance. The choice of method will depend on the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation. Proper sample preparation is crucial to ensure accurate and reliable results, particularly for complex matrices.

References

Application Note: Sensitive and Selective Quantification of N-Nitrosoglyphosate Sodium by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of N-Nitrosoglyphosate (NNG) sodium salt, a potential genotoxic impurity in glyphosate-based products. The described methodology provides a robust framework for the quantification of NNG, addressing the need for highly sensitive analytical methods in pharmaceutical and agricultural quality control. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. While this method is based on established principles for the analysis of nitrosamines and glyphosate, specific parameters for N-Nitrosoglyphosate would require validation in a laboratory setting.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of glyphosate, a widely used herbicide.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies are imposing stringent limits on their presence in various products. The analysis of NNG is challenging due to its high polarity and the complexity of the matrices in which it is typically found.[2][3]

Traditional methods for NNG determination often involve high-performance liquid chromatography (HPLC) with UV detection or post-column derivatization.[1][4] While effective, these methods can lack the sensitivity and specificity required to meet increasingly stringent regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the technique of choice for trace-level impurity analysis.[5] This application note proposes a sensitive and selective LC-MS/MS method for the quantification of N-Nitrosoglyphosate sodium.

Experimental

Materials and Reagents
  • This compound salt reference standard

  • Glyphosate reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Syringe filters (0.22 µm, PVDF)

Standard Solution Preparation

A stock solution of this compound can be prepared by dissolving the reference standard in LC-MS grade water to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with an appropriate diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

For the analysis of NNG in a drug substance or product matrix, a simple extraction procedure is proposed:

  • Accurately weigh 100 mg of the sample powder into a centrifuge tube.

  • Add 10 mL of 100% methanol.[6]

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes.[6]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter prior to LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following are proposed starting conditions that should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed Condition
LC System UPLC/HPLC System
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable polar-retained column (e.g., Obelisc N)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar NNG.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined experimentally)
Precursor Ion (Q1) Theoretical m/z for [M+H]⁺: 199.03 or [M-H]⁻: 197.02
Product Ions (Q3) To be determined by infusion of the NNG standard. Potential fragments could involve the loss of the nitroso group.
MRM Transitions To be optimized
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Analysis and Quantification

Quantification is performed using a calibration curve constructed from the peak areas of the NNG standard solutions. The concentration of NNG in the samples is then determined by interpolating their peak areas against the calibration curve. The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start weigh Weigh Sample (100 mg) start->weigh dissolve Dissolve in Methanol weigh->dissolve vortex Vortex & Sonicate dissolve->vortex centrifuge Centrifuge (4500 rpm) vortex->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify NNG Concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of N-Nitrosoglyphosate.

lcmsms_principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample_mixture Sample Mixture (NNG + Matrix) lc_column LC Column (Separation) sample_mixture->lc_column Elution separated_nng Separated NNG lc_column->separated_nng ion_source Ion Source (Ionization) separated_nng->ion_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (q2) (Collision Cell - CID) q1->q2 Selected Precursor Ion q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 Fragment Ions detector Detector q3->detector Selected Product Ion data_output Data Output (Chromatogram) detector->data_output

Caption: Principle of LC-MS/MS detection for N-Nitrosoglyphosate.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The high sensitivity and specificity of tandem mass spectrometry are crucial for meeting the low detection limits required by regulatory agencies for potentially genotoxic impurities. While the presented parameters are a scientifically sound starting point, method development and validation are essential to ensure its suitability for its intended purpose.

References

Application Note: Determination of N-Nitrosoglyphosate Sodium in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of N-Nitrosoglyphosate (NNG) sodium salt in various water matrices. The procedure involves meticulous sample collection and preservation to ensure the integrity of the analyte. A proposed solid-phase extraction (SPE) method is outlined for the concentration and purification of NNG from water samples, followed by a robust analytical determination using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and UV-Vis detection. This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and sensitive approach for quantifying NNG in aqueous environments.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) derivative of the widely used herbicide glyphosate (B1671968).[1][2][3] As a potential impurity and degradation product, its presence in water sources is of significant concern due to the carcinogenic nature of many N-nitroso compounds.[3] Accurate and sensitive analytical methods are crucial for monitoring and regulating the levels of NNG in drinking water, groundwater, and surface water.

This document details a comprehensive methodology for the sample preparation and analysis of NNG sodium in water. The protocol emphasizes proper sample handling to prevent the formation or degradation of NNG during collection and storage. The analytical procedure is based on a well-established method involving separation by strong anion exchange (SAX) chromatography, followed by post-column derivatization to form a colored azo dye, which is then quantified by a UV-Vis detector.[4]

Experimental

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the degradation of N-Nitrosoglyphosate and to avoid the artificial formation of NNG from glyphosate in the presence of nitrite (B80452).

  • Containers: Samples should be collected in brown Nalgene bottles that have been pre-cleaned by rinsing with a sulfamic acid solution followed by copious amounts of deionized water.[4] This procedure removes any trace amounts of nitrite that could react with glyphosate to form NNG.[4]

  • Preservation: To inhibit the formation of NNG during storage, a solution of 2.5 N sodium hydroxide (B78521) containing 0.3% hydrogen peroxide should be added to the sample immediately after collection.[4] For general preservation of water samples intended for organic analysis, refrigeration at or below 4°C is recommended.[1]

  • Holding Time: Samples should be analyzed as soon as possible after collection.

Proposed Solid-Phase Extraction (SPE) Protocol for Water Samples

This proposed SPE method is based on general procedures for the extraction of polar N-nitrosamines from water, as a specific validated method for N-Nitrosoglyphosate was not found in the reviewed literature. Activated carbon or polymeric sorbents are recommended for polar analytes.[5]

  • Sorbent Selection: A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended due to its effectiveness in retaining a wide range of polar and non-polar compounds from aqueous solutions. Activated carbon cartridges are also a suitable alternative.[5]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample to the desired range if necessary (a neutral to slightly acidic pH is generally suitable for polar compound retention on polymeric sorbents).

    • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Elution:

    • Elute the retained N-Nitrosoglyphosate from the cartridge with a suitable organic solvent. Based on the polar nature of NNG, methanol or a mixture of dichloromethane (B109758) and methanol is proposed.

    • Pass 2 x 4 mL aliquots of the elution solvent through the cartridge. Collect the eluate.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

HPLC Analysis with Post-Column Derivatization

The analytical determination of N-Nitrosoglyphosate is performed using HPLC with post-column derivatization.[4]

  • HPLC System: An HPLC system equipped with a pump, injector, a strong anion exchange (SAX) column, and a UV-Vis detector is required.[4]

  • Post-Column Reaction System: A post-column reactor is necessary to facilitate the derivatization reaction.[4]

  • Chromatographic Conditions:

    • Column: Strong Anion Exchange (SAX) column.[4]

    • Mobile Phase: A mixture of ammonium (B1175870) phosphate (B84403) monobasic and methanol, adjusted to pH 2.1 with phosphoric acid.[4]

    • Flow Rate: As per column manufacturer's recommendation.

    • Injection Volume: 1 mL.[4]

  • Post-Column Derivatization:

    • The column effluent is mixed with a hydrobromic acid solution to form a nitrosyl cation.[4]

    • This mixture then reacts with a solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to produce a purple azo dye.[4]

  • Detection: The resulting azo dye is detected by a UV-Vis detector at a wavelength of 550 nm.[4]

  • Quantification: A calibration curve is generated using external standards of N-Nitrosoglyphosate sodium prepared in deionized water.[4] The concentration of NNG in the samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

The following table summarizes the key parameters for the analytical method.

ParameterValue/DescriptionReference
Analyte N-Nitrosoglyphosate (NNG) SodiumN/A
Matrix Water (Drinking, Ground, Surface)N/A
Sample Preparation Solid-Phase Extraction (Proposed)N/A
Analytical Technique HPLC with Post-Column Derivatization[4]
Separation Column Strong Anion Exchange (SAX)[4]
Detection UV-Vis at 550 nm[4]
Validated Range 200 - 400 ppb (in glyphosate wetcake)[4]
Standard Curve Range 10 - 200 ppb[4]
Sensitivity 1 mV/ppb NNG[4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the sample preparation and analysis of this compound in water.

Sample_Preparation_Workflow cluster_collection Sample Collection & Preservation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect Collect Water Sample (Brown Nalgene Bottle) Preserve Preserve with NaOH/H2O2 Solution Collect->Preserve Condition Condition SPE Cartridge (Methanol & DI Water) Preserve->Condition Load Load Water Sample Condition->Load Wash Wash with DI Water Load->Wash Elute Elute NNG (Methanol/DCM) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: Workflow for NNG Sample Preparation.

HPLC_Analysis_Workflow cluster_hplc HPLC System cluster_pcr Post-Column Reaction Inject Inject Reconstituted Sample Separate Separation on SAX Column Inject->Separate React1 Reaction with HBr (Formation of Nitrosyl Cation) Separate->React1 Column Effluent React2 Reaction with NED/Sulfanilamide (Formation of Azo Dye) React1->React2 Detector UV-Vis Detection (550 nm) React2->Detector Colored Product

Caption: HPLC Analysis with Post-Column Derivatization.

Conclusion

This application note provides a comprehensive protocol for the preparation and analysis of this compound in water samples. The methodology combines a proposed solid-phase extraction procedure for sample concentration and cleanup with a sensitive and specific HPLC method utilizing post-column derivatization. Adherence to the prescribed sample collection and preservation techniques is paramount to obtaining accurate and reliable results. While the analytical method is well-established, the proposed SPE protocol should be validated for each specific water matrix to ensure optimal recovery and performance. This guide serves as a valuable resource for laboratories tasked with monitoring NNG in aqueous environments.

References

Application Note: Extraction of N-Nitrosoglyphosate Sodium from Soil Samples for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed method for the extraction of N-Nitrosoglyphosate (NNG) sodium from soil samples, preparing them for subsequent analysis by High-Performance Liquid Chromatography (HPLC). Due to the limited availability of established protocols for NNG extraction from soil, this document outlines a robust procedure adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol is designed to provide high recovery rates and minimize matrix interference, ensuring reliable quantification of NNG in environmental soil samples. This document also provides a detailed experimental protocol, a summary of expected quantitative data, and a visual workflow to guide researchers.

Introduction

This application note presents a comprehensive protocol based on the QuEChERS method, a popular sample preparation technique for pesticide residue analysis in food and environmental matrices.[4] The proposed method involves an initial extraction of NNG from the soil sample into an aqueous/organic solvent mixture, followed by a cleanup step to remove interfering co-extractives. The final extract is suitable for analysis by HPLC coupled with a suitable detector.

Experimental Protocol

This protocol is a proposed method and should be validated by individual laboratories for their specific soil types and analytical instrumentation.

1. Materials and Reagents

  • Soil Sample: Air-dried and sieved through a 2-mm mesh.

  • N-Nitrosoglyphosate Sodium: Analytical standard of known purity.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Magnesium Sulfate (B86663) (MgSO₄): Anhydrous, analytical grade.

  • Sodium Chloride (NaCl): Analytical grade.

  • Primary Secondary Amine (PSA) Sorbent: For dispersive solid-phase extraction (d-SPE).

  • C18 Sorbent: For d-SPE.

  • 50 mL Polypropylene (B1209903) Centrifuge Tubes

  • 15 mL Polypropylene Centrifuge Tubes

  • Vortex Mixer

  • Centrifuge

  • Syringe Filters: 0.22 µm, compatible with the final extract.

2. Extraction Procedure

  • Sample Weighing: Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the soil sample. Vortex for 30 seconds and let it stand for 30 minutes to hydrate (B1144303) the soil.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Extraction: Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures thorough mixing and extraction of NNG from the soil particles.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. The addition of salts induces phase separation between the aqueous and organic layers and helps to drive the polar NNG into the acetonitrile layer.

  • Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer of Supernatant: Carefully transfer 1 mL of the upper acetonitrile layer (supernatant) to a 15 mL polypropylene centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent. PSA helps in removing polar interferences like organic acids, while C18 removes non-polar interferences.

  • Vortex and Centrifuge: Cap the tube and vortex for 30 seconds to ensure the sorbents are well dispersed. Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed extraction method. These values are based on typical performance characteristics of QuEChERS methods for polar analytes and should be confirmed through in-house validation.

ParameterExpected ValueNotes
Recovery 85 - 110%Recovery rates can vary depending on the soil type and the concentration of NNG. Validation with spiked samples is essential.
Limit of Detection (LOD) 0.5 - 5 µg/kgThe LOD is dependent on the sensitivity of the analytical instrument used for detection.
Limit of Quantification (LOQ) 1.5 - 15 µg/kgThe LOQ is typically 3 times the LOD and represents the lowest concentration that can be reliably quantified.
Repeatability (RSDr) < 15%The relative standard deviation for replicate extractions performed under the same conditions should be within this range.
Reproducibility (RSDR) < 20%The relative standard deviation for extractions performed in different laboratories or on different days should be within this range.

Experimental Workflow

The following diagram illustrates the key steps in the extraction of this compound from soil samples.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil_sample 1. Weigh 10g Soil Sample hydrate 2. Add 10mL Water & Hydrate soil_sample->hydrate add_acn 3. Add 10mL Acetonitrile hydrate->add_acn vortex1 4. Vortex for 1 min add_acn->vortex1 add_salts 5. Add MgSO4 & NaCl vortex1->add_salts vortex2 6. Vortex for 1 min add_salts->vortex2 centrifuge1 7. Centrifuge at 4000 rpm vortex2->centrifuge1 transfer 8. Transfer 1mL Supernatant centrifuge1->transfer add_sorbents Tube with PSA & C18 vortex3 9. Vortex for 30s transfer->vortex3 centrifuge2 10. Centrifuge at 4000 rpm vortex3->centrifuge2 filter 11. Filter (0.22 µm) centrifuge2->filter hplc 12. HPLC Analysis filter->hplc

Caption: Workflow for this compound Extraction from Soil.

Discussion

The proposed QuEChERS-based method offers a simple, rapid, and effective approach for the extraction of this compound from soil. The use of acetonitrile as the extraction solvent is suitable for the polar nature of NNG. The subsequent partitioning with magnesium sulfate and sodium chloride enhances the extraction efficiency by promoting the transfer of NNG into the organic phase. The d-SPE cleanup step with PSA and C18 is critical for removing matrix components that can interfere with the chromatographic analysis, thereby improving the accuracy and sensitivity of the method.

It is important to note that soil composition can significantly impact extraction efficiency and matrix effects.[5][6] Therefore, it is highly recommended that matrix-matched calibration standards be used for quantification to compensate for any signal suppression or enhancement caused by co-extracted soil components. The validation of this method should be performed according to established guidelines, including the assessment of linearity, accuracy, precision, and the determination of LOD and LOQ for the specific soil matrices being analyzed.

Conclusion

This application note provides a detailed and practical protocol for the extraction of this compound from soil samples. The proposed method, based on the QuEChERS approach, is designed to be efficient and robust, providing clean extracts suitable for sensitive and reliable analysis by HPLC. Researchers are encouraged to use this protocol as a starting point and to perform in-house validation to ensure its suitability for their specific applications.

References

Application Notes and Protocols for the Preparation of N-Nitrosoglyphosate Sodium Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate sodium is a nitrosamine (B1359907) impurity and a degradation product of glyphosate (B1671968), a widely used herbicide.[1][2] Due to the potential toxicological concerns associated with nitrosamines, regulatory bodies have set stringent limits on their presence in various products.[2] Accurate quantification of this compound is therefore critical for quality control and safety assessment. This document provides detailed protocols for the preparation of analytical standards and their use in the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its proper handling, storage, and use as an analytical standard.

PropertyValue
Chemical Name N-Nitroso-N-(phosphonomethyl)glycine Sodium Salt
Synonyms Glyphosate-N-nitroso sodium, NNG-Na
CAS Number 56516-71-3
Molecular Formula C₃H₆N₂NaO₆P
Molecular Weight 220.05 g/mol [3][4]
Appearance Neat solid[3]

Health and Safety Precautions

This compound, like other nitrosamines, should be handled with care due to its potential toxicity. When working with this compound, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, follow established laboratory procedures for cleaning up potentially hazardous materials.

Preparation of Analytical Standard Solutions

Accurate preparation of standard solutions is paramount for the reliability of quantitative analysis. The following protocols outline the preparation of stock and working standard solutions of this compound. It is recommended to use a certified analytical grade this compound standard from a reputable supplier.

Preparation of a 1000 ppm Stock Standard Solution
  • Weighing: Accurately weigh approximately 0.1000 g of analytical grade this compound.

  • Dissolution: Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

  • Dilution: Add deionized water to the flask to dissolve the solid and then dilute to the mark with deionized water.

  • Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a refrigerator. This solution should be prepared fresh as needed, with a recommended weekly preparation schedule.[1][5]

Preparation of a 5 ppm Working Standard Solution
  • Pipetting: Accurately pipette 0.5 mL of the 1000 ppm stock standard solution into a 100 mL volumetric flask.

  • Dilution: Dilute to the mark with deionized water.

  • Mixing: Stopper the flask and invert it several times to ensure homogeneity.

  • Storage: This working solution should be prepared fresh weekly along with all other standard solutions.[5]

Preparation of Calibration Curve Standards (10 – 200 ppb)
  • Serial Dilution: Prepare a series of calibration standards in the range of 10 to 200 ppb by appropriate dilutions of the 5 ppm working standard solution into 50 mL volumetric flasks using deionized water.[5]

  • Matrix Matching: For the analysis of samples with a high glyphosate matrix, it is recommended to prepare matrix-matched standards. This involves dissolving the this compound standard in a solution containing a known concentration of glyphosate (e.g., 10 g/L) to mimic the sample matrix.[1]

Analytical Methodology: Quantification by HPLC

Two primary HPLC-based methods are commonly employed for the quantification of this compound: HPLC with UV detection and HPLC with post-column derivatization and colorimetric detection.

Method 1: Ion Chromatography with UV Detection

This method offers a direct, simple, and sensitive approach for the determination of N-Nitrosoglyphosate in technical glyphosate samples.[6][7]

5.1.1. Experimental Protocol

  • Instrumentation: An HPLC system equipped with a photodiode array detector (PDA) is used.

  • Chromatographic Column: An anionic exchange column, such as a Metrosep A Supp 7 (250/4.0 mm), is suitable for the separation.[1][7]

  • Mobile Phase: A high ionic strength solution containing 0.01 mol/L Na₂SO₄ and 0.01 mol/L NaOH at pH 10.[1][7]

  • Flow Rate: 0.8 mL/min.[7]

  • Injection Volume: 40 µL.[7]

  • Detection Wavelength: 244 nm.[8]

  • Column Temperature: 25 °C.[7]

5.1.2. Data Presentation

ParameterValue
Limit of Detection (LOD) 0.04 mg/L
Limit of Quantification (LOQ) 0.1 mg/L
Linearity (R²) > 0.99
Repeatability (RSD%) < 5%
Method 2: HPLC with Post-Column Derivatization

This method involves the separation of N-Nitrosoglyphosate from the sample matrix followed by a post-column reaction to form a colored compound that can be detected spectrophotometrically.[9][10]

5.2.1. Experimental Protocol

  • Instrumentation: An HPLC system coupled with a post-column reactor, a colorimeter, and a data acquisition system.

  • Chromatographic Column: A strong anion exchange (SAX) column is used for separation.[9]

  • Mobile Phase: A mixture of ammonium (B1175870) phosphate (B84403) monobasic and methanol, adjusted to pH 2.1 with phosphoric acid.[9]

  • Post-Column Reagents:

    • Reagent 1 (Denitrosation): Hydrobromic acid (HBr) to form the nitrosyl cation.[9]

    • Reagent 2 (Colorimetric): A solution containing N-(1-Naphthyl)ethylenediamine (NED) and sulfanilamide (B372717) to form a purple azo dye.[9][10]

  • Reaction Conditions: The post-column reaction is typically carried out in a heated oil bath at approximately 95°C.[10]

  • Detection Wavelength: 550 nm.[9]

5.2.2. Data Presentation

ParameterValue
Validated Range 200 - 400 ppb in glyphosate wetcake
Standard Curve Range 10 - 200 ppb
Pooled Coefficient of Variation 0.014
Correlation Coefficient 0.9991

Visualizations

Experimental Workflow for Standard Preparation

cluster_0 Standard Preparation A Weigh Analytical Standard (this compound) B Dissolve in Deionized Water in 100 mL Volumetric Flask A->B Quantitative Transfer C Prepare 1000 ppm Stock Solution B->C Dilute to Volume D Dilute Stock Solution to 5 ppm Working Standard C->D Serial Dilution E Prepare Calibration Standards (10-200 ppb) D->E Further Dilution

Caption: Workflow for preparing this compound standard solutions.

Analytical Workflow for HPLC-UV Quantification

cluster_1 HPLC-UV Analysis F Inject Sample/Standard (40 µL) G Separation on Anion Exchange Column F->G Mobile Phase Flow (0.8 mL/min) H Detection at 244 nm (PDA Detector) G->H Elution I Data Acquisition and Quantification H->I Chromatogram Generation

Caption: Analytical workflow for this compound quantification by HPLC-UV.

Logical Relationship for Post-Column Derivatization

cluster_2 Post-Column Derivatization Chemistry J N-Nitrosoglyphosate (from HPLC column) K Addition of HBr J->K Reaction Initiation L Formation of Nitrosyl Cation K->L Denitrosation M Addition of NED and Sulfanilamide L->M Colorimetric Reaction N Formation of Purple Azo Dye M->N Chromophore Formation O Detection at 550 nm N->O Spectrophotometric Measurement

Caption: Chemical pathway of post-column derivatization for NNG detection.

References

Application Note: Post-Column Derivatization for the Analysis of N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity of significant concern in glyphosate-based products due to its potential carcinogenicity.[1] Its detection at trace levels requires sensitive and specific analytical methods. Post-column derivatization coupled with High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of NNG, enhancing its detectability by converting it into a chromophoric or fluorophoric compound. This application note details the protocols for the post-column derivatization of N-Nitrosoglyphosate sodium, primarily focusing on the widely used Griess reaction method following acid-induced denitrosation. An alternative photohydrolysis-based method is also discussed.

Method 1: Post-Column Derivatization via Acid Denitrosation and Griess Reaction

This is the most established and widely documented method for NNG analysis.[2][3][4] The principle involves the separation of NNG from the sample matrix using anion-exchange chromatography. The eluent from the column is then mixed with a strong acid and heated, causing the denitrosation of NNG to form a nitrosyl cation. This cation subsequently reacts with the Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) to produce a highly colored azo dye, which is detected by a UV-Vis detector.[2][5]

Experimental Workflow

Post_Column_Derivatization_Workflow cluster_hplc HPLC System cluster_pcr Post-Column Reactor System cluster_detection Detection cluster_reagents Reagents Sample_Injection Sample Injection HPLC_Column Anion Exchange Column (e.g., Partisil 10 SAX) Sample_Injection->HPLC_Column Mobile Phase Mixing_Tee1 Mixing Tee 1 HPLC_Column->Mixing_Tee1 Eluent containing NNG Heated_Reactor Heated Reactor Coil (e.g., 94-95°C) Mixing_Tee1->Heated_Reactor Denitrosation Mixing_Tee2 Mixing Tee 2 Heated_Reactor->Mixing_Tee2 Reaction_Coil Reaction Coil Mixing_Tee2->Reaction_Coil Azo Dye Formation Detector UV-Vis Detector (546-550 nm) Reaction_Coil->Detector Acid_Reagent Acid Reagent (HBr or HCl) Acid_Reagent->Mixing_Tee1 Griess_Reagent Griess Reagent (Sulfanilamide + NED) Griess_Reagent->Mixing_Tee2

Caption: Experimental workflow for NNG analysis using post-column derivatization.

Experimental Protocols

Materials and Reagents:

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Post-column derivatization system with a reagent pump, heated reactor, and mixing tees

  • UV-Vis detector

  • Anion exchange column (e.g., Whatman Partisil 10 SAX, 25 cm x 4.6 mm I.D.)[2]

Preparation of Solutions:

  • Mobile Phase: Dissolve 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid, filter, and degas.[2]

  • Acid Reagent (HBr-based): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[2]

  • Griess Reagent (Sulfanilamide-based): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulfanilamide (B372717) and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[2]

  • Alternative Colorimetric Reagent: A combined reagent containing 0.3% (w/v) sulfanilamide and 0.03% (w/v) N-(1-naphthyl)ethylenediamine in 4.5 M HCl can also be used.[3][6]

  • Sample Diluent: Prepare a solution of 2.5 N NaOH with 0.3% hydrogen peroxide.[2]

  • Standard Solutions: Prepare a stock solution of 1000 ppm NNG in deionized water. From this, prepare a working stock of 5 ppm. Prepare calibration standards in the range of 10-200 ppb by diluting the working stock.[2] For samples of technical glyphosate, standards should be matrix-matched.[5][7]

Chromatographic Conditions:

ParameterValue
Column Whatman Partisil 10 SAX, 25 cm x 4.6 mm I.D.[2]
Mobile Phase Methanol/Ammonium Phosphate buffer (pH 2.1)[2][5]
Flow Rate 1.5 mL/min[2]
Injection Volume 100 µL to 1 mL[2]
Column Temperature Ambient

Post-Column Derivatization Conditions:

ParameterValue
Acid Reagent Flow Rate 0.42 mL/min[2]
Griess Reagent Flow Rate 1.00 mL/min[2]
Reactor Temperature 94-95°C[2][3]
Detection Wavelength 546-550 nm[2][3][5]

Sample Preparation:

  • Weigh the glyphosate sample accurately.[2]

  • Add the NaOH/hydrogen peroxide diluent and dilute with deionized water.[2]

  • Ensure all glassware is rinsed with a sulfamic acid solution to remove any residual nitrite (B80452) ions.[2]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Start the flow of the post-column derivatization reagents and allow the system to stabilize.

  • Inject the prepared standards and samples.

  • Record the peak heights or areas corresponding to the NNG derivative.

  • Construct a calibration curve from the standard injections and determine the concentration of NNG in the samples.

Quantitative Data Summary
ParameterMethod 1Method 2
Linearity Range 10 - 200 ppb[2]Not specified
Limit of Detection (LOD) 0.04 mg/L (0.8 mg/kg in solid sample)[3][4]Not specified
Correlation Coefficient (r²) 0.9991[2]Not specified
Recovery 93%[2]Not specified

Method 2: Post-Column Derivatization via Photohydrolysis and Griess Reaction

An alternative to chemical denitrosation is the use of UV photolysis.[8] In this method, N-nitrosamines are quantitatively converted to nitrite ions upon exposure to UV light. The resulting nitrite is then reacted with the Griess reagent to form a colored product for detection. This method offers the advantage of avoiding corrosive acidic reagents for the initial denitrosation step.[9]

Conceptual Workflow

Photohydrolysis_Workflow cluster_hplc HPLC System cluster_pcr Post-Column Reactor System cluster_detection Detection cluster_reagents Reagents Sample_Injection Sample Injection HPLC_Column Reversed-Phase Column Sample_Injection->HPLC_Column Mobile Phase UV_Reactor UV Photoreactor HPLC_Column->UV_Reactor Eluent containing NNG Mixing_Tee Mixing Tee UV_Reactor->Mixing_Tee Nitrite Formation Reaction_Coil Reaction Coil Mixing_Tee->Reaction_Coil Azo Dye Formation Detector UV-Vis Detector Reaction_Coil->Detector Griess_Reagent Griess Reagent (Sulfanilamide + NED) Griess_Reagent->Mixing_Tee

Caption: Conceptual workflow for NNG analysis using photohydrolysis.

Protocol Outline

While a specific protocol for this compound using this method is not detailed in the provided search results, a general procedure can be outlined based on the analysis of other N-nitrosamines.[8]

  • Chromatographic Separation: NNG is separated on a suitable HPLC column, likely a reversed-phase column.

  • Post-Column Photohydrolysis: The column eluent passes through a UV photoreactor where NNG is photolytically cleaved to form nitrite ions. The efficiency of this step is dependent on the pH and the residence time in the UV reactor.[8]

  • Griess Reaction: The eluent from the photoreactor is mixed with the Griess reagent (sulfanilamide and NED).

  • Detection: The resulting azo dye is detected by a UV-Vis detector.

Advantages of Photohydrolysis:

  • Avoids the use of highly corrosive acids in the post-column reaction.[9]

  • Can enhance the specificity of detection in complex biological matrices.[8]

Post-column derivatization is a highly effective and sensitive method for the quantitative analysis of this compound in various samples. The acid denitrosation method followed by the Griess reaction is well-established and provides excellent sensitivity and reproducibility. The photohydrolysis method presents a promising alternative with the benefit of reduced hazardous reagent use. The choice of method will depend on the specific laboratory setup, safety considerations, and the required sensitivity of the assay.

References

Application Notes and Protocols for In Vitro Genotoxicity Assessment of N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity that can be present in glyphosate-based products.[1][2][3] N-nitrosamines are a class of compounds recognized as "cohort of concern" due to their potential as mutagenic and carcinogenic agents.[1][4] Many N-nitrosamines require metabolic activation to exert their genotoxic effects, which involves their conversion into reactive electrophiles that can form adducts with DNA.[5][6]

Given the toxicological concern, robust in vitro genotoxicity testing of N-Nitrosoglyphosate sodium is essential for hazard identification and risk assessment. This document provides detailed application notes and standardized protocols for three core in vitro genotoxicity assays: the Bacterial Reverse Mutation Test (Ames Test), the In Vitro Micronucleus Assay, and the In Vitro Alkaline Comet Assay. These assays are recommended by regulatory agencies for evaluating the mutagenic and clastogenic potential of chemical substances.

Hypothesized Genotoxic Pathway of N-Nitrosamines

N-nitrosamines are typically pro-mutagens that require metabolic activation by cytochrome P450 (CYP) enzymes to become genotoxic. The process, known as α-hydroxylation, generates an unstable intermediate that spontaneously decomposes to form a highly reactive alkyldiazonium ion. This ion can then alkylate DNA bases, forming DNA adducts that can lead to mutations if not repaired.

G cluster_0 Cellular Environment NNG N-Nitrosoglyphosate (Pro-mutagen) Metabolism Metabolic Activation (e.g., Liver S9 Fraction, CYP450) NNG->Metabolism Intermediate Unstable α-hydroxy- nitrosamine Metabolism->Intermediate Ion Alkyldiazonium Ion (Reactive Electrophile) Intermediate->Ion DNA Nuclear DNA Ion->DNA Adducts DNA Adducts DNA->Adducts Alkylation Mutation Gene Mutations Chromosome Damage Adducts->Mutation Miscoding during Replication

Caption: Hypothesized metabolic activation pathway of N-Nitrosoglyphosate.

Bacterial Reverse Mutation Test (Ames Test)

Application Notes

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and/or Escherichia coli.[7] For testing N-nitrosamines like this compound, special considerations are critical, as these compounds often require metabolic activation.[7][8] Recent studies indicate that an enhanced Ames test protocol, utilizing a higher concentration (e.g., 30%) of liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced hamsters or rats, provides greater sensitivity for detecting the mutagenicity of nitrosamines.[4][8][9] The pre-incubation method is generally preferred over the plate incorporation method for this class of compounds.[4][10]

Example Data Presentation

The results are typically presented as the mean number of revertant colonies per plate ± standard deviation (SD) for each concentration, with and without metabolic activation. A positive result is defined as a concentration-related increase in the number of revertants that is at least double the concurrent vehicle control value.

Table 1: Illustrative Ames Test Results for this compound (TA100 Strain)

Concentration (µ g/plate ) Without S9 Metabolic Activation (Mean Revertants ± SD) With S9 Metabolic Activation (Mean Revertants ± SD)
Vehicle Control (DMSO) 25 ± 4 30 ± 5
10 28 ± 3 75 ± 9
50 26 ± 5 152 ± 14
100 30 ± 6 298 ± 21
250 24 ± 4 450 ± 35 (Toxic)
500 15 ± 3 (Toxic) 210 ± 25 (Toxic)
Positive Control (SA) 850 ± 45 N/A
Positive Control (2-AA) N/A 910 ± 58

(Note: This data is for illustrative purposes only.) SA: Sodium Azide; 2-AA: 2-Aminoanthracene

Experimental Protocol: Enhanced Ames Test for N-Nitrosamines
  • Strain Preparation: Culture selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535 and E. coli WP2 uvrA) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation Mix (S9 Mix): Prepare the S9 mix on the day of the experiment. For an enhanced assay, use a 30% S9 fraction (from induced hamster or rat liver) in a cofactor solution containing MgCl₂, KCl, glucose-6-phosphate, and NADP. Keep the mix on ice.

  • Pre-incubation: In sterile test tubes, add:

    • 0.1 mL of the bacterial culture.

    • 0.05 mL of this compound solution (in a suitable solvent like water or DMSO) at various concentrations.

    • 0.5 mL of either phosphate (B84403) buffer (for non-activation conditions) or the S9 mix (for activation conditions).

  • Incubation: Vortex the tubes gently and incubate at 37°C for 30-60 minutes with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the mixture onto the surface of minimal glucose agar plates.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Examine for signs of cytotoxicity (e.g., a significant reduction in the background lawn).

G start Start prep Prepare Bacterial Cultures (e.g., TA100, TA1535) start->prep mix Prepare Test Compound Dilutions and S9 Mix (30%) prep->mix pre_incubate Pre-incubation Step (37°C) 0.1mL Culture + 0.05mL Compound + 0.5mL S9 Mix or Buffer mix->pre_incubate plate Add Top Agar and Pour onto Minimal Glucose Agar Plates pre_incubate->plate incubate Incubate Plates (48-72 hours, 37°C) plate->incubate count Count Revertant Colonies and Assess Cytotoxicity incubate->count end End count->end

Caption: Workflow for the Enhanced Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus (MN) Assay

Application Notes

The in vitro micronucleus assay detects chromosomal damage.[11] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[11] The assay is commonly performed in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, TK6, or HepG2 cells).[12] The use of cytochalasin B is recommended to block cytokinesis, allowing for the specific analysis of micronuclei in cells that have completed one nuclear division, which appear as binucleated cells.[11] As with the Ames test, parallel experiments with and without an exogenous metabolic activation system (S9) are required.

Example Data Presentation

Data is presented as the frequency of micronucleated binucleated cells (%MNBNC) and other markers of genomic instability. Cytotoxicity is assessed using metrics like the Cytokinesis-Block Proliferation Index (CBPI).

Table 2: Illustrative In Vitro Micronucleus Assay Results in TK6 Cells

Concentration (µM) Treatment Duration (h) Metabolic Activation % Micronucleated Binucleated Cells (Mean ± SD) Cytokinesis-Block Proliferation Index (CBPI) (Mean ± SD)
Vehicle Control 24 -S9 1.2 ± 0.3 1.85 ± 0.10
Vehicle Control 4 +S9 1.4 ± 0.4 1.82 ± 0.08
50 24 -S9 1.5 ± 0.5 1.79 ± 0.11
100 24 -S9 2.9 ± 0.6 1.65 ± 0.13
200 24 -S9 5.8 ± 0.9 1.40 ± 0.15
50 4 +S9 3.5 ± 0.7 1.75 ± 0.09
100 4 +S9 7.9 ± 1.1 1.58 ± 0.12
200 4 +S9 15.2 ± 2.1 1.25 ± 0.18
Positive Control (-S9) 24 -S9 18.5 ± 2.5 1.35 ± 0.14
Positive Control (+S9) 4 +S9 21.0 ± 2.8 1.31 ± 0.16

(Note: This data is for illustrative purposes only.)

Experimental Protocol: Cytokinesis-Block Micronucleus Assay
  • Cell Culture: Seed mammalian cells at an appropriate density in culture plates or flasks and grow to 50-60% confluency.

  • Treatment:

    • Without S9: Expose cells to various concentrations of this compound for a long duration (e.g., 24 hours).

    • With S9: Pre-mix the this compound dilutions with the S9 activation mix and expose cells for a short duration (e.g., 3-4 hours), then replace with fresh medium.

  • Add Cytochalasin B: After the treatment period (or after the S9 wash-out), add cytochalasin B to the culture medium at a pre-determined optimal concentration to block cytokinesis.

  • Incubation: Continue incubation for a period equivalent to 1.5-2.0 normal cell cycle lengths from the beginning of treatment.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Treat cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm, followed by fixation (e.g., methanol:acetic acid). Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. Calculate the CBPI to assess cytotoxicity.

G start Start seed Seed Mammalian Cells (e.g., TK6, HepG2) start->seed treat Treat Cells with Compound (with and without S9 mix) seed->treat add_cytob Add Cytochalasin B to Block Cytokinesis treat->add_cytob incubate Incubate for 1.5-2 Cell Cycle Lengths add_cytob->incubate harvest Harvest Cells (Trypsinization/Centrifugation) incubate->harvest prepare_slides Hypotonic Treatment, Fixation, and Slide Preparation harvest->prepare_slides stain Stain with Giemsa or DAPI prepare_slides->stain score Microscopic Analysis: Score Micronuclei in Binucleated Cells stain->score end End score->end

Caption: Workflow for the In Vitro Cytokinesis-Block Micronucleus Assay.

In Vitro Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Application Notes

The Comet Assay is a sensitive method for detecting primary DNA damage in individual cells, including single- and double-strand breaks and alkali-labile sites.[13] Under alkaline conditions (pH > 13), cell nuclei embedded in agarose (B213101) gel are lysed and subjected to electrophoresis.[13] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[13] This assay is highly valuable for detecting initial DNA lesions before they are repaired or converted into fixed mutations. It is performed on a variety of eukaryotic cells and requires relatively small cell numbers.

Example Data Presentation

The primary endpoint is the percentage of DNA in the comet tail (% Tail DNA). Other metrics like Tail Length and Tail Moment are also commonly used. A positive response is indicated by a concentration-dependent increase in the mean % Tail DNA.

Table 3: Illustrative Alkaline Comet Assay Results in HepG2 Cells

Concentration (µM) Treatment Duration (h) Metabolic Activation % Tail DNA (Mean ± SD)
Vehicle Control 4 -S9 4.5 ± 1.1
Vehicle Control 4 +S9 5.1 ± 1.3
25 4 -S9 5.8 ± 1.5
50 4 -S9 10.2 ± 2.1
100 4 -S9 18.9 ± 3.5
25 4 +S9 12.5 ± 2.8
50 4 +S9 25.4 ± 4.1
100 4 +S9 42.1 ± 5.6
Positive Control (-S9, e.g., H₂O₂) 4 -S9 55.6 ± 6.2
Positive Control (+S9, e.g., CP) 4 +S9 61.3 ± 7.0

(Note: This data is for illustrative purposes only. CP: Cyclophosphamide)

Experimental Protocol: Alkaline Comet Assay
  • Cell Culture and Treatment: Culture and treat cells with this compound (with and without S9 activation) for a short period (e.g., 2-4 hours) to detect primary DNA damage.

  • Slide Preparation: Mix a suspension of viable cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain with a fluorescent DNA dye (e.g., SYBR Green, Ethidium Bromide).

  • Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate filters and image analysis software. Score at least 100 comets per sample, quantifying the % Tail DNA.

G start Start treat Treat Cells with Compound (with and without S9 mix) start->treat embed Embed Cells in Low Melting Point Agarose on a Microscope Slide treat->embed lyse Lyse Cells in High-Salt Detergent Solution (4°C) embed->lyse unwind DNA Unwinding in Alkaline Buffer (pH > 13) lyse->unwind electrophoresis Perform Electrophoresis under Alkaline Conditions unwind->electrophoresis neutralize Neutralize and Stain DNA with Fluorescent Dye electrophoresis->neutralize score Fluorescence Microscopy and Image Analysis (Score Comets) neutralize->score end End score->end

Caption: Workflow for the In Vitro Alkaline Comet Assay.

References

Application Notes and Protocols: Assessing the Cytotoxicity of N-Nitrosoglyphosate Sodium on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate sodium is a nitrosamine (B1359907) derivative and a known impurity in glyphosate-based herbicide formulations.[1] Given the widespread use of glyphosate (B1671968) and the potential for human exposure, evaluating the cytotoxic effects of its derivatives is of significant toxicological interest. As a nitrosamine, N-Nitrosoglyphosate is of particular concern due to the known carcinogenic properties of this class of compounds.[2]

These application notes provide a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound on various cell lines. The methodologies detailed herein cover the evaluation of cell viability, the induction of apoptosis, and the generation of oxidative stress, providing a multi-faceted approach to characterizing the potential cellular toxicity of this compound.

Data Presentation

The following tables represent hypothetical data obtained from the described experimental protocols. These tables are intended to serve as a template for the presentation of results from cytotoxicity studies of this compound.

Table 1: Cell Viability (IC50 Values) of this compound

Cell LineDescriptionIncubation Time (hours)IC50 (µM)
HepG2Human Liver Cancer24150
4895
7260
A549Human Lung Carcinoma24220
48180
72130
SH-SY5YHuman Neuroblastoma24> 500
48450
72380

Table 2: Induction of Apoptosis by this compound in HepG2 Cells (48-hour exposure)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
5078.4 ± 3.512.8 ± 1.28.8 ± 0.9
10055.1 ± 4.225.6 ± 2.319.3 ± 1.8
20025.9 ± 3.845.3 ± 3.128.8 ± 2.5

Table 3: Reactive Oxygen Species (ROS) Generation in HepG2 Cells (24-hour exposure)

Concentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
0 (Control)1250 ± 1501.0
502800 ± 2102.2
1005500 ± 4504.4
2009800 ± 7607.8

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[3]

Materials:

  • This compound

  • Selected cell lines (e.g., HepG2, A549, SH-SY5Y)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][6]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Materials:

  • This compound

  • Selected cell line

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., trypsin-EDTA), then collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular generation of reactive oxygen species using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10] Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

Materials:

  • This compound

  • Selected cell line

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[10][11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

  • Data Analysis: Quantify the fold change in fluorescence intensity relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, A549) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare N-Nitrosoglyphosate Sodium Dilutions treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ros_assay Oxidative Stress Assay (DCFH-DA) treatment->ros_assay data_quant Quantify Results (Absorbance, Fluorescence) viability_assay->data_quant apoptosis_assay->data_quant ros_assay->data_quant ic50 Calculate IC50 data_quant->ic50 apoptosis_quant Quantify Apoptotic Cells data_quant->apoptosis_quant ros_quant Quantify ROS Levels data_quant->ros_quant apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase NNG N-Nitrosoglyphosate Sodium Bax Bax Activation NNG->Bax Induces CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ros_pathway NNG N-Nitrosoglyphosate Sodium Mito Mitochondrial Dysfunction NNG->Mito ROS Increased ROS (O2-, H2O2) Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

References

Troubleshooting & Optimization

overcoming glyphosate co-elution in N-Nitrosoglyphosate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitrosoglyphosate Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of N-Nitrosoglyphosate (NNG), particularly concerning its co-elution with glyphosate (B1671968).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing N-Nitrosoglyphosate (NNG) in the presence of glyphosate?

The main difficulty lies in the structural similarity between NNG and its precursor, glyphosate.[1] This similarity results in comparable chemical properties, often leading to co-elution during chromatographic analysis, where both compounds elute from the analytical column at or near the same time.[1] This makes it difficult to accurately quantify the NNG impurity, which is critical due to its potential toxicity.[2] Standard reversed-phase chromatography methods are often insufficient for separating these highly polar compounds.[3]

Q2: What is the recommended analytical approach for separating NNG from glyphosate?

Ion-exchange chromatography is the most established and effective technique. Specifically, methods using a strong anion exchange (SAX) column have proven successful in separating NNG from the glyphosate matrix.[1][4] This technique separates molecules based on their net charge, which differs slightly between glyphosate and NNG.

Alternative and emerging techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and can provide the necessary retention without the need for derivatization.[5][6]

  • Mixed-Mode Chromatography: Columns that combine ion-exchange and HILIC or reversed-phase properties offer a hybrid approach to achieve balanced retention and separation of polar analytes like glyphosate and NNG.[3][7][8]

Detection is typically performed by UV-Visible spectrophotometry after a post-column derivatization or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS).[4][9]

Troubleshooting Guide

Problem 1: Complete Co-elution or Poor Resolution Between NNG and Glyphosate

If you are observing a single, unresolved peak or two heavily overlapping peaks for NNG and glyphosate, consider the following solutions.

Co-elution is fundamentally a chromatography issue. Adjusting the mobile phase, column, or gradient can significantly improve resolution.

dot graph TD { bgcolor="#FFFFFF"; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

} caption: Troubleshooting workflow for co-elution.

Detailed Methodologies:

  • Column Selection: The stationary phase chemistry is critical. If a standard C18 column is failing, it is expected, as it lacks retention for these polar analytes. Switch to a more appropriate column.

    • Anion Exchange: This is the primary recommendation. Both strong anion exchange (SAX) and other ion chromatography columns are effective.[1][2][4]

    • HILIC/Mixed-Mode: These columns are designed for polar compounds and can offer alternative selectivity.[3][7][8]

  • Mobile Phase pH Adjustment: The pH of the mobile phase directly influences the ionization state of both NNG and glyphosate, which in turn affects their interaction with the stationary phase.

    • For anion exchange, a higher pH (e.g., pH 10-11.5) can ensure both molecules are sufficiently deprotonated for effective separation.[1][10]

    • Conversely, a low pH (e.g., pH 2.1) has also been used effectively in some validated methods.[1][4] The optimal pH depends heavily on the specific column chemistry.

  • Mobile Phase Composition & Ionic Strength:

    • In ion exchange chromatography, the ionic strength of the eluent is a key parameter for controlling retention. A higher ionic strength (higher salt concentration) will decrease retention time.[11]

    • For HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is the primary driver of retention. Increasing the aqueous portion will decrease retention.

Table 1: Comparison of Reported Chromatographic Conditions

ParameterMethod 1: Anion Exchange (IC-UV)[1]Method 2: Anion Exchange (HPLC-Post-Column)[4]Method 3: Mixed-Mode (LC-MS/MS)[3][8]
Column Metrosep A Supp 7Strong Anion Exchange (SAX)Hybrid Ion-Exchange/HILIC
Mobile Phase 0.01 M Na₂SO₄ and 0.01 M NaOHAmmonium phosphate (B84403) monobasic with MethanolMS-friendly buffers (e.g., Ammonium Formate)
pH 102.1Typically near neutral or slightly acidic/basic
Detection UV at 244 nmVisible at 550 nm (after derivatization)Tandem Mass Spectrometry (MS/MS)
Key Principle Direct separation based on charge.[1]Separation followed by chemical reaction for detection.[4]Utilizes both ionic and hydrophilic interactions.[8]

If your primary detector (e.g., UV) lacks the selectivity to distinguish between the two co-eluting compounds, a post-column reaction (PCR) can help. The established FAO method uses a Griess post-column reactor.[1][4]

Experimental Protocol: Post-Column Derivatization (Griess Reaction)

This protocol is based on the principle that NNG, after reacting with hydrobromic acid (HBr) to form a nitrosyl cation, will react with specific reagents to produce a colored dye, while glyphosate will not.[4]

  • HPLC Elution: The column effluent containing the separated or co-eluting compounds is directed to a reaction coil.

  • Reagent Introduction: The PCR system introduces a reagent stream containing HBr to react with NNG.

  • Color Formation: A second reagent stream containing N-(1-Naphthyl)ethylenediamine and sulphanilamide is introduced.[4] This reacts with the product from step 2 to form a distinct purple azo dye.[4]

  • Detection: The effluent then passes through a visible light detector set to a specific wavelength (e.g., 550 nm) to measure the absorbance of the dye, which is proportional to the NNG concentration.[4]

dot graph G { bgcolor="#FFFFFF"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];

} caption: Post-column derivatization workflow.

Problem 2: False Positives or In-situ Formation of NNG

The presence of nitrite (B80452) or nitrate (B79036) ions in your samples, glassware, or mobile phase can react with glyphosate to artificially form NNG, leading to inaccurately high results.[4]

  • Glassware Treatment: All glassware must be thoroughly rinsed with a sulfamic acid solution (e.g., 20g/L in deionized water) to eliminate any residual nitrite ions.[4]

  • Sample Treatment: The addition of a sodium hydroxide/hydrogen peroxide solution to samples and standards can help prevent the in-situ formation of NNG during sample preparation and analysis.[4]

  • High-Purity Reagents: Use high-purity water and mobile phase solvents to minimize potential sources of nitrite/nitrate contamination.

This technical guide is intended to provide a starting point for troubleshooting. Method development and validation should always be performed to ensure the chosen analytical strategy is suitable for the specific sample matrix and regulatory requirements.

References

Technical Support Center: N-Nitrosoglyphosate Sodium HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Nitrosoglyphosate sodium (NNG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations of NNG, a critical impurity in glyphosate (B1671968) products.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of this compound?

The primary analytical challenge when quantifying NNG in technical glyphosate samples is the significant difference in their concentrations, with glyphosate being present in high percentages and NNG in trace amounts (mg/kg).[1][2] This disparity often leads to the co-elution of both compounds, resulting in poor peak resolution and tailing of the large glyphosate peak, which can obscure the NNG peak.[1][3]

Q2: Why does my N-Nitrosoglyphosate peak appear as a split or shoulder peak?

N-Nitrosoglyphosate can exist as two conformers.[1][3] Depending on the pH of the mobile phase, these conformers can elute separately, appearing as two partially resolved peaks or a shoulder on the main peak.[1][3] This is a known characteristic of NNG and not necessarily an indication of a chromatographic problem.

Q3: What type of HPLC column is most suitable for NNG analysis?

Anion exchange columns are commonly used and have proven effective for separating NNG from the glyphosate matrix.[1][2][4][5][6][7] These columns leverage the anionic nature of both glyphosate and NNG for separation.

Q4: Can I use UV detection for NNG analysis?

Yes, NNG has a UV absorbance peak around 244 nm, allowing for direct UV detection.[1][2] This is advantageous because glyphosate itself has poor UV absorbance above 200 nm.[1][2] Post-column derivatization to form a colored compound that can be detected at a higher wavelength (e.g., 546 nm or 550 nm) is another sensitive detection method.[2][4][6][7]

Q5: How can I prevent column degradation and extend its lifetime?

The retention of NNG on the column can decrease over time.[8] To prolong column life, it is recommended to use a pre-column filter and/or a guard column.[8][9] Additionally, proper sample preparation, including filtering the sample extracts, can prevent the accumulation of matrix components on the column.[10][11] After analysis, especially when using corrosive reagents, the system should be flushed thoroughly.[12]

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution, often manifesting as peak tailing or co-elution, is a common issue in the HPLC analysis of this compound. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: Poor resolution between N-Nitrosoglyphosate and Glyphosate peaks.

Caption: A troubleshooting workflow for improving peak resolution in NNG analysis.

G Troubleshooting Workflow for NNG Peak Resolution start Start: Poor Peak Resolution check_mobile_phase 1. Check Mobile Phase - pH correct? - Freshly prepared? - Correct composition? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH 10 or 11.5) check_mobile_phase->adjust_ph pH issue remake_mp Prepare Fresh Mobile Phase check_mobile_phase->remake_mp Degradation/Composition check_column 2. Evaluate Column - Correct column type? - Column aging? - Blockage? check_mobile_phase->check_column No issue end End: Resolution Improved adjust_ph->end remake_mp->end replace_guard Replace Guard Column check_column->replace_guard Guard column issue backflush_column Backflush or Replace Column check_column->backflush_column Column issue check_injection 3. Review Injection Parameters - Sample overload (mass or volume)? - Sample solvent compatible? check_column->check_injection No issue replace_guard->end backflush_column->end dilute_sample Dilute Sample or Reduce Injection Volume check_injection->dilute_sample Overload adjust_solvent Adjust Sample Solvent to Match Mobile Phase check_injection->adjust_solvent Solvent mismatch optimize_flow 4. Optimize Flow Rate - Too high? check_injection->optimize_flow No issue dilute_sample->end adjust_solvent->end reduce_flow Reduce Flow Rate optimize_flow->reduce_flow Yes optimize_flow->end No issue reduce_flow->end

1. Mobile Phase Optimization

  • pH Adjustment: The pH of the mobile phase is a critical parameter that influences the ionization state of both NNG and glyphosate, thereby affecting their retention and selectivity.[1][2] For anion exchange columns, a higher pH (e.g., pH 10 or 11.5) is often used to ensure both compounds are sufficiently ionized.[1][4][6] Incorrect pH can lead to poor separation.

  • Ionic Strength: A high ionic strength eluent is often necessary to elute the analytes from an ion-exchange column.[1] The concentration of the salt in the mobile phase (e.g., sodium sulfate) can be adjusted to optimize retention time and resolution.[8]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. Degraded or improperly prepared mobile phase can cause retention time shifts and peak shape issues.[10]

2. Column and Guard Column Maintenance

  • Column Contamination: The accumulation of sample matrix components on the column frit or packing material is a common cause of peak tailing and increased backpressure.[10][13] This affects all peaks in the chromatogram.

  • Guard Column: If you are using a guard column, it may be obstructed or dirty. Replacing the guard column is a quick way to diagnose and fix this issue.[10][11]

  • Column Flushing/Replacement: If a guard column is not in use or the problem persists after its replacement, the analytical column may be contaminated. Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[10][13][14]

3. Injection and Sample Considerations

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing, particularly for the highly abundant glyphosate.[10] Try diluting the sample to see if the peak shape improves.

  • Volume Overload: Injecting too large a volume of sample can cause peak broadening and distortion.[10] Reduce the injection volume to check if this is the cause.

  • Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[15] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.

4. Flow Rate

  • Optimizing Flow Rate: A high flow rate can lead to wider peaks and decreased resolution.[16] While a lower flow rate will increase the analysis time, it can significantly improve peak sharpness and resolution.[16]

Experimental Protocols

Below are examples of HPLC conditions that have been successfully used for the analysis of this compound.

Method 1: Ion Chromatography with UV Detection
  • Column: Anion exchange column (e.g., Metrosep A Supp 7 250/4.0 mm) with a guard column (e.g., Metrosep A Supp 4/5 Guard).[1]

  • Mobile Phase: A solution of 0.01 mol/L Sodium Sulfate (Na₂SO₄) and 0.01 mol/L Sodium Hydroxide (NaOH) at pH 10.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 40 µL.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 244 nm.[1]

Method 2: HPLC with Post-Column Derivatization and Colorimetric Detection
  • Column: Anionic exchange resin (2.50 mm x 4.00 mm i.d., 15 µm particle size, quaternary ammonium (B1175870) salt functional group).[4][6]

  • Mobile Phase: 0.0075 M Sodium Sulfate (Na₂SO₄) at pH 11.5.[4][6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Post-Column Reagent: A colorimetric reagent containing 0.3% (w/v) sulfanilamide, 0.03% (w/v) [N-(1-naphtil)ethilendiamine], and 4.5 M HCl, reacted in a thermostatized bath at 95 °C.[4][6]

  • Detection: Visible light at 546 nm.[4][6]

Quantitative Data Summary

The following table summarizes the key parameters from the experimental protocols described above for easy comparison.

ParameterMethod 1: IC-UVMethod 2: HPLC-Post-Column Derivatization
Column Type Anion ExchangeAnionic Exchange Resin
Mobile Phase 0.01 M Na₂SO₄ + 0.01 M NaOH0.0075 M Na₂SO₄
pH 1011.5
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 244 nm546 nm
Derivatization NoYes

References

Navigating Matrix Effects in N-Nitrosoglyphosate Sodium LC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Nitrosoglyphosate sodium.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] For this compound, a polar and potentially reactive compound, matrix components from complex samples like agricultural products or pharmaceutical formulations can significantly skew quantitative results.[4][5]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.[1]

  • Inaccurate quantification, such as low recovery of spiked standards.[4]

  • Non-linear calibration curves.

  • Peak shape distortion, including broadening, splitting, or tailing.[1]

  • Shifts in retention time.[1]

  • High background noise or poor signal-to-noise ratios in the mass spectrometer.[1]

Q3: What are the primary causes of matrix effects in this specific analysis?

A3: The primary causes stem from co-eluting endogenous or exogenous components in the sample matrix that compete with this compound for ionization in the MS source.[3][6] Given that N-Nitrosoglyphosate is an impurity in glyphosate (B1671968), the glyphosate itself, present at much higher concentrations, can be a major source of matrix effects.[7][8] Other potential sources include salts, excipients in drug formulations (e.g., mannitol, lactose), and other components of the sample matrix.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively evaluated by comparing the signal response of the analyte in a pure solution to its response in a sample matrix where the analyte is absent, with both spiked at the same concentration. The following formula is commonly used:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[9]

Troubleshooting Guide

Issue 1: Poor Recovery and Inconsistent Results

Possible Cause: Significant ion suppression or enhancement due to complex sample matrices.

Troubleshooting Steps:

  • Sample Preparation Optimization:

    • Solid-Phase Extraction (SPE): Employ SPE cartridges to selectively isolate this compound and remove interfering matrix components.[4] The choice of sorbent should be optimized based on the polarity of this compound.

    • Liquid-Liquid Extraction (LLE): Utilize LLE to partition the analyte into a solvent where it is soluble, leaving behind many matrix interferences.[4]

    • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[10] However, this may compromise the limit of detection.[11]

  • Chromatographic Separation Improvement:

    • Column Chemistry: Experiment with different column stationary phases to improve the separation of this compound from co-eluting matrix components. An enhanced pentafluorophenyl column has been shown to be effective for retaining polar nitrosamine (B1359907) impurities.[4]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.[10]

  • Use of Internal Standards:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled version of N-Nitrosoglyphosate.[12][13] The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate correction during data analysis.[4]

    • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structural analogue with similar physicochemical properties and chromatographic behavior can be used.

Issue 2: High Background Noise and Poor Sensitivity

Possible Cause: Contamination of the LC-MS system or interference from the sample matrix.

Troubleshooting Steps:

  • Instrument Optimization:

    • Ion Source Cleaning: Regularly clean the ion source of the mass spectrometer to remove accumulated contaminants.[1]

    • Gas and Voltage Optimization: Optimize curtain gas pressure and declustering potential (Q0D voltage) to minimize background noise and enhance the signal for this compound.[11]

  • Sample Preparation:

    • Filtration: Ensure all samples are filtered through a 0.22 µm filter to remove particulate matter that can contaminate the system.[14]

    • Use of High-Purity Solvents: Employ high-purity, LC-MS grade solvents for sample preparation and mobile phases to avoid introducing contaminants.

Issue 3: Retention Time Shifts

Possible Cause: Changes in mobile phase composition, column degradation, or matrix-induced alterations.

Troubleshooting Steps:

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition.

  • Column Equilibration: Adequately equilibrate the column before each injection sequence.

  • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components that can lead to degradation.

  • Sample Matrix Consistency: When possible, maintain consistency in the sample matrix composition across a batch of samples.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on this compound matrix effects, the following table presents a general overview of matrix effects observed for other nitrosamines and pesticides in various matrices, which can serve as a reference.

Analyte ClassMatrixMatrix Effect ObservedReference
PesticidesTomato, Capsicum, CuminSignal Suppression[15][16]
PesticidesBrinjalSlight Signal Enhancement[15][16]
HerbicidesCucumber, Squash, Pumpkin, MelonSignal Suppression (5-19%)[5]
NitrosaminesRifampin and RifapentineMatrix effects requiring mitigation[17]
NitrosaminesSartan Drug ProductsRecoveries of 80-120% achieved after method optimization[18]

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for sample clean-up. Specific sorbents and solvents must be optimized for this compound.

  • Sample Pre-treatment: Homogenize and extract the sample with a suitable solvent (e.g., methanol (B129727)/water mixture). Centrifuge to pellet solids.[14]

  • SPE Column Conditioning: Condition the SPE cartridge with the appropriate solvent(s) as recommended by the manufacturer.

  • Sample Loading: Load the supernatant from the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences.

  • Elution: Elute the target analyte, this compound, with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Nitrosamine Analysis (General)

This is a representative method that can be adapted for this compound analysis.

  • LC System: UHPLC system.[14]

  • Column: A C18 or a specialized polar-retentive column (e.g., pentafluorophenyl).[4][19]

  • Mobile Phase A: 0.1% Formic acid in water.[19]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[19]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.[14]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Clean-up (SPE/LLE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for LC-MS analysis.

troubleshooting_logic Problem Poor/Inconsistent Results Check_SamplePrep Evaluate Sample Preparation Problem->Check_SamplePrep Check_Chroma Assess Chromatography Problem->Check_Chroma Check_MS Verify MS Performance Problem->Check_MS Optimize_SPE Optimize SPE/LLE Check_SamplePrep->Optimize_SPE Inefficient Clean-up Use_IS Use Internal Standard Check_SamplePrep->Use_IS Compensation Needed Optimize_Gradient Optimize LC Gradient Check_Chroma->Optimize_Gradient Co-elution Change_Column Change Column Chemistry Check_Chroma->Change_Column Poor Separation Clean_Source Clean Ion Source Check_MS->Clean_Source Contamination Optimize_Params Optimize MS Parameters Check_MS->Optimize_Params Suboptimal Settings Solution Improved Results Optimize_SPE->Solution Use_IS->Solution Optimize_Gradient->Solution Change_Column->Solution Clean_Source->Solution Optimize_Params->Solution

References

Technical Support Center: Analysis of N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the analysis of N-Nitrosoglyphosate sodium (NNG-Na).

Troubleshooting Guides

Issue: Significant Signal Suppression in LC-MS/MS Analysis

Question: We are observing significant signal suppression for this compound when analyzing complex matrices, leading to poor sensitivity and inaccurate quantification. What are the primary causes and how can we mitigate this?

Answer:

Signal suppression in the analysis of this compound, a polar and ionic compound, is a common challenge in liquid chromatography-mass spectrometry (LC-MS/MS). The primary cause is the presence of co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. This is particularly problematic when analyzing NNG as an impurity in a high-concentration glyphosate (B1671968) matrix.

Troubleshooting Workflow:

Troubleshooting Signal Suppression for NNG-Na cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_calibration Calibration & Quantification start Observe Signal Suppression sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography calibration Refine Calibration Strategy start->calibration result Reduced Signal Suppression & Accurate Quantification sample_prep->result spe Solid Phase Extraction (SPE) sample_prep->spe dilution Sample Dilution sample_prep->dilution lle Liquid-Liquid Extraction (LLE) sample_prep->lle chromatography->result column Select Appropriate Column (HILIC, Mixed-Mode, PGC) chromatography->column mobile_phase Optimize Mobile Phase chromatography->mobile_phase calibration->result isl Use Isotope-Labeled Internal Standard calibration->isl mmc Matrix-Matched Calibration calibration->mmc

Caption: Troubleshooting workflow for signal suppression.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat signal suppression is to remove interfering matrix components before analysis.[1]

    • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar anionic compound like NNG-Na, consider the following SPE sorbents:

      • Mixed-Mode Anion Exchange: These sorbents combine anion exchange with a non-polar retention mechanism, allowing for a more rigorous wash step to remove interferences.[2]

      • Polymeric Sorbents (e.g., Oasis HLB): These are effective for a broad range of compounds and can be used for cleanup of polar pesticides.[3][4]

    • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.[5] A dilution factor of 25 to 40-fold can significantly reduce ion suppression. However, this is only feasible if the analyte concentration is high enough to be detected after dilution.

    • QuPPe Method: The Quick Polar Pesticides (QuPPe) method, which involves extraction with acidified methanol (B129727) followed by sample dilution, is a viable option for polar pesticides.[6]

  • Improve Chromatographic Separation: Enhancing the separation of NNG-Na from matrix interferences can significantly reduce signal suppression.

    • Column Selection: Standard C18 columns often provide poor retention for polar compounds like NNG.[7] Consider alternative column chemistries:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a high organic mobile phase to retain and separate polar analytes.[8][9][10][11]

      • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., anion exchange and reversed-phase) and can provide excellent selectivity for polar ionic compounds.[12]

      • Porous Graphitic Carbon (PGC) Columns: PGC columns can retain highly polar compounds and offer unique selectivity compared to silica-based columns.[13][14][15]

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., pH, buffer concentration, organic solvent) can alter the elution profile of both the analyte and interferences, potentially resolving them.[16]

  • Refine Calibration Strategy:

    • Isotope-Labeled Internal Standard (IS): The use of a stable isotope-labeled internal standard for N-Nitrosoglyphosate is the most reliable way to compensate for signal suppression. The IS co-elutes with the analyte and experiences the same degree of signal suppression, allowing for accurate correction.[4]

    • Matrix-Matched Calibration: If an isotope-labeled standard is not available, preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.[4][17]

Issue: Poor Peak Shape and Retention Time Shifts

Question: We are observing poor peak shape (tailing or fronting) and inconsistent retention times for this compound. What could be the cause?

Answer:

Poor peak shape and retention time instability for NNG-Na are often related to secondary interactions with the analytical column or issues with the mobile phase. Given its polar and ionic nature, NNG-Na is prone to these issues, especially on standard reversed-phase columns.

Troubleshooting Logic:

Troubleshooting Poor Peak Shape & Retention Time Shifts cluster_column Column Issues cluster_mobile_phase Mobile Phase Problems cluster_sample Sample-Related Issues start Observe Poor Peak Shape or RT Shifts check_column Evaluate Column Performance start->check_column check_mobile_phase Assess Mobile Phase Integrity start->check_mobile_phase check_sample Investigate Sample Effects start->check_sample solution Improved Peak Shape & Stable Retention Time check_column->solution secondary_interactions Secondary Interactions with Silanols check_column->secondary_interactions column_degradation Column Degradation/Contamination check_column->column_degradation inappropriate_phase Inappropriate Stationary Phase check_column->inappropriate_phase check_mobile_phase->solution ph_issue Incorrect pH check_mobile_phase->ph_issue buffer_issue Inadequate Buffering check_mobile_phase->buffer_issue check_sample->solution solvent_mismatch Injection Solvent Mismatch check_sample->solvent_mismatch overloading Column Overload check_sample->overloading

Caption: Logic for troubleshooting peak shape and retention issues.

Recommended Actions:

  • Column Evaluation:

    • Switch to an Appropriate Column: As mentioned previously, HILIC, mixed-mode, or PGC columns are better suited for retaining and producing good peak shapes for polar compounds like NNG-Na.[8][12][13]

    • Check for Column Contamination: If the peak shape has degraded over time, the column may be contaminated. Flush the column according to the manufacturer's instructions.

  • Mobile Phase Adjustments:

    • pH Control: The pH of the mobile phase is critical for ionic compounds as it affects their degree of ionization and interaction with the stationary phase.[18] Ensure the mobile phase is adequately buffered and the pH is stable.

    • Buffer Concentration: Insufficient buffer capacity can lead to peak tailing. Ensure the buffer concentration is appropriate for the application.

  • Injection and Sample Considerations:

    • Injection Solvent: The injection solvent should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.

FAQs

Q1: What is the most common cause of signal suppression for this compound?

A1: The most common cause is the co-elution of high concentrations of matrix components, such as salts, endogenous compounds from the sample, or the glyphosate matrix itself when analyzing for impurities. These interfering substances compete with NNG-Na for ionization in the mass spectrometer source, reducing its signal intensity.[16]

Q2: Can I use a standard C18 column for this compound analysis?

A2: While it may be possible with derivatization or specific ion-pairing reagents, it is generally not recommended. NNG-Na is a highly polar compound and will likely have poor retention and peak shape on a standard C18 column.[7] Columns with alternative selectivities such as HILIC, mixed-mode, or PGC are better choices.[8][12][13]

Q3: How can I quantify the extent of signal suppression in my method?

A3: You can quantify the matrix effect by comparing the peak area of the analyte in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The percentage matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.

Q4: Are there any specific sample preparation protocols for this compound?

A4: While a universally standardized protocol for LC-MS/MS is not prominent, the principles of sample preparation for polar anionic pesticides are applicable. A general workflow using mixed-mode solid phase extraction (SPE) would be a good starting point.

Experimental Protocol: Mixed-Mode SPE for NNG-Na

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical system.

Materials:

  • Mixed-mode anion exchange SPE cartridge (e.g., containing a quaternary ammonium (B1175870) functional group and a non-polar backbone).

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (B78521) solution (5%) in methanol

  • Formic acid

Procedure:

  • Sample Pre-treatment: Dilute the sample with water or a weak buffer to ensure the pH is appropriate for retention on the anion exchange sorbent.

  • Column Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash with 1-2 column volumes of water to remove salts and very polar interferences.

    • Wash with 1-2 column volumes of methanol to remove non-polar interferences.

  • Elution: Elute the NNG-Na with 1-2 column volumes of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge interaction, and the methanol disrupts the non-polar interaction, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Q5: What are the key differences in analytical approaches for NNG as an impurity in technical glyphosate versus in a biological matrix?

A5: The primary difference lies in the nature and concentration of the matrix.

FeatureTechnical Glyphosate MatrixBiological Matrix (e.g., Plasma, Urine)
Primary Interferent Very high concentration of glyphosate.Endogenous compounds (salts, phospholipids, proteins).
Analytical Challenge Chromatographic separation of NNG from a large excess of a structurally similar compound.Removing a wide variety of structurally diverse interferences.
Common Approach Ion chromatography or HPLC with post-column derivatization and UV detection.[18][19] LC-MS/MS with specialized columns for retention and separation.Extensive sample cleanup (SPE, LLE) followed by LC-MS/MS.[5]

Data Summary

The following tables summarize the effectiveness of different strategies in mitigating signal suppression for polar pesticides, which can be extrapolated to this compound.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Recovery (%)Efficacy in Reducing Signal SuppressionKey AdvantagesKey Disadvantages
Solid Phase Extraction (SPE) 70-120%HighHigh selectivity and cleanup efficiency.[3]Can be more time-consuming and costly.
QuPPe with Dilution 80-110%Moderate to HighSimple, fast, and uses common solvents.[6]Dilution may compromise detection limits.
Liquid-Liquid Extraction (LLE) VariableModerateGood for removing non-polar interferences.May have lower recovery for highly polar analytes.

Table 2: Comparison of Chromatographic Columns for Polar Pesticide Analysis

Column TypePrinciple of SeparationSuitability for NNG-NaKey AdvantagesKey Disadvantages
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[9]HighExcellent retention for highly polar compounds.[8]Can be sensitive to mobile phase composition and water content.
Mixed-Mode Combination of ion exchange and reversed-phase or HILIC.[12]HighHigh selectivity and retention.Method development can be more complex.
Porous Graphitic Carbon (PGC) Adsorption onto a flat, graphitic surface.[13]HighUnique selectivity and stability at high pH.Can exhibit batch-to-batch variability and memory effects.[14]
Standard C18 Reversed-phase partitioning.LowWide availability and robustness.Poor retention for NNG-Na.[7]

References

optimizing mobile phase for N-Nitrosoglyphosate sodium separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of N-Nitrosoglyphosate (NNG) sodium salt. It includes frequently asked questions and troubleshooting guides to address common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the chromatographic separation of N-Nitrosoglyphosate (NNG) from its parent compound, glyphosate (B1671968)?

The primary analytical challenge is the significant difference in their concentrations in technical samples, where glyphosate is present in high percentages while NNG is at trace levels (mg kg-1). This often leads to the co-elution of both compounds.[1][2]

Q2: How does the mobile phase pH affect the separation of NNG and glyphosate?

The mobile phase pH is a critical parameter that influences the ionization state of both NNG and glyphosate.[1][2] Adjusting the pH can modulate the hydrogen dissociations in both molecules, thereby increasing the selectivity of the chromatographic separation.[1][2]

Q3: Why does my N-Nitrosoglyphosate peak sometimes appear as two partially resolved peaks?

The appearance of NNG as two partially resolved peaks can be attributed to the presence of conformers. The proportion of these conformers can be in equilibrium, and depending on the mobile phase pH, they can elute separately.[2]

Q4: What are the common detection methods for N-Nitrosoglyphosate?

Two common methods are:

  • Direct UV Detection: NNG has a UV absorbance peak around 244 nm, allowing for direct detection.[1][2]

  • Post-Column Derivatization with Visible Detection: This method involves separating NNG, followed by a post-column reaction to form a colored azo dye, which is then detected at approximately 546-550 nm.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution between NNG and Glyphosate (Co-elution) The high concentration of glyphosate is interfering with the separation. The mobile phase pH may not be optimal for selectivity.Increase the ionic strength of the mobile phase.[1][2] Adjust the mobile phase pH to optimize the ionization and retention of both compounds. A higher pH (e.g., 10-11.5) can improve separation on an anion exchange column.[1][4]
Peak Tailing for NNG Secondary interactions with the stationary phase or issues with the mobile phase pH or buffer capacity.Ensure the mobile phase pH is at least ±1 unit away from the analyte's pKa. Verify that the buffer concentration is adequate (e.g., ≥20 mM) to maintain a stable pH.
Drifting Retention Times Changes in mobile phase composition, temperature fluctuations, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. If the column is old or has been exposed to harsh conditions, consider replacing it. A pre-column filter and/or guard column may also help to increase column lifetime.[3]
Broad or Split Peaks Column overload, dead volume in the system, or a mismatch between the injection solvent and the mobile phase.Reduce the injection volume or sample concentration. Check all fittings and tubing for proper connections to minimize dead volume. Ensure the injection solvent is compatible with the mobile phase.
No NNG Peak Detected The concentration of NNG is below the detection limit of the method. Issues with the detector or post-column derivatization reaction.If using post-column derivatization, check the reagent concentrations and reaction conditions (e.g., temperature). For UV detection, ensure the wavelength is set correctly (around 244 nm).

Experimental Protocols & Data

Method 1: Ion Chromatography with Direct UV Detection

This method is suitable for the direct determination of NNG in technical glyphosate samples.

Experimental Workflow:

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Data Analysis Sample Technical Glyphosate Sample Dilution Dilute with 0.1 M NaOH Sample->Dilution Stirring Vigorously Stir (10 min) Dilution->Stirring Sonication Sonicate (15 min) Stirring->Sonication Filtration Filter (0.45 µm) Sonication->Filtration Injection Inject into HPLC-UV System Filtration->Injection Separation Anion Exchange Separation Injection->Separation Detection UV Detection at 244 nm Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for NNG analysis by Ion Chromatography with UV Detection.

Chromatographic Conditions:

Parameter Value
Column Anion Exchange (e.g., Metrosep A Supp 7 250/4.0 mm)
Mobile Phase 0.01 M Sodium Sulfate (Na₂SO₄) and 0.01 M Sodium Hydroxide (NaOH)
pH 10[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 40 µL[1]
Detection UV at 244 nm[1]
Temperature 25 °C[1]
Method 2: HPLC with Post-Column Derivatization

This method offers high sensitivity for the determination of NNG.

Troubleshooting Logic for Post-Column Derivatization:

Start No or Low NNG Peak Check_Separation Check HPLC Separation (Pressure, Retention) Start->Check_Separation Check_Reagents Check Derivatization Reagents (Concentration, Freshness) Check_Separation->Check_Reagents Separation OK Fix_HPLC Troubleshoot HPLC System (Pump, Column, Leaks) Check_Separation->Fix_HPLC Issue Found Check_Reactor Check Reactor Conditions (Temperature, Flow Rate) Check_Reagents->Check_Reactor Reagents OK Prepare_Reagents Prepare Fresh Reagents Check_Reagents->Prepare_Reagents Issue Found Adjust_Reactor Optimize Reactor Parameters Check_Reactor->Adjust_Reactor Issue Found End Problem Resolved Check_Reactor->End Parameters OK Fix_HPLC->End Prepare_Reagents->End Adjust_Reactor->End

Caption: Troubleshooting workflow for post-column derivatization issues.

Chromatographic and Derivatization Conditions:

Parameter Value
Column Anion Exchange Resin (e.g., 250 mm x 4.0 mm, 15 µm)[4]
Mobile Phase 0.0075 M Sodium Sulfate (Na₂SO₄)[4]
pH 11.5[4]
Flow Rate 1.0 mL/min[4]
Post-Column Reagent Sulfanilamide (0.3% w/v), N-(1-naphthyl)ethylenediamine (0.03% w/v), and 4.5 M HCl[4]
Reaction Temperature 95 °C[4]
Detection Visible at 546 nm[4]

References

Technical Support Center: N-Nitrosoglyphosate Sodium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of N-Nitrosoglyphosate sodium in their analytical experiments.

Troubleshooting Poor Recovery of this compound

Low or inconsistent recovery of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.

dot

Troubleshooting_Workflow start Start: Poor or Inconsistent This compound Recovery sample_prep 1. Review Sample Preparation start->sample_prep analytical_method 2. Evaluate Analytical Method sample_prep->analytical_method node_stability Analyte Stability: - Protect from light? - Correct pH? sample_prep->node_stability node_formation In-situ Formation/Degradation: - Added sulfamic acid? - Using NaOH/H2O2? sample_prep->node_formation node_extraction Extraction Efficiency: - Appropriate solvent? - Matrix effects? sample_prep->node_extraction node_cleanup Cleanup Step: - SPE recovery check? - Metal chelation? sample_prep->node_cleanup instrument_setup 3. Check Instrument & Column analytical_method->instrument_setup node_derivatization Derivatization Issues (if applicable): - Reagent age/quality? - Reaction conditions? analytical_method->node_derivatization node_mobile_phase Mobile Phase: - Correct pH? - Ionic strength? analytical_method->node_mobile_phase data_analysis 4. Verify Data Analysis instrument_setup->data_analysis node_column Column Performance: - Decreased retention? - Contamination? instrument_setup->node_column node_detector Detector Sensitivity: - Correct wavelength/parameters? instrument_setup->node_detector node_integration Peak Integration: - Incorrect baseline? - Co-elution? data_analysis->node_integration node_calibration Calibration Curve: - Standard degradation? - Linearity? data_analysis->node_calibration solution Solution: Improved Recovery node_stability->solution Implement Corrective Actions node_formation->solution Implement Corrective Actions node_extraction->solution Implement Corrective Actions node_cleanup->solution Implement Corrective Actions node_derivatization->solution Implement Corrective Actions node_mobile_phase->solution Implement Corrective Actions node_column->solution Implement Corrective Actions node_detector->solution Implement Corrective Actions node_integration->solution Implement Corrective Actions node_calibration->solution Implement Corrective Actions Post_Column_Derivatization_Workflow cluster_HPLC HPLC System cluster_PCR Post-Column Reactor cluster_Detector Detector hplc_column Anion Exchange Column (Separation of NNG) reagent_addition Add HBr (Forms Nitrosyl Cation) hplc_column->reagent_addition Eluent griess_reaction Add Griess Reagent (Sulfanilamide + NED) reagent_addition->griess_reaction color_formation Formation of Azo Dye (Purple) griess_reaction->color_formation detection Spectrophotometric Detection (550 nm) color_formation->detection

Technical Support Center: N-Nitrosoglyphosate Sodium Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Nitrosoglyphosate sodium (NNG-Na) analytical standards. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NNG-Na) and why is its stability a concern?

A1: this compound is a nitrosamine (B1359907) impurity and a degradation product of the herbicide glyphosate (B1671968).[1][2] Due to the classification of many N-nitrosamines as probable human carcinogens, their presence in any product is a significant safety concern, necessitating accurate and reliable quantification.[3] The stability of the NNG-Na analytical standard is critical for the accuracy of this quantification. Degradation of the standard can lead to underestimation of the impurity in test samples, resulting in inaccurate safety assessments.

Q2: How should solid this compound analytical standards be stored?

A2: While some suppliers state that the product is stable at ambient temperatures for short durations, such as during shipping, long-term storage conditions are crucial for maintaining integrity. It is recommended to store solid NNG-Na standards in a tightly sealed container in a refrigerator at 2°C to 8°C.

Q3: How stable are this compound standard solutions?

A3: There is limited publicly available quantitative data on the long-term stability of NNG-Na in various solvents. However, analytical methods consistently recommend preparing stock and working solutions fresh.[4][5][6] It is best practice to prepare working standard solutions daily from a stock solution that is prepared fresh weekly.[4] Stock solutions should be stored in a refrigerator and protected from light.

Q4: What solvents are recommended for preparing this compound stock solutions?

A4: Deionized water is the most commonly cited solvent for preparing NNG-Na standard solutions.[4][6] For certain applications, other solvents like a sodium hydroxide (B78521) solution may be used for initial sample dissolution.

Q5: Can N-Nitrosoglyphosate form artificially in my sample or standard solutions?

A5: Yes, this is a significant risk. N-Nitrosoglyphosate can form from the reaction of glyphosate with nitrate (B79036) ions.[1][4] This reaction can be catalyzed by acidic conditions. To mitigate this, all glassware should be thoroughly rinsed with a sulfamic acid solution to remove any trace nitrite (B80452) ions, followed by copious rinsing with deionized water.[4] Additionally, adding a solution of sodium hydroxide and hydrogen peroxide to samples and standards can help prevent the formation of NNG.[4]

Stability of this compound in Solution

Solution TypeRecommended SolventPreparation FrequencyStorage ConditionsRationale
Stock Solution Deionized WaterFresh Weekly2-8°C, Protected from LightTo minimize degradation over time and ensure concentration accuracy for working standards.
Working Standards Deionized Water or Mobile PhaseFresh Daily2-8°C during use, Protected from LightTo ensure the highest accuracy for calibration curves, as diluted standards may degrade more rapidly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, likely linked to the stability of the analytical standard.

Issue 1: Decreasing Peak Area or Response Over Time
Symptom Possible Cause Troubleshooting Steps
The peak area of your NNG-Na standard consistently decreases in sequential injections or over a series of analytical runs.Degradation of the NNG-Na standard in the working solution.1. Prepare a fresh working standard solution from a recently prepared stock solution. 2. Ensure the autosampler vials are kept cool (e.g., 10°C) if the sequence run time is long.[5] 3. Avoid prolonged exposure of the standard solution to light.
A sudden, significant drop in peak area.Incorrect preparation of the standard solution or a compromised stock solution.1. Prepare a new stock and working standard solution. 2. Verify all dilutions and calculations.
Issue 2: Appearance of Unidentified Peaks in the Standard Chromatogram
Symptom Possible Cause Troubleshooting Steps
New, small peaks appear in the chromatogram of an NNG-Na standard that were not present in a freshly prepared standard.Degradation of NNG-Na into unknown byproducts.1. Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard. 2. As the specific degradation products of NNG-Na are not well-documented, the appearance of extra peaks is a strong indicator of standard degradation. Prepare fresh standards.
A peak corresponding to glyphosate is observed.This is unlikely to be a degradation product of NNG-Na. It may indicate contamination of the standard or the analytical system.1. Analyze a solvent blank to check for system contamination. 2. Prepare a fresh standard from a reliable source.
Issue 3: Peak Splitting or Tailing
Symptom Possible Cause Troubleshooting Steps
The NNG-Na peak appears as two partially resolved peaks or as a broad peak with a shoulder.1. Co-elution with an impurity or degradation product. 2. Existence of conformers: NNG may exist as two conformers, leading to peak splitting depending on the mobile phase pH.[7] 3. Column void or contamination: A blocked frit or void in the column packing can distort peak shape.[8] 4. Incompatible injection solvent: Injecting the standard in a solvent much stronger than the mobile phase can cause peak distortion.1. Adjust Mobile Phase pH: Slightly adjusting the mobile phase pH can sometimes improve peak shape by altering the equilibrium between conformers.[7] 2. Optimize Chromatography: Modify the gradient or mobile phase composition to improve resolution. 3. Check Column Health: If all peaks in the chromatogram are splitting, flush the column or replace the inlet frit. If the problem persists, replace the column.[8] 4. Use Mobile Phase as Injection Solvent: Whenever possible, dissolve and inject the standard in the initial mobile phase.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol is based on methodologies commonly used for the analysis of NNG in glyphosate samples.[4]

Objective: To prepare stock and working standard solutions of NNG-Na.

Materials:

  • This compound analytical standard

  • Deionized water

  • Class A volumetric flasks (e.g., 100 mL)

  • Calibrated analytical balance

  • Pipettes

  • Sulfamic acid solution (1% w/v) for glassware cleaning

Procedure:

  • Glassware Preparation:

    • Rinse all glassware and nalgene bottles first with a 1% sulfamic acid solution and then copiously with deionized water to remove any trace amounts of nitrite.[4]

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh approximately 0.1000 g of the NNG-Na analytical standard.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of deionized water and then dilute to the mark with deionized water.

    • Stopper the flask and mix thoroughly.

    • This stock solution should be prepared fresh weekly and stored at 2-8°C, protected from light.[4]

  • Working Solution Preparation (e.g., 5 ppm):

    • Accurately transfer a calculated volume or weight of the 1000 ppm stock solution into a suitable volumetric flask (e.g., 100 mL).

    • Dilute to the mark with deionized water and mix thoroughly.

    • This working solution should be made fresh daily.[6]

  • Calibration Standards (e.g., 10-200 ppb):

    • Prepare a series of calibration standards by appropriate serial dilutions of the 5 ppm working solution with deionized water.

    • These standards should be prepared fresh for each analytical run.

Protocol 2: HPLC with Post-Column Derivatization for NNG Analysis

This is a summary of the principles of the Monsanto method for NNG determination.[4][9]

Objective: To quantify NNG-Na using HPLC with post-column derivatization and colorimetric detection.

Methodology:

  • Chromatographic Separation:

    • Column: Strong Anion Exchange (SAX) column.

    • Mobile Phase: An aqueous buffer/organic modifier mixture, such as ammonium (B1175870) phosphate (B84403) monobasic in water/methanol, adjusted to an acidic pH (e.g., 2.1) with phosphoric acid.[4]

    • Injection: A sample of the prepared standard or sample solution is injected into the HPLC system.

  • Post-Column Derivatization (Griess Reaction):

    • The eluent from the column is mixed with a reagent containing a strong acid (e.g., hydrobromic acid) in a heated reactor (e.g., 94-95°C).[4][9] This step causes denitrosation of NNG to form a nitrosyl cation.

    • The resulting solution is then mixed with a colorimetric reagent containing sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine.[4] The nitrosyl cation reacts with these reagents to form a purple azo dye.

  • Detection:

    • The intensity of the purple color is measured by a UV-Vis detector at approximately 550 nm.[4] The peak height or area is proportional to the concentration of NNG in the sample.

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting the stability and analysis of this compound.

G cluster_prep Standard Preparation Workflow start Start: Solid NNG-Na Standard clean Clean Glassware with Sulfamic Acid start->clean stock Prepare Weekly Stock Solution (e.g., 1000 ppm in DI Water) clean->stock store_stock Store at 2-8°C, Protected from Light stock->store_stock working Prepare Daily Working Solution (e.g., 5 ppm) store_stock->working calib Prepare Fresh Calibration Curve Standards working->calib analysis Inject for Analysis calib->analysis

Caption: Workflow for the preparation of NNG-Na analytical standards.

G cluster_troubleshooting Troubleshooting Chromatographic Issues cluster_single Single Peak Issue cluster_all All Peaks Affected cluster_prevention Preventative Measures start Problem Observed: Inconsistent Peak Area or Shape check_age Is the standard solution fresh? start->check_age prep_fresh Action: Prepare fresh stock and working solutions. check_age->prep_fresh No check_all_peaks Does the issue affect all peaks? check_age->check_all_peaks Yes prevent_formation Prevent Artificial NNG Formation prep_fresh->prevent_formation split_conformers Peak Splitting? Consider conformers or co-elution. check_all_peaks->split_conformers No (NNG peak only) check_column Check for column contamination or void. check_all_peaks->check_column Yes adjust_ph Action: Slightly adjust mobile phase pH. split_conformers->adjust_ph flush_column Action: Flush or replace column/frit. check_column->flush_column clean_glass Use sulfamic acid for glassware. prevent_formation->clean_glass stabilize Add NaOH/H2O2 to samples. prevent_formation->stabilize

Caption: Logical flow for troubleshooting common NNG-Na analysis issues.

References

interference from other nitrosamines in N-Nitrosoglyphosate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting interference from other nitrosamines and matrix components during the analysis of N-Nitrosoglyphosate (NNG).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in N-Nitrosoglyphosate (NNG) analysis?

A1: Interference in NNG analysis can arise from several sources. When using methods with non-specific detection like HPLC with post-column derivatization (the Griess reaction), other N-nitroso compounds and nitrate/nitrite (B80452) ions will also produce a positive signal.[1] The primary challenge in analyzing technical grade glyphosate (B1671968) is the co-elution of the high-concentration glyphosate matrix with the trace-level NNG impurity.[2] Furthermore, in complex matrices such as pharmaceutical formulations, excipients can interfere with the analysis, particularly in mass spectrometry by causing ion suppression or enhancement.[3]

Q2: My chromatogram shows a peak at the expected retention time for NNG, but I suspect it's an interference. How can I confirm?

A2: Peak confirmation is critical. First, spike a clean sample with a known concentration of NNG standard to confirm the retention time and response. If the peak in your suspect sample has a different shape or its response is not proportional to the spike, it may be an interferent. For methods using a photodiode array (PDA) or diode array detector (DAD), compare the UV-Vis spectrum of the peak in your sample to that of a pure NNG standard. A mismatch indicates impurity. The most definitive method is to use a highly selective detector, such as a tandem mass spectrometer (LC-MS/MS), which can confirm the identity of the analyte by its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Q3: How can I prevent the artificial formation of NNG during sample preparation and analysis?

A3: Artificial formation of nitrosamines is a significant risk when precursors (amines like glyphosate and nitrosating agents like nitrites) are present.[4] To prevent this, all glassware and sample containers should be meticulously cleaned and rinsed with sulfamic acid solution to eliminate any trace nitrite ions.[1][5] Adding inhibitors or scavengers, such as ascorbic acid, vitamin E, or a solution of sodium hydroxide/hydrogen peroxide, to the sample diluent can effectively suppress the nitrosation reaction during preparation and storage.[1][6][7] It is also crucial to avoid highly acidic conditions and high temperatures during sample preparation if precursors are suspected to be present.[4][6]

Q4: What is "matrix effect" and how does it impact LC-MS-based NNG analysis?

A4: Matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by the presence of co-eluting compounds from the sample matrix.[8] In NNG analysis, components of a drug formulation or impurities in technical glyphosate can co-elute and interfere with the NNG signal at the mass spectrometer's ion source, leading to inaccurate quantification (typically an underestimation of the NNG concentration).[3][9] Strategies to mitigate matrix effects include improving chromatographic separation to isolate NNG from interfering components, using robust sample cleanup procedures like Solid-Phase Extraction (SPE) to remove matrix components, or using an isotopically labeled internal standard that co-elutes and experiences the same matrix effects as the analyte.[8]

Q5: Are there alternative analytical techniques that are less prone to interference for NNG analysis?

A5: Yes. While HPLC with post-column derivatization is a common method, it is susceptible to interference from any compound that reacts with the Griess reagent.[1] A more selective alternative is Ion Chromatography (IC) coupled with UV detection, which can offer better separation from the glyphosate matrix.[2][10][11] The gold standard for minimizing interference is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12] Its high selectivity allows for the differentiation of NNG from other nitrosamines and matrix components based on unique mass transitions, drastically reducing the likelihood of false positives.[12]

Section 2: Troubleshooting Guide

Problem 1: Poor Peak Resolution / Co-elution with Interferents
SymptomsPossible CausesSuggested Solutions
NNG peak is broad, shows tailing, or is not baseline-separated from adjacent peaks.1. Column Degradation: Loss of stationary phase or column contamination.1a. Use a guard column and replace it regularly. 1b. Wash the column with a strong solvent. If performance doesn't improve, replace the analytical column.[1]
2. Inappropriate Mobile Phase: pH or solvent composition is not optimal for separation.2a. Adjust the mobile phase pH; this can significantly alter the retention and selectivity for ionic compounds like NNG and glyphosate.[2] 2b. Modify the mobile phase gradient or organic solvent ratio to improve separation.
3. Matrix Overload: High concentration of glyphosate or other matrix components interfering with chromatography.3a. Dilute the sample, if sensitivity allows. 3b. Implement a sample cleanup step (e.g., Solid-Phase Extraction) to remove the bulk of the matrix before injection.[8]
Problem 2: High Background Noise or False Positives
SymptomsPossible CausesSuggested Solutions
Elevated or noisy baseline; peaks appearing in blank injections.1. Contaminated Reagents/System: Mobile phase, diluents, or LC system tubing contaminated with nitrosamines or nitrite.1a. Prepare fresh mobile phase using high-purity solvents and reagents. 1b. Flush the entire LC system, including the injector and sample loop, with a cleaning solution.[13]
2. Carryover: Residual sample from a previous high-concentration injection.2a. Run several blank injections after a high-concentration sample. 2b. Optimize the needle wash procedure in the autosampler settings, using a strong, appropriate solvent.
A peak is detected at the NNG retention time, but its identity is uncertain.3. Non-Specific Detection: Using a non-specific method (e.g., Griess reaction) where other N-nitroso compounds or nitrites are present.[1]3a. Treat a sample aliquot with sulfamic acid to destroy nitrites and see if the peak disappears. 3b. Confirm the peak identity using a high-selectivity technique like LC-MS/MS.
4. In-situ NNG Formation: Nitrite contamination reacting with glyphosate during sample prep.[1]4a. Ensure all glassware is rinsed with sulfamic acid.[1] 4b. Add a nitrosation inhibitor (e.g., NaOH/H₂O₂) to samples and standards.[1]

Visualization: General Troubleshooting Workflow

G start Analytical Issue Encountered (e.g., Poor Peak, False Positive) cat1 Poor Peak Shape / Co-elution start->cat1 cat2 High Background / False Positive start->cat2 cat3 Low Analyte Recovery start->cat3 sub1 Check Column Health & Guard Column cat1->sub1 Possible Cause: Degradation sub2 Optimize Mobile Phase (pH, Gradient) cat1->sub2 Possible Cause: Suboptimal Method sub3 Implement Sample Cleanup (SPE) cat1->sub3 Possible Cause: Matrix Overload sub4 Check for System Contamination cat2->sub4 Possible Cause: Contamination/Carryover sub5 Prevent In-Situ Formation (Use Scavengers) cat2->sub5 Possible Cause: Artifact Formation sub6 Confirm Peak ID (LC-MS/MS) cat2->sub6 Need for Confirmation sub7 Check for Matrix Effects cat3->sub7 Possible Cause: Ion Suppression (MS) sub8 Optimize Extraction Procedure cat3->sub8 Possible Cause: Inefficient Prep sub9 Use Isotope-Labeled Internal Standard cat3->sub9 Solution for Quantitation Accuracy G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Rinse Glassware (Sulfamic Acid) p2 Weigh Sample p1->p2 p3 Add Diluent (NaOH/H₂O₂) p2->p3 p4 Dilute to Final Volume p3->p4 a1 HPLC Separation (SAX Column) p4->a1 a2 Post-Column Derivatization (Griess Reaction) a1->a2 a3 UV-Vis Detection (550 nm) a2->a3 d2 Integrate Sample Peak a3->d2 d1 Generate Calibration Curve d3 Quantify NNG Concentration d1->d3 d2->d3 G cluster_sources Sources of Interference cluster_problems Analytical Problems cluster_mitigation Mitigation Strategies s1 Other N-Nitroso Compounds p1 False Positive Signal s1->p1 s2 Nitrite / Nitrate Ions s2->p1 p2 Artifactual NNG Formation s2->p2 s3 High Concentration Matrix (Glyphosate) p3 Poor Chromatography (Co-elution) s3->p3 p4 Signal Suppression (Matrix Effect in MS) s3->p4 m1 Use Highly Selective Detection (LC-MS/MS) p1->m1 Solves m4 Use Nitrite Scavengers (Sulfamic Acid, etc.) p2->m4 Prevents m2 Optimize Chromatographic Separation p3->m2 Solves m3 Sample Cleanup (e.g., SPE) p3->m3 Reduces p4->m2 Reduces p4->m3 Solves

References

Navigating the Analytical Maze: A Technical Support Center for N-Nitrosoglyphosate Sodium Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of N-Nitrosoglyphosate sodium (NNG-Na), a potential impurity in glyphosate-based products, presents a significant analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during method validation, ensuring accurate and reliable results.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Sample Solvent: The solvent used to dissolve the sample is too strong, causing the analyte to spread on the column. 3. Column Degradation: Loss of stationary phase or contamination of the column.1. Dilute the sample to a concentration within the linear range of the method. 2. Dissolve the sample in the mobile phase whenever possible. If not feasible, use a weaker solvent. 3. Use a guard column to protect the analytical column. If the problem persists, replace the analytical column.
Inconsistent or Drifting Retention Times 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. 2. Temperature Variations: The column temperature is not stable. 3. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. 4. Column Aging: The retention characteristics of the column change over time.[1]1. Prepare fresh mobile phase and ensure accurate measurements. Use a reliable gradient proportioning valve. 2. Use a column oven to maintain a constant and consistent temperature. 3. Ensure the column is equilibrated for an adequate amount of time before starting the analysis. 4. Monitor column performance with system suitability tests. A gradual shift in retention time may indicate the need for column replacement.[1]
Low Analyte Recovery 1. Incomplete Extraction: The analyte is not fully extracted from the sample matrix. 2. Analyte Degradation: NNG-Na may be unstable under certain conditions (e.g., pH, light exposure). 3. Adsorption to Glassware/Plasticware: The analyte may adsorb to the surfaces of sample containers and vials.1. Optimize the extraction procedure: experiment with different solvents, pH, and extraction times. 2. Protect samples from light and maintain appropriate pH. A solution of sodium hydroxide/hydrogen peroxide can be added to prevent NNG formation.[1] 3. Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption.
Matrix Interference / Co-elution with Glyphosate (B1671968) 1. High Concentration of Glyphosate: The parent compound, glyphosate, is present in much higher concentrations and can interfere with the NNG-Na peak.[2] 2. Inadequate Chromatographic Separation: The analytical method lacks the selectivity to separate NNG-Na from glyphosate and other matrix components.[2]1. Sample Dilution: Dilute the sample to reduce the concentration of glyphosate. 2. Method Optimization: Adjust the mobile phase composition, pH, or gradient to improve separation.[2] Consider using a different stationary phase or a more selective detection technique like mass spectrometry.
False Positives or Artificially High Results 1. In-situ Nitrosation: Formation of NNG-Na during sample preparation or analysis due to the presence of residual nitrites.[1] 2. Contaminated Glassware: Presence of nitrite (B80452) residues on glassware.[1]1. Add a nitrosating agent scavenger, such as sulfamic acid, to the sample preparation workflow.[1] 2. Thoroughly clean all glassware and rinse with a sulfamic acid solution followed by deionized water to remove any trace amounts of nitrites.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the analysis of this compound?

A1: The most critical factors include:

  • Sample Preparation: Preventing the artificial formation of NNG-Na is paramount. This involves using nitrite-free water and reagents, and potentially adding a scavenger like sulfamic acid.[1] All glassware must be meticulously cleaned to remove any nitrite contamination.[1]

  • Chromatographic Separation: Achieving adequate separation from the high-concentration glyphosate matrix is a primary challenge.[2] Method parameters such as mobile phase pH and composition must be carefully optimized.

  • Analyte Stability: this compound can be unstable. It is crucial to control the pH of the solutions and protect them from light to prevent degradation.

Q2: How can I improve the sensitivity of my method to meet regulatory limits?

A2: To enhance sensitivity, consider the following:

  • Detector Selection: While UV detection is common, using a more sensitive detector like a mass spectrometer (MS) can significantly lower the limit of detection (LOD) and limit of quantification (LOQ).

  • Sample Enrichment: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte before analysis.

  • Injection Volume: Increasing the injection volume can improve the signal intensity, but be mindful of potential peak broadening. A large injection volume can be advantageous for achieving needed sensitivity without concentration steps.[1]

Q3: What are the expected performance characteristics of a validated method for this compound?

A3: The table below summarizes typical quantitative data from validated analytical methods for N-Nitrosoglyphosate.

ParameterMethod 1: HPLC with Post-Column Derivatization[1]Method 2: Ion Chromatography with UV Detection[2]
Limit of Detection (LOD) Not explicitly stated0.016 mg/L (equivalent to 0.08 mg/kg in the sample)
Limit of Quantification (LOQ) Not explicitly stated; validated range is 200-400 ppb in glyphosate wetcake.0.048 mg/L (equivalent to 0.24 mg/kg in the sample)
Recovery 93%83.0 ± 0.9% and 105.3 ± 10.0% at different spiking levels
Precision (RSD) Pooled coefficient of variation of 0.014Not explicitly stated
Linearity (r²) 0.99910.9998

Q4: Can you provide a general workflow for the method validation of this compound?

A4: The following diagram illustrates a typical workflow for the method validation of this compound.

MethodValidationWorkflow cluster_analysis Analysis StandardPrep Standard Preparation Chromatography Chromatographic Separation (HPLC or IC) StandardPrep->Chromatography SamplePrep Sample Preparation (with scavenger) SamplePrep->Chromatography Detection Detection (UV or MS) Chromatography->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

References

Validation & Comparative

Navigating the Analytical Landscape for N-Nitrosoglyphosate Sodium Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of glyphosate (B1671968) production, ensuring the purity of the final product is paramount, with a particular focus on minimizing harmful impurities such as N-Nitrosoglyphosate (NNG).[1][2] The accurate and reliable quantification of NNG is a critical quality control step, for which various analytical methods have been developed. This guide provides a detailed comparison of two prominent methods for the determination of N-Nitrosoglyphosate sodium: the widely referenced High-Performance Liquid Chromatography (HPLC) with post-column derivatization and a more direct Ion Chromatography (IC) method with UV detection. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

N-Nitrosoglyphosate is a toxicologically significant impurity that is monitored closely in technical grade glyphosate.[1] The Food and Agriculture Organization (FAO) has set a maximum limit for NNG in glyphosate, underscoring the need for sensitive and accurate analytical methods.[1]

Comparative Analysis of Analytical Methods

The two methods discussed here offer different approaches to the quantification of NNG. The traditional HPLC method relies on a post-column derivatization step to enable colorimetric detection, while the IC method provides a more direct analysis using UV detection.

Validation ParameterHPLC with Post-Column DerivatizationIon Chromatography with UV Detection
Linearity Correlation coefficient (r) = 0.9991[3]-
Accuracy (Recovery) 93% in glyphosate wetcake[3]-
Precision Pooled coefficient of variation = 0.014[3]-
Limit of Detection (LOD) -0.04 mg/L (0.8 mg/kg in solid sample)[4][5]
Limit of Quantification (LOQ) Validated range: 200 - 400 ppb[3]-
Standard Curve Range 10 – 200 ppb[3]0.10 - 4.00 mg/L[6][7]

Table 1: Comparison of Method Validation Parameters

FeatureHPLC with Post-Column DerivatizationIon Chromatography with UV Detection
Principle Anion exchange separation followed by post-column reaction to form a colored azo dye.[3]Direct separation on an IC anionic column with UV detection.[2][6][7][8]
Column Strong Anion Exchange (SAX)[3]Anionic exchange resin (e.g., Metrosep A Supp 7)[4][5][7][9]
Detection Colorimetric at 550 nm[3]UV at 244 nm[7]
Advantages Sensitive to parts per billion (ppb) levels.[3]Direct method, no derivatization needed, simpler instrumentation.[2][7][8]
Disadvantages Complex due to post-column reactor, longer analysis time.[3]Potential for matrix interference.

Table 2: Comparison of Methodological Features

Experimental Protocols

HPLC with Post-Column Derivatization Method

This method involves the separation of NNG from the glyphosate matrix using a strong anion exchange column, followed by a post-column reaction to form a colored compound that can be detected by a UV-Vis detector.

1. Sample and Standard Preparation:

  • Samples: Weigh approximately 0.4 g of glyphosate wetcake into a sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide solution and dilute to 10.0 g with deionized water.[3]

  • Standards: Prepare a 1000 ppm NNG stock solution by dissolving 0.1 g of analytical grade NNG in 100 mL of deionized water. A 5 ppm working stock solution is made by diluting the stock solution. All standard solutions should be prepared fresh weekly.[3]

2. Chromatographic Conditions:

  • Column: Strong Anion Exchange (SAX) column.[3]

  • Mobile Phase: A mixture of ammonium (B1175870) phosphate (B84403) monobasic in deionized water and methanol, adjusted to pH 2.1 with phosphoric acid.[3]

  • Injection Volume: 1 mL.[3]

3. Post-Column Derivatization:

  • The column effluent is mixed with a reagent containing N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) in the presence of hydrobromic acid (HBr).[3]

  • This reaction forms a purple azo dye.[3]

4. Detection:

  • The absorbance of the azo dye is measured at 550 nm.[3]

Ion Chromatography with UV Detection Method

This method offers a more direct approach for the determination of NNG in technical glyphosate without the need for a derivatization step.

1. Sample and Standard Preparation:

  • Samples: Dissolve 2 g of the technical glyphosate product in 0.1 M NaOH to a final volume of 10 mL. The solution is then stirred, sonicated, and filtered.[7]

  • Standards: Prepare stock solutions of glyphosate (10.0 g/L in 0.1 M NaOH) and NNG (500 mg/L in water). Working solutions are prepared daily by dilution.[7]

2. Chromatographic Conditions:

  • Column: Anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) with a guard column.[7]

  • Mobile Phase: A high ionic strength solution of 0.01 mol/L Na2SO4 and 0.01 mol/L NaOH at pH 10.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Injection Volume: 40 µL.[7]

3. Detection:

  • UV detection is performed at 244 nm.[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the validation of the HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result SamplePrep Sample Preparation (Glyphosate Matrix) HPLC HPLC Separation (SAX Column) SamplePrep->HPLC StandardPrep Standard Preparation (NNG Stock & Working Solutions) StandardPrep->HPLC PostColumn Post-Column Derivatization (Griess Reaction) HPLC->PostColumn Detection Colorimetric Detection (550 nm) PostColumn->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: HPLC Method Validation Workflow for N-Nitrosoglyphosate.

References

A Comparative Guide to Analytical Methods for N-Nitrosoglyphosate (NNG) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-Nitrosoglyphosate (NNG) sodium, a critical impurity in glyphosate (B1671968) formulations. The performance of two prominent methods, High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Ion Chromatography (IC) with UV Detection, are compared based on published experimental data.

Method Performance Comparison

The selection of an appropriate analytical method for NNG determination is critical for quality control and regulatory compliance. The following table summarizes the key performance parameters of the two primary analytical approaches.

ParameterHPLC with Post-Column DerivatizationIon Chromatography (IC) with UV Detection
Principle Anion exchange separation followed by post-column Griess reaction and colorimetric detection.Direct anion exchange separation with UV detection.[1][2][3][4]
Limit of Detection (LOD) 0.04 mg/L (equivalent to 0.8 mg/kg in solid sample)[5][6]0.016 mg/L (equivalent to 0.08 mg/kg in the sample)[3]
Limit of Quantitation (LOQ) Not explicitly stated in the provided results.0.048 mg/L (equivalent to 0.24 mg/kg in the sample)[3]
Linearity (r²) 0.9969[5]0.9998[3]
Precision Pooled coefficient of variation for glyphosate wetcake is 0.014.[7]Intermediate precision (CV) = 5.2%[3]
Recovery Not explicitly stated in the provided results. Spike recoveries are recommended for quality control.[7]83.0 ± 0.9% and 105.3 ± 10.0% for fortified samples.[3][4]
Detection Wavelength 546 nm[5][6] or 550 nm[7]244 nm[3][4]
Key Advantages Established, "official" method.[2][8] Sensitive to parts-per-billion levels.[7]Simple, direct method without derivatization.[1][2][3] Reduces analysis time and cost.
Key Disadvantages Complex instrumentation and operating conditions.[1][2][8] Involves corrosive reagents.Potential for matrix interference.[3]

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are outlined below. These protocols are based on published research and established methods.

HPLC with Post-Column Derivatization

This method, originally developed by Monsanto, involves the separation of NNG from the sample matrix using an anion exchange HPLC column. The eluate then undergoes a post-column reaction, known as the Griess reaction, to form a colored azo dye, which is quantified using a colorimetric detector.

a. Sample and Standard Preparation:

  • Dissolve solid glyphosate samples in a sodium hydroxide (B78521) solution.[5]

  • To prevent the formation of NNG from nitrate (B79036) ions, rinse all glassware with a sulfamic acid solution. A solution of sodium hydroxide/hydrogen peroxide is added to samples and standards.[7]

  • Prepare a series of external standards of NNG in the desired concentration range (e.g., 10 – 200 ppb).[7]

b. Chromatographic Conditions:

  • Column: Strong anion exchange (SAX) column (e.g., Whatman Partisil 10 SAX, 25 cm x 4.6 mm I.D.).[7]

  • Mobile Phase: A mixture of ammonium (B1175870) phosphate (B84403) monobasic and methanol, with the pH adjusted to 2.1 with phosphoric acid.[7]

  • Flow Rate: Approximately 1.5 mL/min.[7]

  • Injection Volume: 1 mL.[7]

c. Post-Column Reaction:

  • The HPLC effluent is mixed with a reagent containing hydrobromic acid (HBr) to form a nitrosyl cation.[7]

  • This cation then reacts with a solution of N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to form a purple azo dye.[7]

  • The reaction is typically carried out in a heated oil bath at approximately 94°C.[7]

d. Detection:

  • The absorbance of the resulting azo dye is measured at 550 nm using a colorimeter.[7]

HPLC_Post_Column_Derivatization cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_post_column Post-Column Reactor cluster_detection Detection Sample Glyphosate Sample Dissolution Dissolve in NaOH Solution Sample->Dissolution Injector Injector Dissolution->Injector Inject Sample Column Anion Exchange Column Injector->Column Heated_Bath Heated Bath (94°C) Column->Heated_Bath Eluate Griess_Reagent Griess Reagent (HBr, NED, Sulfanilamide) Griess_Reagent->Heated_Bath Detector Colorimetric Detector (550 nm) Heated_Bath->Detector Azo Dye Formation Data_Acquisition Data Acquisition System Detector->Data_Acquisition Signal

Fig 1. HPLC with Post-Column Derivatization Workflow.
Ion Chromatography (IC) with UV Detection

This method offers a more direct and simplified approach for NNG analysis. It utilizes an ion chromatography system with an anion exchange column to separate NNG from the glyphosate matrix, followed by direct detection using a UV detector. This method eliminates the need for a post-column derivatization step.[1][2][3]

a. Sample and Standard Preparation:

  • Dilute technical glyphosate products with a sodium hydroxide solution.[2][4]

  • The solution is then sonicated and filtered before injection.[1][2]

  • Prepare working standard solutions by diluting stock solutions of NNG.[2][4]

b. Chromatographic Conditions:

  • Column: Anion exchange column (e.g., Metrosep A Supp 7 250/4.0 mm) with a guard column.[1][3][4]

  • Mobile Phase: A high ionic strength solution containing sodium sulfate (B86663) (Na₂SO₄) and sodium hydroxide (NaOH) at a pH of 10.[1][3][4]

  • Flow Rate: Approximately 0.8 mL/min.[3][4]

  • Injection Volume: 40 µL.[3][4]

  • Temperature: The column is maintained at 25°C, while the sample tray is kept at 10°C.[3][4]

c. Detection:

  • Direct UV detection at a wavelength of 244 nm.[3][4]

IC_UV_Detection cluster_sample_prep_ic Sample Preparation cluster_ic_system IC System cluster_detection_ic Detection Sample_IC Glyphosate Sample Dilution_IC Dilute in NaOH Solution Sample_IC->Dilution_IC Sonication_Filtration Sonicate & Filter Dilution_IC->Sonication_Filtration Injector_IC Injector Sonication_Filtration->Injector_IC Inject Sample Column_IC Anion Exchange Column Injector_IC->Column_IC Detector_IC UV Detector (244 nm) Column_IC->Detector_IC Eluate Data_Acquisition_IC Data Acquisition System Detector_IC->Data_Acquisition_IC Signal

Fig 2. Ion Chromatography with UV Detection Workflow.

Concluding Remarks

Both the HPLC with post-column derivatization and the IC with UV detection methods have demonstrated their utility in the analysis of N-Nitrosoglyphosate in glyphosate samples. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. The IC-UV method presents a simpler and more direct alternative to the traditional post-column derivatization method, potentially reducing analytical time and the use of hazardous reagents. Researchers and analytical chemists should carefully consider the validation parameters and experimental conditions outlined in this guide to select the most suitable method for their applications.

References

A Comparative Analysis of N-Nitrosoglyphosate and Other Nitrosamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of N-Nitrosoglyphosate (NNG) and other significant nitrosamines for researchers, scientists, and drug development professionals. Nitrosamines are a class of chemical compounds that are of significant concern due to their potential carcinogenic properties. NNG, an impurity found in the herbicide glyphosate (B1671968), warrants a thorough examination alongside other well-characterized nitrosamines frequently encountered as impurities in pharmaceuticals and food products. This document outlines their chemical properties, formation, carcinogenic potential, and the analytical methodologies used for their detection.

Executive Summary

N-Nitrosamines are potent carcinogens that can form from the reaction of secondary or tertiary amines with a nitrosating agent. Their presence as impurities in drugs and food products is a major safety concern, leading to stringent regulatory limits. N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) derivative of the widely used herbicide glyphosate. While extensive carcinogenicity data, including quantitative measures of potency like the Tumorigenic Dose 50 (TD50), are available for many nitrosamines, such specific data for NNG is not publicly available. Therefore, the risk assessment for NNG is often based on its structural classification as a nitrosamine and the broader understanding of this class of compounds. This guide presents a comparative overview of key nitrosamines to provide a context for evaluating the potential risks associated with NNG.

Data Presentation: A Comparative Overview of Key Nitrosamines

The following table summarizes the key chemical and toxicological properties of N-Nitrosoglyphosate and a selection of other well-studied nitrosamines. The data is compiled from various scientific and regulatory sources to facilitate a direct comparison.

FeatureN-Nitrosoglyphosate (NNG)N-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Chemical Structure C₃H₇N₂O₆P(CH₃)₂NNO(C₂H₅)₂NNOC₅H₁₀N₂O₃
Molar Mass 198.07 g/mol [1]74.08 g/mol 102.11 g/mol 146.14 g/mol
Formation Reaction of glyphosate with nitrite, particularly under acidic conditions. Can be present as an impurity in technical grade glyphosate.[1][2]Reaction of dimethylamine (B145610) with nitrosating agents. Found in some foods, drinking water, and as a pharmaceutical impurity.Reaction of diethylamine (B46881) with nitrosating agents. Detected in tobacco smoke, some foods, and as a pharmaceutical impurity.Can form from the reaction of the active pharmaceutical ingredient ranitidine (B14927) with nitrite.
Typical Matrix Herbicide formulationsPharmaceuticals (e.g., valsartan, ranitidine), cured meats, beer, drinking waterPharmaceuticals (e.g., sartans), tobacco smoke, cured meatsPharmaceuticals (e.g., ranitidine)
Carcinogenic Potency (TD50 in rats, oral) Data not available. Classified as a probable human carcinogen based on its chemical class.[3][4]0.096 mg/kg bw/day0.0265 mg/kg bw/day[5]0.219 mg/kg bw/day
Regulatory Limit Example (in pharmaceuticals) Maximum 1 ppm in glyphosate formulations.[3][4]Varies by drug; often in the range of ng/day (e.g., 96 ng/day acceptable intake).[5]Varies by drug; often in the range of ng/day (e.g., 26.5 ng/day acceptable intake).[5]Varies by drug; often in the range of ng/day.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of nitrosamines.

Nitrosamine_Formation cluster_reactants Reactants cluster_conditions Conditions Amine Secondary or Tertiary Amine Nitrosamine N-Nitrosamine Amine->Nitrosamine Nitrosating_Agent Nitrosating Agent (e.g., Nitrite, N2O3) Nitrosating_Agent->Nitrosamine Acidic_pH Acidic pH Acidic_pH->Nitrosamine Heat Heat Heat->Nitrosamine

Caption: General mechanism of N-nitrosamine formation.

Metabolic_Activation Nitrosamine N-Nitrosamine (Procarcinogen) Alpha_Hydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->Alpha_Hydroxynitrosamine α-hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) CYP450->Alpha_Hydroxynitrosamine Diazonium_Ion Alkyldiazonium Ion (Electrophilic Species) Alpha_Hydroxynitrosamine->Diazonium_Ion Spontaneous decomposition DNA_Adduct DNA Adducts (e.g., O⁶-methylguanine) Diazonium_Ion->DNA_Adduct Alkylation DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Miscoding during DNA replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of nitrosamines and DNA adduct formation.

Nitrosamine_Analysis_Workflow Start Sample Collection (e.g., Drug Product, Glyphosate Formulation) Sample_Prep Sample Preparation (Extraction, Derivatization if needed) Start->Sample_Prep Chromatography Chromatographic Separation (GC or HPLC) Sample_Prep->Chromatography Detection Mass Spectrometric Detection (MS/MS or HRMS) Chromatography->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification Reporting Data Analysis and Reporting Quantification->Reporting

Caption: General workflow for nitrosamine analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of nitrosamines. Below are summaries of typical experimental protocols for carcinogenicity testing and analytical determination.

Rodent Carcinogenicity Bioassay for Nitrosamines

This protocol outlines the standard procedure for assessing the carcinogenic potential of a substance in rodents, which is used to determine the TD50 value.

  • Test System: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344 or Sprague-Dawley strains) and mice. Both sexes are used.

  • Group Size: To ensure statistical power, a minimum of 50 animals per sex per group is recommended.

  • Dose Selection: At least three dose levels are used, along with a concurrent control group. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce overt toxicity or significantly reduce lifespan from effects other than cancer. Dose levels are determined from preliminary subchronic toxicity studies.

  • Route of Administration: For nitrosamines, administration is often through drinking water or feed to mimic potential human exposure routes.

  • Study Duration: The exposure period typically covers the majority of the animal's lifespan, which is generally 24 months for rats and 18-24 months for mice.

  • Endpoint Evaluation: At the end of the study, all animals are subjected to a full necropsy and histopathological examination of all major organs and tissues by a qualified pathologist. The incidence and types of tumors in the treated groups are statistically compared to the control group.

Analytical Method for N-Nitrosoglyphosate in Technical Glyphosate by HPLC with Post-Column Derivatization

This method is suitable for the quantification of NNG in glyphosate samples.

  • Principle: NNG is separated from the glyphosate matrix by High-Performance Liquid Chromatography (HPLC) on a strong anion exchange (SAX) column. The column effluent is then mixed with a reagent in a post-column reactor. The NNG is denitrosated under acidic conditions to form a nitrosyl cation, which then reacts with a chromogenic reagent (e.g., Griess reagent: sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine) to form a colored azo dye. The absorbance of this dye is measured by a UV-Vis detector.

  • Instrumentation:

    • HPLC system with a pump, injector, and UV-Vis detector.

    • Strong anion exchange (SAX) analytical column.

    • Post-column reaction system with a reagent pump and a reaction coil maintained at an elevated temperature (e.g., 70-95°C).

  • Reagents:

    • Mobile phase: A suitable buffer, for example, a solution of sodium sulfate (B86663) and sodium hydroxide (B78521), to achieve the desired separation.

    • Post-column reagent: A solution containing a strong acid (e.g., hydrochloric acid or hydrobromic acid), sulfanilamide, and N-(1-Naphthyl)ethylenediamine.

  • Procedure:

    • Sample Preparation: A known weight of the technical glyphosate sample is dissolved in an appropriate solvent (e.g., dilute sodium hydroxide solution).

    • Chromatography: An aliquot of the sample solution is injected into the HPLC system.

    • Post-Column Reaction: The eluent from the column is mixed with the post-column reagent and passed through the heated reaction coil to allow for color development.

    • Detection: The absorbance of the colored product is measured at the wavelength of maximum absorbance (typically around 546 nm).

    • Quantification: The concentration of NNG in the sample is determined by comparing its peak area or height to a calibration curve prepared from NNG standards of known concentrations.

Analytical Method for Volatile Nitrosamines in Pharmaceuticals by GC-MS/MS

This protocol is a highly sensitive and selective method for the determination of volatile nitrosamines like NDMA and NDEA in drug products.

  • Principle: The nitrosamines are extracted from the drug product matrix and analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The gas chromatograph separates the individual nitrosamines, and the tandem mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratios of the parent and daughter ions of each analyte.

  • Instrumentation:

    • Gas chromatograph with a suitable capillary column (e.g., a mid-polar phase).

    • Tandem quadrupole mass spectrometer (MS/MS) detector.

  • Reagents:

    • High-purity solvents for extraction (e.g., dichloromethane, methanol).

    • Internal standards (e.g., deuterated analogs of the target nitrosamines) for accurate quantification.

  • Procedure:

    • Sample Preparation: A known amount of the drug substance or crushed tablets is weighed and extracted with an appropriate solvent. An internal standard solution is added to the sample. The extraction may involve techniques like vortexing, sonication, and centrifugation to ensure efficient recovery of the nitrosamines.

    • GC-MS/MS Analysis: An aliquot of the extract is injected into the GC-MS/MS system. The GC oven temperature is programmed to separate the target nitrosamines. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each nitrosamine and internal standard are monitored.

    • Quantification: The concentration of each nitrosamine in the sample is determined using the internal standard method. A calibration curve is generated by analyzing standards containing known concentrations of each nitrosamine and the internal standard.

Conclusion

The comparative analysis of N-Nitrosoglyphosate and other nitrosamines highlights the importance of continued vigilance and robust analytical testing for this class of potential carcinogens. While a specific carcinogenic potency value for NNG is not currently established, its classification as a nitrosamine necessitates strict control of its levels in glyphosate-containing products. The provided data and protocols offer a valuable resource for researchers and professionals in assessing the risks and ensuring the safety of pharmaceutical and agricultural products. Further research into the long-term toxicological effects of N-Nitrosoglyphosate is warranted to provide a more complete quantitative risk assessment.

References

A Comparative Guide to Ion Chromatography and Liquid Chromatography-Mass Spectrometry for the Analysis of N-Nitrosoglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

Methodological Overview

Both IC and HPLC-based methods offer robust approaches for the quantification of N-Nitrosoglyphosate. The choice between the two often depends on available instrumentation, desired sensitivity, and the complexity of the sample matrix.

  • Ion Chromatography with UV Detection (IC-UV): This method provides a direct, simple, and sensitive approach for the determination of NNG in technical glyphosate (B1671968).[1][2] It utilizes an anion exchange column to separate NNG from the glyphosate matrix, followed by UV detection.[1] This technique is advantageous in its simplicity, avoiding complex post-column derivatization steps.[1]

  • High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD): This is a widely recognized and sensitive method for NNG analysis.[3][4][5] The methodology involves the separation of NNG on a strong anion exchange (SAX) column.[3] Following separation, the analyte undergoes a post-column reaction, typically with reagents like hydrobromic acid, sulfanilamide, and N-(1-Naphthyl)ethylenediamine, to form a colored azo dye that is then detected by a UV-Visible spectrophotometer.[3][5] This derivatization step enhances the sensitivity of the detection.[3]

Experimental Workflows

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, which is a critical process for ensuring the reliability and comparability of data generated by different techniques.

Cross_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Comparison Comparison & Evaluation A Define Analytical Requirements B Select Candidate Methods (IC & LC-MS) A->B C Prepare Standard & Sample Sets B->C D Method Validation (Individual) C->D E Analysis of Same Sample Set by Both Methods D->E F Data Comparison (e.g., Bland-Altman, t-test) E->F G Performance Evaluation (LOD, LOQ, Accuracy, Precision) F->G H Method Selection or Equivalence Confirmation G->H

References

Navigating the Analytical Maze: A Guide to Proficiency Testing for N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This is particularly critical for trace-level impurities like N-Nitrosoglyphosate sodium, a potential carcinogen that can arise during the synthesis of glyphosate-based products. Proficiency testing (PT) serves as a cornerstone of quality assurance, providing an external and objective evaluation of a laboratory's testing capabilities. However, the landscape of PT programs for this specific analyte presents a unique challenge: the absence of readily available, commercial proficiency testing schemes.

This guide provides a comprehensive comparison of the analytical methodologies available for the determination of this compound, offering the foundational data necessary for laboratories to establish their own proficiency testing or inter-laboratory comparison studies.

The Challenge: No Off-the-Shelf Proficiency Testing

Extensive searches of offerings from major proficiency testing providers, including Bipea, TestQual, and AOAC International, reveal a critical gap: none currently list a specific program for this compound. While programs for glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA), are available, N-Nitrosoglyphosate is not explicitly included as a target analyte in these schemes.[1][2]

This absence necessitates a proactive approach from laboratories. Establishing an in-house proficiency testing program or participating in an inter-laboratory comparison study are viable and recommended alternatives to validate analytical performance. This guide provides the essential components to facilitate such initiatives.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection. Each method presents distinct advantages and disadvantages in terms of sensitivity, complexity, and instrumentation requirements.

FeatureHPLC with Post-Column DerivatizationIon Chromatography (IC) with UV Detection
Principle Separation via anion exchange chromatography followed by a chemical reaction (derivatization) to produce a colored compound that is detected by a UV-Vis detector.[3][4][5]Direct separation on an ion exchange column with detection of the underivatized analyte using a UV detector.[6][7][8]
Sensitivity High sensitivity, with Limits of Detection (LOD) reported as low as 0.04 mg/L.[4][5]Good sensitivity, sufficient to meet regulatory limits.[6][7][8]
Complexity More complex due to the post-column reaction system, which requires additional pumps, reagents, and a heated reactor.[3][9]Simpler and more direct method without the need for derivatization.[6][7][8]
Reagents Requires corrosive reagents such as hydrobromic acid or hydrochloric acid for the derivatization step.[3]Utilizes standard ion chromatography eluents.
Instrumentation Requires an HPLC system with a post-column derivatization module and a UV-Vis detector.[3][9]Requires an ion chromatograph equipped with a UV detector.[6][7][8]
Interferences Potential for interference from other N-nitroso compounds and nitrite (B80452) ions.[3]The high concentration of the glyphosate matrix can pose a chromatographic challenge.[6][8]

Experimental Protocol: HPLC with Post-Column Derivatization

This section details a widely-used method for the analysis of this compound, adapted from established protocols.[3]

1. Principle

N-Nitrosoglyphosate (NNG) is separated from the sample matrix on a strong anion exchange (SAX) column. The column effluent is then mixed with a reagent stream in a post-column reactor. In the reactor, NNG is denitrosated by hydrobromic acid to form a nitrosyl cation. This cation then reacts with sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine to form a colored azo dye, which is detected spectrophotometrically at 550 nm.[3]

2. Reagents and Materials

  • This compound certified reference material

  • Glyphosate (for matrix matching)

  • Deionized water

  • Ammonium (B1175870) phosphate (B84403), monobasic

  • Phosphoric acid

  • Methanol, HPLC grade

  • Hydrobromic acid, 48%

  • Sulfanilamide

  • N-(1-Naphthyl)ethylenediamine dihydrochloride

  • Brij 35

  • Hydrochloric acid, concentrated

  • Sulfamic acid

  • Sodium hydroxide (B78521)

  • Hydrogen peroxide, 30%

3. Instrumentation

  • HPLC system with a gradient pump

  • Strong anion exchange (SAX) analytical column

  • Post-column derivatization system with a reagent pump and heated reactor

  • UV-Vis detector set to 550 nm

  • Data acquisition system

4. Procedure

  • Mobile Phase Preparation: Prepare a mobile phase of ammonium phosphate in water, with a small percentage of methanol. Adjust the pH to 2.1 with phosphoric acid.

  • Post-Column Reagent Preparation:

    • Reagent 1: A solution of N-(1-Naphthyl)ethylenediamine and hydrobromic acid in water.

    • Reagent 2: A solution of sulfanilamide and Brij 35 in dilute hydrochloric acid.

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare a series of working standards by diluting the stock solution. To prevent the formation of NNG from any residual nitrite, add a solution of sodium hydroxide and hydrogen peroxide to the standards.

  • Sample Preparation: Dissolve the glyphosate sample in a solution of sodium hydroxide and hydrogen peroxide. Dilute with deionized water.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 100 µL

    • Column temperature: Ambient

    • Post-column reactor temperature: 95°C

  • Analysis: Inject the standards and samples onto the HPLC system. The peak area of the N-Nitrosoglyphosate derivative is used for quantification.

Establishing a Proficiency Testing Scheme

In the absence of a commercial PT program, laboratories can initiate their own proficiency testing through inter-laboratory comparisons. The following workflow outlines the key steps.

PT_Workflow A PT Provider/Coordinating Lab Prepares and validates PT samples B Sample Distribution Secure and timely shipment to participants A->B Homogeneous Samples C Participant Laboratories Receive and analyze samples B->C PT Items D Data Submission Participants report results to the provider C->D Analytical Results E Statistical Analysis Provider analyzes data (e.g., z-scores) D->E Submitted Data F Performance Evaluation Report Individual and summary reports issued E->F Performance Scores F->C Confidential Report G Corrective Action Participants address any performance issues F->G Identify Outliers

References

Navigating the Analytical Landscape for N-Nitrosoglyphosate Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-Nitrosoglyphosate sodium, a critical impurity of concern for researchers, scientists, and drug development professionals. In an era of heightened regulatory scrutiny surrounding nitrosamine (B1359907) impurities, robust and reliable analytical methods are paramount for ensuring product quality and safety. This document offers a detailed examination of various techniques, presenting their performance data, experimental protocols, and decision-making frameworks to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance indicators of commonly employed techniques.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
HPLC with Post-Column Derivatization and UV/Vis Detection Chromatographic separation followed by a chemical reaction to produce a colored compound that is detected by a UV/Vis detector.[1][2]0.04 mg/L (equivalent to 0.8 mg/kg in solid sample)[2]Not explicitly stated, but the standard curve range is 10 – 200 ppb.[1]0.9991[1]Sensitive to the parts per billion level without requiring concentration steps.[1]The post-column reactor adds complexity and increases analysis time.[1] Potential for interferences from other N-nitroso compounds and nitrate (B79036) ions.[1]
Ion Chromatography with UV Detection Direct determination using an anionic exchange column to separate the analyte from the matrix, followed by UV detection.[3][4][5][6][7]0.016 mg/L (corresponding to 0.08 mg/kg in the sample)[3]0.048 mg/L (corresponding to 0.24 mg/kg in the sample)[3]0.9998[3]Simple, direct method that does not require derivatization.[3][4][5][6][7] Sensitive enough to quantify below regulatory limits.[3][5]The signal may appear as two partially resolved peaks that need to be integrated for quantification.[3][4][6][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.[9][10][11]Typically in the low ng/L (ppb) to pg/L (ppt) range for nitrosamines.[11][12]Typically in the ng/L (ppb) range for nitrosamines.[11]≥ 0.99High sensitivity and selectivity, reducing the likelihood of interferences.[10][13] Considered a confirmatory technique by regulatory agencies.[14]Higher equipment cost and complexity compared to HPLC-UV methods. Matrix effects can influence accuracy and require careful method development.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the aforementioned techniques.

HPLC with Post-Column Derivatization and UV/Vis Detection

This method relies on the separation of N-Nitrosoglyphosate (NNG) using a strong anion exchange (SAX) column, followed by post-column reaction to form a colored azo dye that is detected at 550 nm.[1]

Sample Preparation:

  • Weigh approximately 0.4 g of the sample (e.g., glyphosate (B1671968) wetcake) into a clean sample bottle.[1]

  • Add 0.85 mL of 2.5 N NaOH containing 0.3% hydrogen peroxide.[1]

  • Dilute to a final weight of 10.0 g with deionized water.[1]

  • To prevent the formation of NNG from nitrate ions, all glassware must be rinsed with a sulfamic acid solution.[1]

Chromatographic Conditions:

Post-Column Reaction:

  • The column effluent is mixed with a reagent containing hydrobromic acid (HBr) to form a nitrosyl cation.[1]

  • This intermediate then reacts with a solution of N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to produce a purple azo dye.[1]

  • The absorbance of the dye is measured at 550 nm.[1]

Calibration:

  • Prepare a series of external standards ranging from 10 to 200 ppb of NNG.[1]

  • Construct a calibration curve by plotting the peak height of the NNG peak against the concentration.[1]

Ion Chromatography with UV Detection

This method allows for the direct determination of NNG in technical glyphosate samples without the need for derivatization.[3][4][5][6][7]

Sample Preparation:

  • Dissolve 2 grams of the technical glyphosate sample in a suitable solvent (e.g., 0.1 mol/L NaOH).[3]

  • The solution is stirred, sonicated, and then filtered through a 0.45 µm filter.[3][6]

Chromatographic Conditions:

  • Column: Anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) with a guard column.[3][4]

  • Mobile Phase: A high ionic strength solution containing Na₂SO₄ (0.01 mol/L) and NaOH (0.01 mol/L) at pH 10.[3][4]

  • Flow Rate: 0.8 mL/min[3][4]

  • Injection Volume: 40 µL[3][4]

  • Detection Wavelength: 244 nm[3][4]

Calibration:

  • Prepare matrix-matched standards at concentrations ranging from 0.1 to 4.0 mg/L of NNG in a 10 g/L glyphosate solution.[3][4][5][6][8]

  • Generate a calibration curve by plotting the integrated peak area of the two partially resolved NNG peaks against the concentration.[3][4][6][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of nitrosamine impurities. While a specific validated method for this compound was not detailed in the provided search results, a general approach based on established methods for other nitrosamines can be outlined.

Sample Preparation:

  • Sample dissolution in a suitable solvent, followed by filtration. The complexity of the sample matrix will dictate the need for further cleanup steps like solid-phase extraction (SPE).

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column is commonly used for nitrosamine analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to aid in ionization.

Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been reported to provide better sensitivity for some nitrosamines compared to Electrospray Ionization (ESI).[16]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for N-Nitrosoglyphosate are monitored.

Calibration:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Visualizing Analytical Workflows and Decision Making

To further clarify the analytical processes, the following diagrams illustrate a typical experimental workflow and a decision-making tree for method selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration / SPE Dissolution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A typical experimental workflow for the analysis of this compound.

Method_Selection Start Start: Define Analytical Need Sensitivity High Sensitivity Required? (e.g., trace level analysis) Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes HPLC_UV HPLC-UV (Post-Column or Direct) Sensitivity->HPLC_UV No Confirmation Confirmatory Method Needed? Matrix->Confirmation No LC_MSMS LC-MS/MS Matrix->LC_MSMS Yes Confirmation->HPLC_UV No Confirmation->LC_MSMS Yes

References

A Comparative Analysis of the Toxicological Profiles of Glyphosate and N-Nitrosoglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological properties of glyphosate (B1671968), the world's most widely used herbicide, and N-Nitrosoglyphosate, a common impurity found in technical-grade glyphosate formulations. This document synthesizes available experimental data to offer an objective comparison for research and risk assessment purposes.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicological data for glyphosate and N-Nitrosoglyphosate. A significant data gap exists for the acute and chronic toxicity of N-Nitrosoglyphosate in publicly available literature, likely due to its status as a contaminant rather than a primary product.

Toxicological EndpointGlyphosateN-Nitrosoglyphosate
Acute Oral Toxicity (LD50) 5,600 mg/kg (rat)[1]Harmful if swallowed (No quantitative LD50 available)
>10,000 mg/kg (mouse)[2][3]
3,530 mg/kg (goat)[2]
Acute Dermal Toxicity (LD50) >2,000 mg/kg (rabbit)[2]Not classified
>5,000 mg/kg (rat)[1]
Acute Inhalation Toxicity (LC50) >4.43 mg/L (rat, 4-hour)[4]Not classified
Skin Corrosion/Irritation Not irritating[1]Causes skin irritation
Serious Eye Damage/Irritation Moderately to severely irritating[1]Causes serious eye damage
No Observed Adverse Effect Level (NOAEL) 100 mg/kg/day (2-year, rat, chronic)[1]Data not available
300 mg/kg/day (90-day, rat, short-term)[1]
175-293 mg/kg/day (rat & rabbit, reproductive)[2]
Carcinogenicity Classification (IARC) Group 2A: Probably carcinogenic to humans[4][5]Not individually classified; belongs to the nitrosamine (B1359907) group, many of which are potent carcinogens.
Regulatory Limit in Glyphosate Not applicable≤ 1 ppm[4]

Genotoxicity and Carcinogenicity

Glyphosate: The International Agency for Research on Cancer (IARC) has classified glyphosate as "probably carcinogenic to humans" (Group 2A).[4][5] This classification is based on limited evidence of carcinogenicity in humans for non-Hodgkin lymphoma and sufficient evidence of carcinogenicity in experimental animals.[5] There is also strong evidence that glyphosate can induce genotoxicity.[5] However, other regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have concluded that glyphosate is "not likely to be carcinogenic to humans".[4]

N-Nitrosoglyphosate: N-Nitrosoglyphosate belongs to the class of N-nitroso compounds, which are known to be potent genotoxic carcinogens. While N-Nitrosoglyphosate itself has not been individually classified by IARC, it is considered a toxicologically relevant impurity in glyphosate formulations due to its chemical nature.[4] The genotoxicity of nitrosamines is attributed to their ability to form DNA adducts, leading to mutations.

Signaling Pathways

The toxicological effects of glyphosate and N-Nitrosoglyphosate can be attributed to their interference with distinct cellular signaling pathways.

Glyphosate and Oxidative Stress

Glyphosate exposure has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and has been suggested as a potential mechanism for glyphosate's toxicity.

Glyphosate_Oxidative_Stress Glyphosate Glyphosate Mitochondria Mitochondria Glyphosate->Mitochondria Inhibition of Electron Transport Chain Antioxidant_Defense Antioxidant Defense (e.g., GSH, SOD, CAT) Glyphosate->Antioxidant_Defense Depletes ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Induces Antioxidant_Defense->ROS Neutralizes NNitrosoglyphosate_DNA_Damage NNG N-Nitrosoglyphosate Metabolic_Activation Metabolic Activation (e.g., CYP450 enzymes) NNG->Metabolic_Activation Alkylating_Agent Reactive Alkylating Intermediate Metabolic_Activation->Alkylating_Agent DNA DNA Alkylating_Agent->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Leads to Cancer Cancer Mutation->Cancer Can lead to In_Vitro_Toxicity_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Studies Test_Compound Test Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Test_Compound->Cytotoxicity_Assay Dose_Selection Dose Range Selection Cytotoxicity_Assay->Dose_Selection Ames_Test Ames Test Dose_Selection->Ames_Test Micronucleus_Test In Vitro Micronucleus Test Dose_Selection->Micronucleus_Test Oxidative_Stress_Assay Oxidative Stress Assays (e.g., ROS detection) Dose_Selection->Oxidative_Stress_Assay Data_Analysis Data Analysis and Risk Assessment Ames_Test->Data_Analysis Micronucleus_Test->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Oxidative_Stress_Assay->Pathway_Analysis Pathway_Analysis->Data_Analysis

References

Environmental Persistence: A Comparative Analysis of Glyphosate and N-Nitrosoglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in our understanding of the environmental persistence of glyphosate (B1671968) versus its nitrosamine (B1359907) impurity, N-Nitrosoglyphosate (NNG). While extensive data exists for glyphosate, enabling a detailed assessment of its fate in soil and water, there is a notable lack of research on the environmental persistence of NNG. This guide synthesizes the available information for both compounds, highlighting the current knowledge gaps for NNG.

Executive Summary

Glyphosate, the world's most widely used herbicide, undergoes relatively rapid degradation in the environment, primarily through microbial activity in soil. Its persistence is influenced by a variety of soil and climate conditions. In contrast, N-Nitrosoglyphosate, a potential impurity in technical-grade glyphosate, has been the subject of very limited environmental fate studies. While general knowledge of nitrosamines suggests potential for persistence in water, specific data on NNG's degradation rates, half-life, and mobility in environmental matrices are scarce, precluding a direct and detailed comparison with glyphosate.

Glyphosate: A Profile of Environmental Persistence

Glyphosate's environmental persistence is characterized by its degradation in soil and water, its mobility, and its primary degradation product, aminomethylphosphonic acid (AMPA).

Degradation and Half-Life

The breakdown of glyphosate in the environment is predominantly a biological process mediated by soil microorganisms.[1] The rate of degradation is typically expressed as a half-life (DT50), the time it takes for 50% of the initial amount to dissipate.

Table 1: Environmental Half-Life of Glyphosate

Environmental CompartmentHalf-Life (Days)Conditions Affecting Persistence
Soil 2 to 197 (Typical field half-life: 47)[2]Soil type, climate, microbial activity, temperature, moisture.[2][3]
Water A few days to 91[2]Microbial activity, presence of sediments, light conditions.[1][4]
Mobility

Glyphosate exhibits strong adsorption to soil particles, which generally limits its mobility and potential for leaching into groundwater.[2][5] However, under certain conditions, such as heavy rainfall shortly after application on soils with preferential flow paths, transport to subsurface layers can occur.[5]

N-Nitrosoglyphosate (NNG): An Environmental Persistence Knowledge Gap

N-Nitrosoglyphosate is recognized as a toxicologically relevant impurity that may be present in technical-grade glyphosate.[2] Regulatory bodies like the Food and Agriculture Organization (FAO) have set maximum limits for NNG in glyphosate formulations.[2]

Despite these concerns, there is a significant lack of publicly available data on the environmental persistence of NNG. An early study from 1981 demonstrated the potential for NNG to form in soil from glyphosate under laboratory conditions with high concentrations of sodium nitrite, though this is not considered representative of typical field conditions. This study did not, however, provide data on the degradation or persistence of NNG itself.

General information on other nitrosamines suggests that they can be susceptible to degradation by sunlight (photolysis) but may be more persistent in water in the absence of light.[6] However, without specific studies on NNG, it is not possible to extrapolate these general characteristics to its specific environmental behavior.

Degradation Pathways

Glyphosate Degradation Pathway

The primary mechanism of glyphosate degradation in the environment is microbial metabolism. Two main pathways have been identified:

  • Cleavage of the C-N bond: This is the most common pathway, resulting in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate.[7] AMPA is the major metabolite of glyphosate and is also subject to microbial degradation, though it can sometimes be more persistent than the parent compound.

  • Cleavage of the C-P bond: This pathway leads to the formation of sarcosine (B1681465) and inorganic phosphate. Sarcosine is then further degraded.

Caption: Major microbial degradation pathways of glyphosate in the environment.

N-Nitrosoglyphosate Degradation Pathway

Due to the lack of research, the environmental degradation pathways of N-Nitrosoglyphosate are not well-defined. It is plausible that it could undergo abiotic degradation processes such as photolysis, particularly in surface waters. Biotic degradation pathways have not been documented in the available literature.

Experimental Protocols

Detailed experimental protocols for assessing the environmental persistence of glyphosate are well-established and widely available in regulatory guidelines and scientific literature. These typically include:

  • Soil Degradation Studies: Laboratory incubation studies using various soil types under controlled temperature and moisture conditions. Field studies are also conducted to assess persistence under real-world conditions.

  • Water Degradation Studies: Laboratory studies in different water systems (e.g., aerobic, anaerobic) to determine hydrolysis and biodegradation rates. Photodegradation studies are also performed to assess the impact of sunlight.

  • Mobility Studies: Soil column leaching and adsorption/desorption batch equilibrium studies are used to evaluate the potential for glyphosate to move through the soil profile.

Conclusion

The comparison of the environmental persistence of glyphosate and N-Nitrosoglyphosate is severely hampered by the lack of data for NNG. While glyphosate's environmental fate has been extensively studied, demonstrating moderate persistence with clear degradation pathways, the environmental behavior of NNG remains largely unknown. To conduct a meaningful comparative risk assessment, further research is critically needed to determine the degradation rates, half-life, mobility, and degradation pathways of N-Nitrosoglyphosate in relevant environmental compartments. This data gap is a significant limitation in fully understanding the environmental impact of glyphosate-based herbicides.

References

A Researcher's Guide to Ensuring Accuracy in N-Nitrosoglyphosate Analysis: A Comparison of Analytical Methods and Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitrosoglyphosate (NNG), a potential impurity in glyphosate-based products, is of paramount importance. This guide provides a comprehensive comparison of the primary analytical methodologies and outlines key considerations for selecting and verifying the accuracy of NNG analytical standards.

The reliability of any NNG analysis hinges on two critical factors: the chosen analytical method and the quality of the analytical standard used for calibration. While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection have emerged as prominent methods. This guide delves into the experimental protocols of each, presents their performance characteristics, and offers guidance on assessing the accuracy of the analytical standards that underpin these measurements.

Comparison of Analytical Methodologies

The two most prevalent methods for the determination of N-Nitrosoglyphosate are HPLC with post-column derivatization and a more recent Ion Chromatography method with UV detection. The choice between these methods can impact sensitivity, complexity, and potential interferences.

ParameterHPLC with Post-Column DerivatizationIon Chromatography with UV Detection
Principle Separation via a strong anion exchange (SAX) column, followed by post-column reaction with a Griess reagent to form a colored azo dye detected by a UV-Vis detector.[1]Direct separation on an IC anionic column with detection using a UV detector, often with a photodiode array.[2][3]
Linearity (r²) 0.9991[1]0.9998[2]
Limit of Detection (LOD) Method is sensitive to the parts per billion (ppb) level.[1]0.016 mg L⁻¹ (corresponding to 0.08 mg kg⁻¹ in the sample)[2]
Limit of Quantification (LOQ) Standard curve range is 10 – 200 ppb NNG.[1]0.048 mg L⁻¹ (corresponding to 0.24 mg kg⁻¹ in the sample)[2]
Recovery Not explicitly stated in the provided results.83.0 ± 0.9% and 105.3 ± 10.0%[2]
Precision Pooled coefficient of variation for glyphosate (B1671968) wetcake is 0.014.[1]Coefficient of variation (CV) of 0.9% for repeatability and 5.2% for intermediate precision.[3]
Interferences Other N-nitroso compounds and nitrate (B79036) ions can give a response.[1]The method is described as selective.[2]

Assessing the Accuracy of N-Nitrosoglyphosate Analytical Standards

The accuracy of your analytical results is directly tied to the quality of the N-Nitrosoglyphosate analytical standard used for calibration. Certified Reference Materials (CRMs) from accredited suppliers are essential for ensuring traceability and confidence in measurements. When evaluating an NNG analytical standard, it is crucial to scrutinize the Certificate of Analysis (CoA).

Key Information to Look for in a Certificate of Analysis:

  • Certified Concentration and Uncertainty: The CoA should clearly state the certified concentration of N-Nitrosoglyphosate and the associated uncertainty, typically reported with a 95% confidence level.

  • Method of Certification: The analytical method(s) used to determine the certified value should be specified.

  • Traceability: The CoA should provide a statement of metrological traceability to a national or international standard.

  • Homogeneity and Stability Data: Information on the homogeneity of the material and its stability over time is critical for ensuring the reliability of the standard.

  • Accreditation: Look for evidence that the provider is accredited to ISO 17034 for the production of reference materials.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This method relies on the separation of NNG from the sample matrix followed by a chemical reaction to produce a detectable compound.

Sample Preparation:

  • Weigh the sample (e.g., glyphosate wetcake) into a clean sample bottle.[1]

  • Add a solution of sodium hydroxide (B78521)/hydrogen peroxide to prevent the formation of NNG.[1]

  • Dilute with deionized water.[1]

Chromatographic Conditions:

  • Column: Strong anion exchange (SAX) column.[1]

  • Mobile Phase: A typical mobile phase consists of ammonium (B1175870) phosphate (B84403) monobasic and methanol, adjusted to an acidic pH.[1]

  • Injection Volume: 1 mL.[1]

Post-Column Reaction:

  • The column effluent is mixed with hydrobromic acid (HBr) to form a nitrosyl cation.[1]

  • This product then reacts with a solution of N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) (Griess reagent) to form a purple azo dye.[1]

Detection:

  • The azo dye is detected by a UV-Visible spectrophotometer at 550 nm.[1]

cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_post_column Post-Column Reaction cluster_detection Detection Sample Glyphosate Sample NaOH_H2O2 Add NaOH/H₂O₂ Sample->NaOH_H2O2 Dilution Dilute with DI Water NaOH_H2O2->Dilution Injection Inject 1 mL Dilution->Injection SAX_Column SAX Column Separation Injection->SAX_Column HBr_Reaction React with HBr SAX_Column->HBr_Reaction Griess_Reaction React with Griess Reagent HBr_Reaction->Griess_Reaction UV_Vis UV-Vis Detector (550 nm) Griess_Reaction->UV_Vis

HPLC with Post-Column Derivatization Workflow
Ion Chromatography (IC) with UV Detection

This method offers a more direct approach to NNG analysis, avoiding the need for a post-column derivatization step.

Sample Preparation:

  • Dilute the technical glyphosate product with a sodium hydroxide solution.[2]

  • Stir and sonicate the solution.[2]

  • Filter the solution before injection.[2]

Chromatographic Conditions:

  • Column: Anionic column (e.g., Metrosep A Supp 7).[2]

  • Mobile Phase: A high ionic strength solution containing sodium sulfate (B86663) (Na₂SO₄) and sodium hydroxide (NaOH).[2]

  • Injection Volume: 40 µL.[2]

  • Temperature: 25 °C.[2]

Detection:

  • Direct detection using a photo-diode array detector at 244 nm.[2]

cluster_sample_prep_ic Sample Preparation cluster_ic Ion Chromatography System cluster_detection_ic Detection Sample_IC Technical Glyphosate Dilution_IC Dilute with NaOH Sample_IC->Dilution_IC Stir_Sonicate Stir & Sonicate Dilution_IC->Stir_Sonicate Filter Filter Stir_Sonicate->Filter Injection_IC Inject 40 µL Filter->Injection_IC Anionic_Column Anionic Column Separation Injection_IC->Anionic_Column PDA_Detector PDA Detector (244 nm) Anionic_Column->PDA_Detector

Ion Chromatography with UV Detection Workflow

References

Safety Operating Guide

Proper Disposal of N-Nitrosoglyphosate Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-Nitrosoglyphosate sodium is critical for laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals.

This compound, a nitrosamine (B1359907) degradation product and synthetic impurity of the herbicide glyphosate, requires careful handling and disposal due to its classification as a potential carcinogen.[1][2] Adherence to proper disposal protocols is paramount to mitigate risks to personnel and the environment. The primary source for detailed safety information is the Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a fume hood. In case of exposure, follow the first-aid measures outlined in the product's SDS.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[3] The following steps provide a general operational plan:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealed waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the vendor with the Safety Data Sheet for N-Nitrosoglyphosate to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date. Follow all institutional and local regulatory requirements for hazardous waste manifests.

Hazard and Precautionary Data

The following table summarizes the key hazard information for N-Nitrosoglyphosate, the parent compound of this compound. The hazards are expected to be similar for the sodium salt.

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H315: Causes skin irritationSkin Irritation (Cat. 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: If on skin: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
H318: Causes serious eye damageSerious Eye Damage (Cat. 1)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
H335: May cause respiratory irritationSTOT SE (Cat. 3)P261: Avoid breathing dust, mist, spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing.
H411: Toxic to aquatic life with long lasting effectsAquatic Chronic (Cat. 2)P273: Avoid release to the environment. P391: Collect spillage.

Data sourced from the Safety Data Sheet for N-Nitroso-glyphosate.[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Step 1: Waste Collection - Designate a labeled, sealed container for this compound waste and contaminated materials. B Step 2: Secure Storage - Store the waste container in a designated hazardous waste accumulation area. A->B Segregate and Store C Step 3: Professional Disposal - Contact EHS to arrange for pickup by a licensed hazardous waste vendor. B->C Schedule Pickup D Step 4: Documentation - Complete and file all required hazardous waste manifests and records. C->D Maintain Compliance

Caption: Disposal Workflow for this compound.

Experimental Protocols for Chemical Degradation (for informational purposes)

While disposal via a licensed vendor is the standard and recommended procedure, research has been conducted on the chemical degradation of nitrosamines. One such method involves reduction using an aluminum-nickel alloy in an alkaline solution. This process is reported to convert nitrosamines to their corresponding amines, which are generally less toxic. However, the direct applicability and safety of this method for this compound in a standard laboratory setting have not been established and is not recommended as a primary disposal method without thorough validation and safety assessment by qualified personnel.

It is imperative to consult the specific Safety Data Sheet for the this compound product you are using and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for N-Nitrosoglyphosate Sodium

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and operational plans are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Key Quantitative Data

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following table summarizes available data, primarily for the parent compound, N-Nitroso-glyphosate. It is imperative to handle the sodium salt with the same, if not greater, precautions.

PropertyValueNotes
Chemical Name N-Nitroso-N-(phosphonomethyl)glycine sodium saltThis compound is the nitrosamine (B1359907) degradation product and a synthetic impurity of the herbicide glyphosate.[1][2][3][4][5]
CAS Number 56516-71-3This CAS number specifically identifies the sodium salt. The parent compound, N-Nitroso-glyphosate, has the CAS number 56516-72-4.[1][6]
Molecular Formula C₃H₆N₂O₆PNa
Molecular Weight 220.05 g/mol [6]
Physical State Solid
Storage Temperature 2 – 8 °CStore in a dry, well-ventilated area. The compound is hygroscopic and should be kept under an inert gas.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is mandatory to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is required. Ensure proper fit testing and training for respirator use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.

  • Foot Protection: Closed-toe shoes are mandatory. Chemical-resistant shoe covers should be used in areas with a higher risk of spills.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible within the immediate work area.

Handling and Storage
  • Hygroscopic Nature: N-Nitroso-glyphosate is hygroscopic. Store containers tightly closed in a dry and well-ventilated place, preferably under an inert atmosphere.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., sand or vermiculite).

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team and Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area until cleared by authorized personnel.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EHS department.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of all this compound waste through your institution's certified hazardous waste disposal program. Follow all local, state, and federal regulations.

Visual Workflow for Safe Handling and Emergency Response

G Workflow for Handling this compound cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Emergency Emergency Response cluster_SpillResponse Spill Response cluster_ExposureResponse Exposure Response cluster_Disposal Disposal Prep Review SDS & SOP PPE Don Appropriate PPE Prep->PPE EngControl Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControl Handle Handle in Fume Hood EngControl->Handle Weigh Weighing Handle->Weigh Dissolve Dissolving Handle->Dissolve Store Store Properly (2-8°C, Inert Gas) CollectWaste Collect in Labeled Hazardous Waste Container Store->CollectWaste Weigh->Store Dissolve->Store Spill Spill Occurs EvacuateSpill Evacuate Area Spill->EvacuateSpill Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid AssessSpill Assess Spill Size EvacuateSpill->AssessSpill SmallSpill Contain & Clean Small Spill AssessSpill->SmallSpill Small LargeSpill Contact EHS for Large Spill AssessSpill->LargeSpill Large SmallSpill->CollectWaste Dispose Dispose via Certified Program LargeSpill->Dispose Medical Seek Medical Attention FirstAid->Medical Medical->Dispose Contaminated Items CollectWaste->Dispose

Caption: Logical workflow for the safe handling and emergency response procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.